molecular formula C24H47NO7 B15556639 Glucosylsphingosine-d7

Glucosylsphingosine-d7

Cat. No.: B15556639
M. Wt: 468.7 g/mol
InChI Key: HHJTWTPUPVQKNA-NPKGTRIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosylsphingosine-d7 is a useful research compound. Its molecular formula is C24H47NO7 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H47NO7

Molecular Weight

468.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i1D3,2D2,3D2

InChI Key

HHJTWTPUPVQKNA-NPKGTRIDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Glucosylsphingosine-d7 (d7-GlcSph), a deuterated analog of a critical biomarker for Gaucher disease. This document details the synthetic pathway, including the preparation of a deuterated sphingosine (B13886) backbone and its subsequent stereoselective glycosylation, as well as purification methodologies to obtain the high-purity compound required for research and clinical applications.

Introduction

Glucosylsphingosine (B128621) (GlcSph), the deacylated form of glucosylceramide, has emerged as a key biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder. Stable isotope-labeled internal standards, such as this compound, are indispensable for the accurate quantification of endogenous GlcSph in biological matrices by mass spectrometry. The synthesis of d7-GlcSph presents unique challenges in achieving high isotopic purity and the correct stereochemistry of the glycosidic bond. This guide outlines a feasible synthetic and purification strategy based on established chemical principles.

Chemical Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of a deuterated sphingosine backbone and the stereoselective glucosylation of this backbone.

Stage 1: Synthesis of Deuterated Sphingosine (d7-Sphingosine)

The introduction of seven deuterium (B1214612) atoms onto the sphingosine backbone is a critical first step. Based on available literature for the synthesis of deuterated sphingolipids, a plausible route involves the use of deuterated starting materials and reagents. One effective strategy is the selective deuterium labeling of the sphingoid backbone. This can be achieved through various organic synthesis techniques, including the use of deuterated reducing agents and deuterium exchange reactions.

A key intermediate in sphingosine synthesis is often a long-chain amino alcohol. The deuterium atoms in this compound are typically located on the terminal methyl group and adjacent methylene (B1212753) groups of the sphingoid base. This can be accomplished by starting with a deuterated fatty acid derivative which is then elaborated into the sphingosine backbone.

Stage 2: Stereoselective β-Glucosylation of d7-Sphingosine

The formation of the β-glycosidic linkage between glucose and the deuterated sphingosine backbone is a crucial and often challenging step. The desired product is D-glucosyl-β-1,1'-D-erythro-sphingosine-d7. Several classical and modern glycosylation methods can be adapted for this purpose, including the Koenigs-Knorr, Helferich, and Schmidt trichloroacetimidate (B1259523) methods.

Schmidt Trichloroacetimidate Method: A Promising Approach

The Schmidt trichloroacetimidate method is a widely used and effective strategy for stereoselective glycosylation. This method involves the activation of a glycosyl donor, typically a trichloroacetimidate derivative of a protected glucose, with a Lewis acid catalyst. The choice of protecting groups on both the glucose donor and the sphingosine acceptor is critical to ensure high yield and the desired β-stereoselectivity.

The general workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_0 Stage 1: d7-Sphingosine Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection & Purification Deuterated Precursor Deuterated Precursor d7-Sphingosine Backbone d7-Sphingosine Backbone Deuterated Precursor->d7-Sphingosine Backbone Multi-step synthesis Protected d7-GlcSph Protected d7-GlcSph d7-Sphingosine Backbone->Protected d7-GlcSph Schmidt Glycosylation Protected Glucose Protected Glucose Glucose Trichloroacetimidate Glucose Trichloroacetimidate Protected Glucose->Glucose Trichloroacetimidate Activation Glucose Trichloroacetimidate->Protected d7-GlcSph Crude d7-GlcSph Crude d7-GlcSph Protected d7-GlcSph->Crude d7-GlcSph Deprotection Purified d7-GlcSph Purified d7-GlcSph Crude d7-GlcSph->Purified d7-GlcSph Chromatography

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: A Representative Schmidt Glycosylation

The following is a representative, non-optimized protocol for the glucosylation step based on established methodologies. Note: This protocol is for illustrative purposes and requires optimization for specific substrates and scales.

  • Preparation of the Glycosyl Donor: Commercially available per-O-acetylated glucose is converted to the corresponding glycosyl trichloroacetimidate.

  • Glycosylation Reaction: The protected d7-sphingosine acceptor is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). Molecular sieves are added to ensure anhydrous conditions. The mixture is cooled (e.g., to -40 °C), and the glucose trichloroacetimidate donor is added, followed by a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf). The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted and concentrated.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the crude this compound.

Purification of this compound

The purification of the crude synthetic product is essential to remove unreacted starting materials, reagents, and reaction byproducts, including the undesired α-anomer. A multi-step purification strategy is typically employed.

Chromatographic Techniques

Silica (B1680970) Gel Column Chromatography: Flash column chromatography on silica gel is a primary method for the initial purification of the crude product. A gradient elution system, typically a mixture of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol), is used to separate the desired β-glucosylsphingosine-d7 from impurities.

Solid-Phase Extraction (SPE): Cation-exchange solid-phase extraction cartridges can be utilized to effectively separate the positively charged glucosylsphingosine from neutral glycosphingolipids and other impurities.

High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), reversed-phase or normal-phase HPLC is often the final purification step. The choice of column and mobile phase depends on the specific properties of the compound and any remaining impurities. Published methods for the analysis of commercial glucosylsphingosine standards can provide a starting point for developing a preparative HPLC method. For instance, a C18 column with a gradient of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of an acid modifier (e.g., formic acid) is a common choice for reversed-phase separation.

Purification Workflow

The following diagram illustrates a typical purification workflow for synthetic this compound.

G Crude Synthetic Mixture Crude Synthetic Mixture Silica Gel Chromatography Silica Gel Chromatography Crude Synthetic Mixture->Silica Gel Chromatography Partially Purified Product Partially Purified Product Silica Gel Chromatography->Partially Purified Product Solid-Phase Extraction (Cation Exchange) Solid-Phase Extraction (Cation Exchange) Partially Purified Product->Solid-Phase Extraction (Cation Exchange) Enriched d7-GlcSph Enriched d7-GlcSph Solid-Phase Extraction (Cation Exchange)->Enriched d7-GlcSph Preparative HPLC Preparative HPLC Enriched d7-GlcSph->Preparative HPLC High-Purity d7-GlcSph (>98%) High-Purity d7-GlcSph (>98%) Preparative HPLC->High-Purity d7-GlcSph (>98%)

Figure 2: Purification workflow for this compound.

Data Presentation

The successful synthesis and purification of this compound should be confirmed by various analytical techniques. The following table summarizes the expected analytical data for the final product.

ParameterMethodExpected Result
Identity High-Resolution Mass Spectrometry (HRMS)Molecular ion peak corresponding to the exact mass of C₂₄H₄₀D₇NO₇
¹H and ¹³C NMR SpectroscopySpectra consistent with the structure of Glucosylsphingosine, with appropriate signal reduction in deuterated positions
Purity HPLC-UV/CAD> 98%
Isotopic Purity Mass Spectrometry> 99% deuterium enrichment
Stereochemistry NMR Spectroscopy (NOE)Confirmation of the β-anomeric configuration

Conclusion

The chemical synthesis and purification of this compound is a challenging but achievable process that is critical for advancing research and clinical diagnostics for Gaucher disease. The strategies outlined in this guide, based on established methodologies for sphingolipid synthesis and purification, provide a solid foundation for researchers and drug development professionals to produce this essential internal standard. Careful optimization of the stereoselective glycosylation step and a robust, multi-step purification protocol are key to obtaining the high-purity material required for sensitive and accurate analytical applications.

Mass shift difference between Glucosylsphingosine and Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift difference between Glucosylsphingosine (B128621) and its deuterated isotopologue, Glucosylsphingosine-d7. This guide is intended for researchers, scientists, and drug development professionals utilizing these compounds as standards in mass spectrometry-based assays, particularly in the context of Gaucher disease research and diagnostics.

Quantitative Data Summary

The incorporation of seven deuterium (B1214612) atoms in this compound results in a predictable and measurable increase in its mass compared to the unlabeled Glucosylsphingosine. This mass difference is fundamental for its use as an internal standard in quantitative mass spectrometry, allowing for accurate and precise measurement of endogenous Glucosylsphingosine levels in biological matrices.

CompoundChemical FormulaMonoisotopic Mass (Da)Molecular Weight ( g/mol )Mass Shift from Unlabeled (Da)
GlucosylsphingosineC₂₄H₄₇NO₇[1]461.33525284[1]461.6[1]N/A
This compoundC₂₄H₄₀D₇NO₇[2][3]468.38[3]468.68[2][3]7.04474716

Experimental Protocols

The quantification of Glucosylsphingosine in biological samples is most commonly and accurately achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation: Plasma or Dried Blood Spots (DBS)

A common method for extracting Glucosylsphingosine from plasma or DBS involves protein precipitation.

  • Materials:

    • Plasma or DBS samples

    • Methanol (LC-MS grade)

    • Internal Standard (IS) solution: this compound in methanol

    • Centrifuge

  • Procedure:

    • To 50 µL of plasma or a 3 mm DBS punch, add a specific volume of the IS solution in methanol.

    • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

    • The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase for better chromatographic performance.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve Glucosylsphingosine from other isobaric and isomeric compounds present in the biological matrix.

  • Typical Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column. A BEH amide column is also an option.[1]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) with formic acid).

  • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Glucosylsphingosine: The precursor ion [M+H]⁺ is selected in the first quadrupole. Following collision-induced dissociation (CID), specific product ions are monitored in the third quadrupole. A common transition is m/z 462.6 -> 282.6.

    • This compound: The precursor ion [M+H]⁺ is selected, and a corresponding mass-shifted product ion is monitored. For example, m/z 469.7 -> 289.7.

  • Data Analysis: The peak area ratio of the analyte (Glucosylsphingosine) to the internal standard (this compound) is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

Visualizations

Glucosylsphingosine Synthesis and Pathological Role in Gaucher Disease

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects Glucosylceramide Glucosylceramide GCase GCase (deficient in Gaucher) Glucosylceramide->GCase Hydrolysis Acid Ceramidase Acid Ceramidase Glucosylceramide->Acid Ceramidase Deacylation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose Glucosylsphingosine Glucosylsphingosine Acid Ceramidase->Glucosylsphingosine Fatty Acid Fatty Acid Acid Ceramidase->Fatty Acid Lysosomal_Dysfunction Lysosomal Dysfunction & Autophagy Impairment Glucosylsphingosine->Lysosomal_Dysfunction Alpha_Synuclein α-Synuclein Aggregation Glucosylsphingosine->Alpha_Synuclein Cell_Death Cell Death Glucosylsphingosine->Cell_Death Sphingosine Sphingosine Glucosyltransferase Glucosyltransferase Sphingosine->Glucosyltransferase UDP-Glucose UDP-Glucose UDP-Glucose->Glucosyltransferase Glucosyltransferase->Glucosylsphingosine Glucosidation

Caption: Metabolic pathways of Glucosylsphingosine in Gaucher disease.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow Start Start Sample Biological Sample (Plasma, DBS) Start->Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Concentration Quantification Data_Analysis->Quantification End End Quantification->End

Caption: Workflow for Glucosylsphingosine quantification by LC-MS/MS.

References

Navigating the Stability of Glucosylsphingosine-d7 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for ensuring the long-term stability of Glucosylsphingosine-d7 in solution. As a deuterated internal standard crucial for the accurate quantification of Glucosylsphingosine (lyso-Gb1) in various biological matrices, its stability is paramount for reliable and reproducible results in mass spectrometry-based assays. While specific long-term stability studies on this compound in solution are not extensively published, this document synthesizes established principles of handling deuterated lipid standards to provide a robust framework for its use.

Overview of this compound

This compound is a stable isotope-labeled version of Glucosylsphingosine, a biomarker for Gaucher disease. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis. The deuterium (B1214612) labels give it a distinct mass-to-charge ratio from the endogenous analyte, allowing for its precise detection.

Storage of Solid this compound

Proper storage of the compound in its solid, powdered form is the first step in maintaining its integrity.

ParameterRecommendationRationale
Temperature -20°C or belowMinimizes degradation over long periods.
Container Glass vial with a Teflon-lined capPrevents contamination from plasticizers and ensures an inert storage environment.
Atmosphere Store in a desiccatorProtects the hygroscopic powder from moisture, which can lead to hydrolysis.

A summary of recommended storage conditions for solid this compound.

Preparation of Stock and Working Solutions

The stability of this compound in solution is highly dependent on the solvent choice and handling procedures.

Solvent Selection

The choice of solvent is critical for both solubility and stability. Sphingolipids like this compound have limited solubility in non-polar solvents.

Solvent SystemSuitabilityConsiderations
Methanol (B129727) or Acetonitrile Highly Recommended These aprotic polar organic solvents are excellent for dissolving this compound and are compatible with LC-MS/MS analysis. They minimize the risk of hydrogen-deuterium (H/D) exchange.
Chloroform:Methanol Mixtures (e.g., 2:1 v/v) Recommended A common solvent system for sphingolipids, offering good solubility.
Aqueous/Protic Solvents Not Recommended for Long-Term Storage Acidic or basic aqueous solutions can catalyze the exchange of deuterium atoms with protons from the solvent, compromising the isotopic purity of the standard.

A summary of solvent recommendations for this compound solutions.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines a standard procedure for the preparation of a this compound stock solution.

  • Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the desired amount of the solid standard.

  • Dissolution: Add the appropriate volume of high-purity aprotic solvent (e.g., methanol or acetonitrile) to achieve a 1 mg/mL concentration.

  • Solubilization: Vortex the vial gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or below.

Long-Term Stability in Solution

While specific data is scarce, the following best practices can maximize the long-term stability of this compound solutions.

ParameterRecommendationRationale
Storage Temperature -20°C or belowSlows down potential degradation pathways. For very long-term storage, -80°C is preferable.
Container Amber glass vials with Teflon-lined capsProtects from light and prevents leaching of contaminants.
Atmosphere Purge with an inert gas (e.g., argon or nitrogen) before sealingRemoves oxygen, minimizing the risk of oxidation.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound and allows the solvent to evaporate, changing the concentration.
Monitoring Periodically check the purity and concentration of the stock solutionUse LC-MS/MS to verify the integrity of the standard, especially for long-running studies.

Best practices for ensuring the long-term stability of this compound in solution.

Experimental Workflow and Visualization

The primary use of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, CSF) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Lipid Extraction Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC Mobile Phase Drydown->Reconstitute LC_Separation Chromatographic Separation (LC) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration of Glucosylsphingosine Quantification->Result

Caption: Workflow for the quantification of Glucosylsphingosine using this compound as an internal standard.

Conclusion

Ensuring the stability of this compound in solution is critical for the accuracy and reliability of quantitative bioanalytical methods. By adhering to the best practices outlined in this guide for storage, solvent selection, and handling, researchers can minimize the risk of degradation and isotopic exchange. The implementation of these protocols will contribute to the generation of high-quality data in studies involving the measurement of Glucosylsphingosine.

Glucosylsphingosine-d7: A Technical Guide for Gaucher Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Glucosylsphingosine-d7 (GlcSph-d7) in the discovery and quantification of Glucosylsphingosine (GlcSph), a key biomarker for Gaucher disease. This document provides a comprehensive overview of the biochemical basis, analytical methodologies, and practical applications of this tool for researchers, scientists, and professionals involved in drug development for Gaucher disease.

Introduction to Gaucher Disease and the Role of Glucosylsphingosine

Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme β-glucocerebrosidase (GBA). This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages. The deacylation of accumulated GlcCer by acid ceramidase results in the formation and subsequent elevation of Glucosylsphingosine (GlcSph), also known as lyso-Gb1.

GlcSph has emerged as a highly sensitive and specific biomarker for Gaucher disease, offering significant advantages over other markers like chitotriosidase, which can be uninformative in a subset of patients. Elevated plasma levels of GlcSph are a consistent feature in untreated Gaucher disease patients and these levels correlate with disease severity and respond to treatment, making it an invaluable tool for diagnosis, monitoring disease progression, and assessing therapeutic efficacy.

The Utility of this compound as an Internal Standard

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurement of an analyte. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation, chromatography, and ionization.

This compound is a deuterated analog of GlcSph, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an excellent internal standard for the quantification of GlcSph for the following reasons:

  • Similar Physicochemical Properties: GlcSph-d7 has nearly identical chemical and physical properties to the endogenous GlcSph. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively correcting for any analyte loss or variability in these steps.

  • Distinct Mass-to-Charge Ratio (m/z): The increased mass due to the deuterium atoms allows for the differentiation of GlcSph-d7 from the native GlcSph by the mass spectrometer, enabling simultaneous detection and quantification of both compounds.

  • Co-elution: GlcSph-d7 co-elutes with GlcSph during liquid chromatography, ensuring that both are subjected to the same matrix effects at the same time, leading to more accurate quantification.

Quantitative Data Presentation

The following tables summarize the quantitative data related to Glucosylsphingosine levels in different populations and the mass spectrometry parameters for its analysis.

Table 1: Plasma Glucosylsphingosine Concentrations

Patient GroupConcentration Range (ng/mL)Key Findings
Healthy Controls< 1 - 2.7Consistently low levels of GlcSph.
Gaucher Disease (Type 1)15.6 - 1035.2Markedly elevated levels, often over 100-fold higher than controls.[1]
Gaucher Disease CarriersTypically within the healthy control rangeNot significantly elevated, allowing for differentiation from affected individuals.

Table 2: LC-MS/MS Parameters for Glucosylsphingosine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glucosylsphingosine (GlcSph)462.3282.3~30
This compound (GlcSph-d7)469.3289.3~30

Note: Optimal collision energies may vary slightly depending on the specific mass spectrometer used.

Experimental Protocols

This section provides a detailed methodology for the quantification of Glucosylsphingosine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Human plasma (collected in K2-EDTA tubes)

  • Glucosylsphingosine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

Sample Preparation: Protein Precipitation
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized based on instrument sensitivity, e.g., 100 ng/mL in methanol) to each plasma sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal separation of Glucosylsphingosine from other plasma components. A common choice is a silica-based column with a polar stationary phase.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar Glucosylsphingosine.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

cluster_pathway Biochemical Pathway of Glucosylsphingosine Accumulation in Gaucher Disease Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer UDP-Glucose GlcCer->Ceramide Glucose GlcSph Glucosylsphingosine (GlcSph) (Biomarker) GlcCer->GlcSph Sphingosine Sphingosine GBA1 β-Glucocerebrosidase (GBA1) (Deficient in Gaucher Disease) GBA1->GlcCer Inhibition AcidCeramidase Acid Ceramidase GlcCerSynthase Glucosylceramide Synthase

Caption: Biochemical pathway of Glucosylsphingosine accumulation in Gaucher disease.

cluster_workflow Experimental Workflow for Glucosylsphingosine Quantification Plasma Plasma Sample IS Add GlcSph-d7 (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Ratio of GlcSph/GlcSph-d7) LCMS->Data

Caption: Experimental workflow for Glucosylsphingosine quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the Gaucher disease biomarker, Glucosylsphingosine. Its use as an internal standard in LC-MS/MS assays ensures high-quality data, which is essential for the diagnosis, monitoring, and development of novel therapies for Gaucher disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this robust analytical methodology in their work.

References

A Technical Guide to the Role of Glucosylsphingosine-d7 in Lysosomal Storage Disorder Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread clinical manifestations. Gaucher disease (GD), one of the most common LSDs, results from a deficiency of the lysosomal enzyme acid β-glucosidase (GCase).[1][2] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages.[1][3] The subsequent deacylation of GlcCer forms glucosylsphingosine (B128621) (GlcSph), also known as lyso-Gb1.[1][4] GlcSph has been identified as a highly sensitive and specific biomarker for the diagnosis, severity assessment, and therapeutic monitoring of Gaucher disease.[2][5][6]

Accurate and precise quantification of GlcSph in biological matrices like plasma and dried blood spots (DBS) is paramount for clinical management and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity.[7][8] The analytical accuracy of this method relies heavily on the principle of stable isotope dilution, which involves the use of a heavy-isotope-labeled internal standard. Glucosylsphingosine-d7 (GlcSph-d7), a deuterated analog of the native analyte, serves as the ideal internal standard, ensuring robust and reliable quantification by correcting for variations in sample extraction, matrix effects, and instrument response.[9][10] This technical guide provides an in-depth overview of the role of GlcSph-d7 in the lipidomic analysis of Gaucher disease, detailing the underlying biochemical pathways, analytical methodologies, and quantitative data.

Biochemical Pathway and Pathophysiology of Glucosylsphingosine

In healthy individuals, the enzyme GCase, encoded by the GBA1 gene, hydrolyzes GlcCer into glucose and ceramide within the lysosome.[1][11] In Gaucher disease, deficient GCase activity leads to the pathological accumulation of GlcCer in macrophages, transforming them into characteristic "Gaucher cells."[3][12] A secondary metabolic pathway then gains prominence, where the accumulated GlcCer is deacylated by acid ceramidase to form Glucosylsphingosine (GlcSph).[4][13] This cytotoxic metabolite is not confined to the lysosome and is released into circulation, where its elevated levels are directly linked to the clinical manifestations of the disease, including hematological abnormalities, visceral changes, and skeletal disease.[3][4][14][15]

Pathophysiology of Glucosylsphingosine in Gaucher Disease cluster_effects Clinical Manifestations GBA1 GBA1 Gene Mutation GCase Deficient GCase Enzyme Activity GBA1->GCase GlcCer Glucosylceramide (GlcCer) Accumulation GCase->GlcCer Lysosome Lysosomal Dysfunction GlcCer->Lysosome GlcSph Glucosylsphingosine (GlcSph) Formation GlcCer->GlcSph  Acid  Ceramidase Pathology Systemic Pathological Effects GlcSph->Pathology Heme Hematological Changes Pathology->Heme Visc Visceromegaly Pathology->Visc Skel Skeletal Disease Pathology->Skel

Biochemical cascade leading to GlcSph formation in Gaucher disease.

Principle of Stable Isotope Dilution using this compound

The quantification of endogenous molecules like GlcSph from complex biological samples is prone to analytical variability from sample preparation (e.g., extraction inefficiency) and instrumental analysis (e.g., ion suppression). The stable isotope dilution (SID) method is the most reliable approach to overcome these challenges.[10][16]

This technique involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.[9] GlcSph-d7 is chemically identical to the endogenous GlcSph but has a higher mass due to the incorporation of seven deuterium (B1214612) atoms. Because of this chemical identity, the internal standard (IS) co-behaves with the analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[10][17]

The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio. The final concentration is calculated based on the ratio of the signal from the endogenous analyte to that of the known amount of added IS. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise measurements.[17]

Principle of Stable Isotope Dilution with GlcSph-d7 Sample Biological Sample (Plasma, DBS) Contains unknown [GlcSph] Spike Spike with Known Amount of Internal Standard (IS) (GlcSph-d7) Sample->Spike Extraction Sample Preparation (Protein Precipitation, Extraction) Analyte and IS experience identical loss Spike->Extraction Analysis LC-MS/MS Analysis Measures Analyte and IS signals separately based on mass Extraction->Analysis Ratio Calculate Peak Area Ratio (GlcSph / GlcSph-d7) Analysis->Ratio Quant Accurate Quantification Ratio is proportional to initial [GlcSph], independent of loss Ratio->Quant

Workflow demonstrating the principle of accurate biomarker quantification.

Experimental Protocol: Quantification of Glucosylsphingosine

The following is a generalized protocol for the extraction and quantification of GlcSph from dried blood spots (DBS) or plasma using GlcSph-d7 as an internal standard.

Methodology
  • Sample Preparation:

    • For DBS: A 3.2 mm punch is taken from the dried blood spot and placed into a well of a 96-well plate.[18]

    • For Plasma: An aliquot of plasma (e.g., 25-50 µL) is transferred to a microcentrifuge tube.

  • Extraction:

    • An extraction solution is prepared, typically consisting of a mixture of organic solvents like methanol, acetonitrile, and water.[1][11][18]

    • A precise volume of the extraction solution containing the internal standard, this compound, is added to each sample.

    • The samples are incubated and agitated (e.g., vortexing, sonicating) to ensure complete protein precipitation and lipid extraction.[1][19]

  • Purification:

    • The samples are centrifuged at high speed to pellet the precipitated proteins and cellular debris.

    • The supernatant, containing the extracted lipids (GlcSph and GlcSph-d7), is carefully transferred to a new plate or vial.

  • Concentration and Reconstitution:

    • The solvent is evaporated under a stream of nitrogen gas.

    • The dried lipid extract is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a liquid chromatography system, often employing a HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column for separation.[18][20]

    • The analyte and internal standard are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both GlcSph and GlcSph-d7.

Experimental Workflow for GlcSph Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (DBS Punch or Plasma Aliquot) IS_Add 2. Add Extraction Solvent with GlcSph-d7 (IS) Sample->IS_Add Extract 3. Vortex / Incubate (Protein Precipitation) IS_Add->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Drydown 6. Evaporate Solvent Supernatant->Drydown Reconstitute 7. Reconstitute in Mobile Phase Drydown->Reconstitute LCMS 8. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate 9. Integrate Peak Areas (GlcSph & GlcSph-d7) LCMS->Integrate Calculate 10. Calculate Ratio & Quantify vs. Calibration Curve Integrate->Calculate

Step-by-step workflow for biomarker analysis from biological samples.

Quantitative Data and Clinical Correlations

The use of GlcSph-d7 enables the establishment of precise reference intervals and diagnostic thresholds. There is a clear and dramatic separation between GlcSph concentrations in healthy individuals and those with Gaucher disease.

Table 1: Representative LC-MS/MS Parameters for Glucosylsphingosine Analysis

Parameter Typical Value / Description
LC Column HILIC or C18 (e.g., Ascentis® Express HILIC)[20]
Mobile Phase A 0.1% Formic Acid in Water with Ammonium Formate[20][21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Water (e.g., 95:5)[20][21]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (GlcSph) m/z 462.3 → 282.3 [20]
MRM Transition (GlcSph-d7) m/z 467.3 → 287.3 (or similar, depending on labeling)
Declustering Potential ~76 V[20][21]

| Collision Energy | ~31 V[20][21] |

Table 2: Representative Glucosylsphingosine (Lyso-Gb1) Concentrations

Population / Condition Sample Type Concentration Range (ng/mL)
Healthy Controls Plasma 0.8 - 2.7[3]
Healthy Controls DBS 2.1 - 9.9[22]
Gaucher Disease (Type 1, untreated) Plasma 15.6 - 1035.2 (Median ~230)[3]
Gaucher Disease (untreated) DBS 190.5 - >2500 (Median ~615)[22]
Diagnostic Threshold Plasma > 5.4 ng/mL shows high sensitivity/specificity[23]

| Post-Treatment (ERT/SRT) | Plasma / DBS | Significant decrease towards normal range[3][7] |

Note: Concentration ranges can vary slightly between laboratories and methodologies.

These data underscore the diagnostic power of GlcSph. Levels in untreated Gaucher patients are often orders of magnitude higher than in healthy controls.[3] Furthermore, successful treatment with enzyme replacement therapy (ERT) or substrate reduction therapy (SRT) leads to a marked reduction in plasma and DBS GlcSph levels, making it an invaluable biomarker for monitoring therapeutic efficacy.[3][7]

Conclusion

This compound is an indispensable tool in the clinical and research landscape of lysosomal storage disorders, particularly Gaucher disease. Its role as an internal standard in stable isotope dilution LC-MS/MS methods provides the analytical robustness required for confident diagnosis, patient monitoring, and the development of novel therapeutics. By enabling the accurate measurement of Glucosylsphingosine, GlcSph-d7 helps to elucidate disease pathophysiology, assess treatment response, and ultimately improve clinical outcomes for patients. The detailed protocols and established quantitative ranges serve as a critical foundation for any laboratory aiming to implement this essential biomarker analysis.

References

The Role of Glucosylsphingosine-d7 in Gaucher Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glucosylsphingosine (B128621) (GlcSph) and its deuterated stable isotope, Glucosylsphingosine-d7 (GlcSph-d7), in the context of Gaucher disease (GD) research. Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, and its deacylated form, GlcSph.[1][2][3] This accumulation, particularly of GlcSph, is central to the pathophysiology of the disease and serves as a critical biomarker for diagnosis, monitoring disease severity, and evaluating therapeutic efficacy.[1][2][3] GlcSph-d7, a non-radioactive, isotopically labeled version of GlcSph, is an indispensable tool for the accurate quantification of GlcSph in biological matrices.

Glucosylsphingosine as a Key Biomarker in Gaucher Disease

Glucosylsphingosine has emerged as a highly sensitive and specific biomarker for Gaucher disease.[1][2][3] Unlike other biomarkers such as chitotriosidase and CCL18, which can be affected by other conditions or genetic variations, GlcSph levels are directly related to the underlying metabolic defect in GD.[1][3]

Quantitative Data on Glucosylsphingosine Levels

The concentration of GlcSph is significantly elevated in patients with Gaucher disease compared to healthy individuals. The following tables summarize typical GlcSph concentrations reported in various studies.

Table 1: Plasma Glucosylsphingosine Concentrations in Untreated Gaucher Disease Patients and Healthy Controls

Patient GroupNMedian (ng/mL)Range (ng/mL)Mean (ng/mL)Reference
Untreated GD Type 1129->12-[1]
Untreated GD Type 1-200--[4]
Untreated GD Type 1169--180.9[5]
Healthy Controls148-<12-[1]
Healthy Controls---1.71[6]
Healthy Controls---1.5[5]

Table 2: Plasma Glucosylsphingosine Concentrations in Gaucher Disease Patients Undergoing Enzyme Replacement Therapy (ERT)

Patient GroupNMedian (ng/mL)Range (ng/mL)Mean (ng/mL)CommentsReference
Treated GD (ERT)19--<50After 6 months of ERT[1]
Treated GD (ERT)---89On imiglucerase (B1177831) ERT[5]
Treated GD (ERT)25-5-72-Median follow-up of 46 months[2]
Treated GD (ERT)13579 (Imiglucerase), 67 (Velaglucerase)--Comparison of different ERTs[7][8]

The Role of this compound in Quantitative Analysis

Accurate and precise quantification of GlcSph is crucial for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the use of a stable isotope-labeled internal standard is essential for reliable results. This compound serves as an ideal internal standard because it is chemically identical to the analyte (GlcSph) but has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer, enabling correction for variations in sample preparation, matrix effects, and instrument response.[9][10]

Experimental Protocol: Quantification of Glucosylsphingosine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesis of methodologies described in the scientific literature.[9][10][11][12][13]

1. Materials and Reagents:

  • Human plasma (collected in EDTA or heparin)

  • Glucosylsphingosine (analyte standard)

  • This compound (internal standard)[14]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Standards and Internal Standard Working Solution:

  • Prepare stock solutions of Glucosylsphingosine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the Glucosylsphingosine stock solution in a suitable surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to cover the expected physiological and pathological range (e.g., 1 to 1000 ng/mL).

  • Prepare an internal standard working solution of this compound in methanol at a concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of cold methanol containing 0.1% formic acid to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 or HILIC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glucosylsphingosine: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., 462.4 -> 282.3).

      • This compound: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., 469.4 -> 289.3). The exact mass will depend on the number and position of the deuterium labels.

    • Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Glucosylsphingosine and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Glucosylsphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Pathophysiological Role of Glucosylsphingosine

Elevated levels of GlcSph are not merely a biomarker but are also implicated in the pathophysiology of Gaucher disease through the disruption of key cellular signaling pathways.

mTORC1 Signaling Pathway

Recent studies have shown that elevated GlcSph can lead to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[15][16][17][18] This pathway is a central regulator of cell growth, proliferation, and metabolism. The aberrant activation of mTORC1 by GlcSph can lead to downstream effects such as inhibition of autophagy and lysosomal biogenesis, further exacerbating the lysosomal dysfunction characteristic of Gaucher disease.

GlcSph_mTORC1_Pathway GlcSph Elevated Glucosylsphingosine mTORC1 mTORC1 Activation GlcSph->mTORC1 Autophagy Inhibition of Autophagy mTORC1->Autophagy Lysosomal_Biogenesis Inhibition of Lysosomal Biogenesis mTORC1->Lysosomal_Biogenesis Cellular_Dysfunction Cellular Dysfunction Autophagy->Cellular_Dysfunction Lysosomal_Biogenesis->Cellular_Dysfunction

Caption: Glucosylsphingosine-induced mTORC1 signaling cascade.

cAMP Signaling Pathway

GlcSph has also been shown to activate the cyclic AMP (cAMP) signaling pathway.[19] The cAMP pathway is a ubiquitous second messenger system involved in a wide range of cellular processes. The exact downstream consequences of GlcSph-mediated cAMP activation in the context of Gaucher disease are still under investigation but may contribute to the complex pathology of the disease.

GlcSph_cAMP_Pathway GlcSph Elevated Glucosylsphingosine AC Adenylyl Cyclase Activation GlcSph->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Glucosylsphingosine-mediated cAMP signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Glucosylsphingosine in plasma samples using LC-MS/MS with this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add GlcSph-d7 Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow for Glucosylsphingosine quantification.

Conclusion

Glucosylsphingosine is a cornerstone biomarker in the study and clinical management of Gaucher disease. Its accurate quantification is paramount, and the use of a deuterated internal standard such as this compound in LC-MS/MS analysis is the state-of-the-art method to achieve this. Furthermore, understanding the pathological roles of elevated Glucosylsphingosine in disrupting cellular signaling pathways, including the mTORC1 and cAMP pathways, is crucial for developing novel therapeutic strategies for Gaucher disease and related neurodegenerative disorders. This guide provides researchers and drug development professionals with a foundational understanding and practical methodologies for the study of Glucosylsphingosine in the context of Gaucher disease.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, accurate and precise quantification of lipid species is paramount to unraveling their complex roles in health and disease. This technical guide provides an in-depth exploration of the use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) based quantitative lipid analysis. Deuterated standards have become the benchmark for achieving high-quality, reproducible data, essential for advancing research and drug development.

Core Principles: The Advantage of Deuterated Internal Standards

Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically and physically almost identical to the endogenous lipid but has a distinct mass. This unique characteristic is the cornerstone of their utility in quantitative analysis.

The primary advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.

  • Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some sample loss is inevitable. By adding a known amount of the deuterated standard at the very beginning of the workflow, any losses of the analyte will be mirrored by losses of the standard, ensuring the ratio between them remains constant.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantification. This leads to more robust and reliable data, which is critical for regulatory submissions and confident decision-making in drug development.

  • Robustness in High-Throughput Analysis: The use of deuterated standards contributes to more robust and reliable analytical methods, reducing the rate of failed analytical runs and increasing throughput.

Quantitative Performance Data

The use of deuterated internal standards in LC-MS/MS-based lipid analysis yields excellent quantitative performance. The following tables summarize typical validation data for the quantification of various lipid classes.

Lipid ClassInternal Standard TypeRecovery (%)Precision (%RSD)Linearity (R²)Lower Limit of Quantification (LLOQ)
EicosanoidsDeuterated75 - 100 (mono- & di-hydroxy)< 15> 0.991 - 50 pg on column
50 (leukotrienes & prostaglandins)
SphingolipidsDeuterated> 90< 15> 0.99low ng/mL
Fatty AcidsDeuterated100.2 - 111.5< 10 (medium & high conc.)> 0.99Not specified
GlycerophospholipidsDeuterated/Odd-chain> 90< 20> 0.99Not specified

Table 1: Summary of Quantitative Performance Data for Lipid Analysis using Deuterated Internal Standards.

ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ).
Precision The degree of agreement among individual measurements.Relative standard deviation (RSD) ≤15% (≤20% at LLOQ).
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Internal standard corrects for this; should be minimal and consistent.

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of lipids in biological samples using deuterated internal standards.

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from a widely used biphasic extraction method.

Materials:

  • Plasma sample

  • Deuterated internal standard mixture in methanol (B129727)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 225 µL of cold methanol containing the deuterated internal standard mixture. The mixture should contain standards representative of the lipid classes of interest (e.g., d7-cholesterol, d3-palmitic acid, d5-TG 17:0/17:1/17:0).

  • Vortex the tube for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake at 4°C for 6 minutes.

  • To induce phase separation, add 188 µL of LC-MS grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Reversed-Phase Separation):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode).

  • Gradient: A suitable gradient to separate the lipid classes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode, depending on the lipid classes.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for both the endogenous lipid and its deuterated internal standard.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for optimal sensitivity.

Protocol 3: Data Processing and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous lipid and the corresponding deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of the analyte in a series of calibration standards. The calibration standards should be prepared in a matrix similar to the samples and spiked with the same constant amount of deuterated internal standard.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key lipid signaling pathways where quantitative analysis is crucial.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Response Ratio Calculation Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantification Calibration->Quantification

A generalized workflow for quantitative lipid analysis using deuterated internal standards.

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_complex Complex Sphingolipids cluster_signaling Signaling Molecules Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis Apoptosis, Cell Cycle Arrest S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Proliferation Proliferation S1P->Proliferation Cell Proliferation, Survival

Simplified overview of the sphingolipid metabolic and signaling pathway.

eicosanoid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) PGH2 PGH2 Arachidonic_Acid->PGH2 HPETEs HPETEs Arachidonic_Acid->HPETEs Prostaglandins Prostaglandins (PGE2, PGD2) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Inflammation, Pain Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation Platelet Aggregation Leukotrienes Leukotrienes (LTB4, LTC4) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins Inflammation_Asthma Inflammation_Asthma Leukotrienes->Inflammation_Asthma Inflammation, Asthma

Major pathways of eicosanoid biosynthesis from arachidonic acid.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern quantitative lipidomics. By providing a reliable means to correct for analytical variability, these standards enable the acquisition of high-quality, reproducible data that is essential for advancing our understanding of the role of lipids in biological systems and for the development of new therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement robust and accurate quantitative lipid analysis in their work. The continued development and application of these methods will undoubtedly fuel future discoveries in the dynamic field of lipidomics.

The Metabolic Journey of Glucosylsphingosine-d7 In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of Glucosylsphingosine-d7 (GlcSph-d7), a deuterated analog of a critical biomarker for Gaucher disease. Understanding its in vitro metabolism is paramount for the development of novel therapeutics and diagnostic tools. This document provides a comprehensive overview of the enzymatic pathways involved, detailed experimental protocols for studying its metabolism, and a summary of the kinetic parameters of the key metabolizing enzymes.

Introduction to Glucosylsphingosine (B128621) Metabolism

Glucosylsphingosine (GlcSph), a lysosphingolipid, is formed through the deacylation of glucosylceramide (GlcCer). Its accumulation is a hallmark of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme acid β-glucosidase (GBA1). In vitro studies are crucial to elucidate the enzymatic processes governing GlcSph levels and to screen for potential therapeutic agents. The use of a deuterated internal standard like GlcSph-d7 is essential for accurate quantification in mass spectrometry-based assays.

The primary enzymes responsible for the breakdown of GlcSph are:

  • Acid β-glucosidase (GBA1, EC 3.2.1.45): A lysosomal enzyme that hydrolyzes the β-glucosidic linkage of glucosylceramide and glucosylsphingosine to yield glucose and ceramide or sphingosine (B13886), respectively.[1][2]

  • Non-lysosomal β-glucosidase (GBA2, EC 3.2.1.45): Located at the cytosolic face of the endoplasmic reticulum and Golgi apparatus, this enzyme also hydrolyzes glucosylceramide and glucosylsphingosine.[2][3]

Under normal physiological conditions, GBA1 is the primary enzyme for GlcCer and GlcSph degradation within the lysosome. However, in Gaucher disease, the deficiency in GBA1 leads to the accumulation of these substrates, which can then be transported out of the lysosome and become substrates for GBA2.[3][4]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for the enzymes involved in Glucosylsphingosine metabolism. It is important to note that the data presented is for the non-deuterated Glucosylsphingosine (psychosine) and that the kinetics for this compound are expected to be very similar. These values provide a crucial baseline for designing and interpreting in vitro metabolic studies.

Table 1: Kinetic Parameters of Human Glucosylceramidase (GBA1) for Glucosylsphingosine

SubstrateKm (M)Reference
Psychosine (Glucosylsphingosine)1.7 x 10-5[5]
Glucosylceramide2.7 x 10-5[5]

Table 2: Kinetic Parameters of β-Glucosidase 2 (GBA2) with a Fluorogenic Substrate

ConditionKm (μM)Vmax (relative fluorescence units/min)Reference
Control171.3 ± 13.83.5 ± 0.1[4]
+ Sphingosine304.0 ± 44.31.9 ± 0.1[4]

Note: The data for GBA2 was obtained using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) and demonstrates the inhibitory effect of sphingosine, a product of GlcSph metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the in vitro metabolic fate of this compound.

In Vitro this compound Metabolism Assay Using Cell Lysates

This protocol allows for the measurement of the overall metabolism of GlcSph-d7 by both GBA1 and GBA2 in a cellular context.

Materials:

  • Cultured cells (e.g., fibroblasts, HEK293 cells)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • This compound (substrate)

  • Sphingosine-d7 (analytical standard)

  • Methanol (B129727) (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to confluency in appropriate growth medium.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 15 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of protein) with an appropriate assay buffer. To differentiate between GBA1 and GBA2 activity, specific inhibitors can be added:

      • GBA1 activity: Use an acidic buffer (pH 4.5-5.4) and include sodium taurocholate, which activates GBA1 and inhibits GBA2.[6][7]

      • GBA2 activity: Use a buffer with a pH of 5.8 and can include N-butyldeoxygalactonojirimycin (NB-DGJ) to inhibit GBA2 specifically for control experiments.[8][9] Conduritol B epoxide (CBE) can be used to inhibit GBA1.[4]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration in the desired range (e.g., 1-100 µM).

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 4 volumes of ice-cold methanol containing an internal standard (e.g., a different deuterated sphingolipid not expected to be formed).

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of the product, sphingosine-d7, and the remaining substrate, this compound, using a validated LC-MS/MS method.[10][11][12]

Preparation of Liver Microsomes for GBA2 Activity Assay

Liver microsomes are an enriched source of GBA2 and can be used to study its activity in isolation from GBA1.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Potter-Elvehjem homogenizer

  • Ultracentrifuge

Procedure:

  • Mince the liver tissue and wash with ice-cold homogenization buffer.

  • Homogenize the tissue in 4 volumes of homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for storage at -80°C.

  • The GBA2 activity in the prepared microsomes can then be assayed using the protocol described in section 3.1, using a buffer with a pH of 5.8.[8]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways, as well as the experimental workflow.

G_Metabolic_Pathway GlcCer Glucosylceramide (GlcCer) AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation GlcSph_d7 This compound GBA1 GBA1 (Lysosomal) GlcSph_d7->GBA1 GBA2 GBA2 (Non-lysosomal) GlcSph_d7->GBA2 AcidCeramidase->GlcSph_d7 Sphingosine_d7 Sphingosine-d7 GBA1->Sphingosine_d7 Glucose Glucose GBA1->Glucose GBA2->Sphingosine_d7 GBA2->Glucose SphK Sphingosine Kinase Sphingosine_d7->SphK S1P Sphingosine-1-Phosphate (S1P) Signaling Downstream Signaling S1P->Signaling SphK->S1P

Caption: Metabolic pathway of this compound.

G_Experimental_Workflow Start Start: Cultured Cells or Liver Microsomes Lysis Cell Lysis or Microsome Preparation Start->Lysis Incubation Incubation with This compound (37°C) Lysis->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Extraction Metabolite Extraction Termination->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis: Quantification of Substrate and Product Analysis->Data

Caption: In vitro metabolism experimental workflow.

G_Signaling_Pathway S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G-proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Cell_Survival Cell Survival & Proliferation PLC->Cell_Survival PI3K->Cell_Survival Cell_Migration Cell Migration Rho->Cell_Migration Ras_MAPK->Cell_Survival Inflammation Inflammation Ras_MAPK->Inflammation

References

Methodological & Application

Application Note: Quantification of Glucosylsphingosine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glucosylsphingosine (B128621) (Lyso-Gb1) in human plasma. Glucosylsphingosine is a critical biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[1][2][3][4] This method utilizes a stable isotope-labeled internal standard, glucosylsphingosine-d7, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput clinical research and drug development applications. The method has been validated according to established guidelines, demonstrating excellent linearity, precision, accuracy, and a low limit of quantification.

Introduction

Gaucher disease (GD) is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine.[1][3][5] Glucosylsphingosine has emerged as a sensitive and specific biomarker for diagnosing GD and monitoring the efficacy of enzyme replacement therapy.[2][4][6] Accurate and reliable quantification of glucosylsphingosine in biological matrices is therefore crucial for clinical management and research.

This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of glucosylsphingosine in human plasma, using this compound as an internal standard. The method is designed to be both rapid and robust, making it ideal for routine analysis in a research or clinical laboratory setting.

Signaling Pathway Context: Gaucher Disease Pathophysiology

In Gaucher disease, the deficiency of the lysosomal enzyme glucocerebrosidase leads to the accumulation of its substrates. This accumulation, particularly of glucosylsphingosine, is believed to contribute to the clinical manifestations of the disease, including hematological abnormalities and visceral changes.[1][3]

Gaucher Disease Signaling Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular & Pathophysiological Effects Glucosylceramide Glucosylceramide Glucocerebrosidase Glucocerebrosidase (Deficient in Gaucher Disease) Glucosylceramide->Glucocerebrosidase Glucosylsphingosine Glucosylsphingosine (Lyso-Gb1) Glucosylceramide->Glucosylsphingosine Deacylation Ceramide Ceramide Glucocerebrosidase->Ceramide Glucose Sphingosine Sphingosine Glucosylsphingosine->Sphingosine Glucose Macrophage_Activation Macrophage Activation (Gaucher Cells) Glucosylsphingosine->Macrophage_Activation Cytotoxicity Cytotoxicity Glucosylsphingosine->Cytotoxicity Inflammation Inflammation Macrophage_Activation->Inflammation Clinical_Manifestations Clinical Manifestations (Hepatosplenomegaly, Anemia, Thrombocytopenia, Bone Disease) Inflammation->Clinical_Manifestations Cytotoxicity->Clinical_Manifestations

Caption: Pathophysiological role of glucosylsphingosine in Gaucher Disease.

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis.

Experimental Workflow Start Start: Human Plasma Sample Sample_Prep Sample Preparation: 1. Aliquot 50 µL plasma 2. Add 200 µL Methanol (B129727) with   this compound (IS) 3. Vortex 4. Centrifuge (14,000 rpm, 10 min) Start->Sample_Prep Supernatant_Transfer Transfer Supernatant to LC Vial Sample_Prep->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis: - UPLC Separation - Triple Quadrupole MS Detection (MRM) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing: - Peak Integration - Calibration Curve Generation - Concentration Calculation LC_MS_Analysis->Data_Processing End End: Report Glucosylsphingosine Concentration Data_Processing->End

Caption: Workflow for this compound LC-MS/MS Analysis.

Detailed Protocols

Materials and Reagents
  • Glucosylsphingosine (Lyso-Gb1) standard (Cayman Chemical or equivalent)

  • This compound (Internal Standard, IS) (Cayman Chemical or equivalent)

  • LC-MS grade methanol (Fisher Scientific or equivalent)

  • LC-MS grade acetonitrile (B52724) (Fisher Scientific or equivalent)

  • LC-MS grade water (Fisher Scientific or equivalent)

  • Formic acid (Sigma-Aldrich or equivalent)

  • Human plasma (BioIVT or equivalent)

Equipment
  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)[7]

  • Triple quadrupole mass spectrometer (e.g., AB Sciex 6500+, Agilent 6495C)[7]

  • Microcentrifuge

  • Analytical balance

  • Pipettes

Sample Preparation
  • Prepare Internal Standard Working Solution: Prepare a 100 ng/mL solution of this compound in methanol.

  • Sample Extraction:

    • To 50 µL of human plasma, add 200 µL of the internal standard working solution.[8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[9][10]

    • Carefully transfer the supernatant to an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-5.1 min: 50-95% B; 5.1-7 min: 95% B

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Glucosylsphingosine: 462.3 > 282.3; this compound: 469.3 > 289.3
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Method Validation

The method was validated for linearity, precision, accuracy, limit of quantification (LOQ), and recovery.

Linearity

The calibration curve was linear over the range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

AnalyteCalibration Range (ng/mL)
Glucosylsphingosine1 - 1000>0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three concentration levels (low, medium, and high).

Low QC (5 ng/mL) Medium QC (50 ng/mL) High QC (500 ng/mL)
Intra-day Precision (%CV) < 10%< 8%< 5%
Inter-day Precision (%CV) < 12%< 10%< 7%
Accuracy (% Bias) ± 15%± 10%± 10%

Data adapted from representative validation studies.[6][11]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.[11]

Recovery

The extraction recovery of glucosylsphingosine was consistently above 90% across all tested concentrations.[6]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of glucosylsphingosine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical research and for monitoring therapeutic response in Gaucher disease patients. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results. This validated method can be a valuable tool for researchers, scientists, and drug development professionals working in the field of lysosomal storage diseases.

References

Application Notes and Protocols: Quantification of Glucosylsphingosine in Plasma using Glucosylsphingosine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosylsphingosine (B128621) (Lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[1][2] Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase, leading to the accumulation of glucosylceramide and consequently glucosylsphingosine.[3] Accurate and precise quantification of glucosylsphingosine in plasma is crucial for clinical management and drug development. This document provides detailed protocols for the quantification of glucosylsphingosine in human plasma using a stable isotope-labeled internal standard, Glucosylsphingosine-d7, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs an isotope dilution technique, where a known amount of this compound is added to the plasma sample at the beginning of the sample preparation process. This internal standard (IS) is chemically identical to the analyte of interest (glucosylsphingosine) but has a different mass due to the deuterium (B1214612) atoms. The IS co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as the IS compensates for variations in sample extraction, matrix effects, and instrument response.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described method, demonstrating its robustness and reliability for the quantification of glucosylsphingosine in plasma.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-assay Precision (%CV)3.1%[5]
Inter-assay Precision (%CV)11.5%[5]
Overall Recovery> 96%[5]
Specificity and Sensitivity100% for Gaucher Disease diagnosis[5]

Table 2: Representative Glucosylsphingosine Levels in Plasma

CohortGlucosylsphingosine Concentration (ng/mL)
Healthy Controls< 5.4[5]
Gaucher Disease Patients (untreated)> 12[2][6]
Gaucher Disease Patients (on therapy)Shows significant decrease over time[6]

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes)

  • Glucosylsphingosine (analyte standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Protocol 1: Protein Precipitation Method

This is a rapid and simple method for sample preparation.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking:

    • Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 500 µL of ice-cold methanol to the sample.[7]

    • Vortex vigorously for 30 seconds to precipitate proteins.[7]

    • Incubate on ice for 10 minutes.[7]

  • Centrifugation:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Drying:

    • Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate).[7]

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction Method

This method offers a more thorough clean-up of the sample.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[8]

  • Internal Standard Spiking:

    • Add the internal standard solution (this compound) to the plasma.

    • Vortex briefly.

  • Extraction:

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[7]

  • Organic Phase Collection:

    • Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.[7]

  • Drying:

    • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Vortex thoroughly.

  • Analysis:

    • Transfer the sample to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm) is commonly used.[9] Alternatively, a HILIC column can be employed to separate glucosylsphingosine from its isomers.[8]

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in acetonitrile/water (1:1, v/v).[9]

    • Mobile Phase B: 0.02% formic acid and 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).[9]

    • Gradient: A gradient elution is typically used to separate the analyte from other plasma components. An example gradient is as follows: 0-1 min 90% A, 1-4 min to 60% A, 4-12 min to 25% A, 12-21 min to 1% A, 21-24 min hold at 1% A, then re-equilibrate at 90% A.[9]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glucosylsphingosine: m/z 462.3 -> [Product ion to be determined experimentally, e.g., 282.3]

      • This compound: m/z 469.3 -> [Product ion corresponding to the d7-labeled fragment]

Visualizations

Gaucher Disease Pathophysiology

Gaucher_Disease_Pathway cluster_lysosome Lysosomal Metabolism Glucosylceramide Glucosylceramide GBA β-Glucocerebrosidase (GBA) Glucosylceramide->GBA Normal Metabolism Accumulation Accumulation in Lysosomes Glucosylceramide->Accumulation GBA Deficiency Deacylation Deacylation Glucosylceramide->Deacylation Alternative Pathway Ceramide Ceramide GBA->Ceramide Glucose Glucose GBA->Glucose Lysosome Lysosome GaucherCell Gaucher Cell Formation Accumulation->GaucherCell Glucosylsphingosine Glucosylsphingosine (Lyso-Gb1) Glucosylsphingosine->Accumulation Deacylation->Glucosylsphingosine Symptoms Clinical Manifestations (Hepatosplenomegaly, Bone Disease, etc.) GaucherCell->Symptoms

Caption: Pathophysiology of Gaucher Disease.

Experimental Workflow

Experimental_Workflow Start Start: Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Prepare Sample Preparation Spike->Prepare ProtPrec Protein Precipitation Prepare->ProtPrec Method 1 LLE Liquid-Liquid Extraction Prepare->LLE Method 2 Centrifuge Centrifugation ProtPrec->Centrifuge LLE->Centrifuge Dry Dry Down Supernatant/Organic Layer Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Workflow for Plasma Glucosylsphingosine Analysis.

References

Application Note and Protocol: Quantification of Glucosylsphingosine in Dried Blood Spots using Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme β-glucocerebrosidase, leading to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (lyso-Gb1).[1][2] Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease.[1][2][3] Dried blood spots (DBS) offer a minimally invasive, convenient, and stable method for sample collection and transportation, making them ideal for screening and monitoring programs.[3][4]

This application note provides a detailed protocol for the quantification of glucosylsphingosine in dried blood spots using a stable isotope-labeled internal standard, glucosylsphingosine-d7, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is crucial for accurate quantification as it compensates for variations in sample extraction, matrix effects, and instrument response.[5][6]

Signaling Pathways and Experimental Workflow

Pathophysiology of Gaucher Disease

Gaucher Disease Pathophysiology cluster_lysosome Lysosome Glucosylceramide Glucosylceramide GBA Deficient in Gaucher Disease Glucosylceramide->GBA Hydrolysis Glucosylsphingosine Glucosylsphingosine (Lyso-Gb1) Glucosylceramide->Glucosylsphingosine Deacylation Ceramide Ceramide GBA->Ceramide Glucose Glucose GBA->Glucose Accumulation Accumulation in Macrophages (Gaucher Cells) Glucosylsphingosine->Accumulation

Caption: Pathophysiology of Gaucher Disease.

Experimental Workflow

Experimental Workflow DBS_Collection 1. Dried Blood Spot Collection DBS_Punch 2. DBS Punching (3 mm) DBS_Collection->DBS_Punch Extraction 3. Extraction with Methanol containing this compound DBS_Punch->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MSMS 6. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis 7. Data Analysis and Quantification LC_MSMS->Data_Analysis

References

Monitoring Enzyme Replacement Therapy in Gaucher Disease with Glucosylsphingosine-d7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase (GCase).[1][2] This deficiency leads to the accumulation of its substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (B128621) (lyso-Gb1), primarily within macrophages.[3] Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for the diagnosis and monitoring of Gaucher disease, proving superior to previously used markers such as chitotriosidase.[4][5] Enzyme replacement therapy (ERT) is a cornerstone of treatment for Gaucher disease, and monitoring the response to this therapy is crucial for optimizing patient outcomes. This document provides detailed application notes and protocols for the quantification of lyso-Gb1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glucosylsphingosine-d7 as an internal standard to effectively monitor ERT in patients with Gaucher disease.

Pathophysiology and Therapeutic Intervention

In healthy individuals, GCase hydrolyzes glucosylceramide into glucose and ceramide within the lysosome. In Gaucher disease, the deficient activity of GCase leads to the accumulation of glucosylceramide, which is then converted to the cytotoxic lyso-Gb1. This accumulation in macrophages, which become known as "Gaucher cells," results in a range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.

Enzyme replacement therapy aims to supplement the deficient GCase with a recombinant form of the enzyme, thereby restoring the catabolism of glucosylceramide and reducing the levels of lyso-Gb1. Monitoring the reduction of lyso-Gb1 in response to ERT provides a direct measure of therapeutic efficacy.

Gaucher_Disease_Metabolic_Pathway cluster_lysosome Lysosome Glucosylceramide Glucosylceramide GCase β-Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Glucosylceramide->GCase Hydrolysis AcidCeramidase Acid Ceramidase Glucosylceramide->AcidCeramidase Deacylation Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose LysoGb1 Glucosylsphingosine (lyso-Gb1) (Biomarker) Extracellular Circulating lyso-Gb1 (Measured in Plasma/DBS) LysoGb1->Extracellular Released from cell AcidCeramidase->LysoGb1 ERT Enzyme Replacement Therapy (ERT) ERT->GCase Supplements deficient enzyme

Gaucher Disease Metabolic Pathway and ERT Intervention.

Quantitative Data on Lyso-Gb1 Levels with ERT

The following tables summarize representative data on the concentration of lyso-Gb1 in patients with Gaucher disease before and after the initiation of enzyme replacement therapy. These values highlight the significant reduction in lyso-Gb1 levels, demonstrating its utility as a pharmacodynamic biomarker.

Table 1: Plasma Glucosylsphingosine (lyso-Gb1) Concentrations in Gaucher Disease Patients Before and After Enzyme Replacement Therapy (ERT)

Patient CohortTime PointNMean Lyso-Gb1 (ng/mL)Standard Deviation (ng/mL)
Untreated GD Type 1 Baseline51614.8450.2
ERT-Treated GD Type 1 12 Months5185.362.5
Untreated Severe GD Baseline34320.0150.0
ERT-Treated Severe GD 24 Months3450.025.0
Healthy Controls -2775.52.4

Note: Data are synthesized from multiple sources for illustrative purposes and may not represent a single clinical study.[6][7]

Table 2: Median and Range of Lyso-Gb1 in Pediatric Gaucher Disease Patients

Patient GroupNMedian Lyso-Gb1 (ng/mL)Range (ng/mL)
Untreated 2898.07.3 - 495
Pre-ERT 10210.5100.4 - 495
Treated 4264.04.9 - 208

Source: Adapted from a study on pediatric Gaucher disease.[8]

Experimental Protocols

Protocol 1: Quantification of Glucosylsphingosine (lyso-Gb1) in Human Plasma by LC-MS/MS

This protocol outlines the procedure for the extraction and quantification of lyso-Gb1 from human plasma samples using this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (collected in K2EDTA tubes)

  • Glucosylsphingosine (lyso-Gb1) analytical standard

  • This compound (lyso-Gb1-d7) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Standards and Internal Standard Working Solution

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lyso-Gb1 and lyso-Gb1-d7 in methanol.

  • Intermediate Solutions: Prepare serial dilutions of the lyso-Gb1 stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the lyso-Gb1-d7 stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 50 µL of plasma, calibrator, or QC into the corresponding tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL lyso-Gb1-d7 in methanol) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-50% B

    • 3.1-4.0 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Lyso-Gb1: m/z 462.3 → 282.3

    • Lyso-Gb1-d7: m/z 469.3 → 289.3

5. Data Analysis

  • Integrate the peak areas for both lyso-Gb1 and lyso-Gb1-d7.

  • Calculate the peak area ratio (lyso-Gb1 / lyso-Gb1-d7).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of lyso-Gb1 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Glucosylsphingosine (lyso-Gb1) from Dried Blood Spots (DBS)

This protocol describes the extraction and analysis of lyso-Gb1 from dried blood spots.[6][9]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • DBS cards with patient blood spots

  • Harris Uni-Core punch (3 mm)

  • 96-well microplate

2. Sample Preparation

  • Punch a 3 mm disc from the center of the DBS into a well of a 96-well plate.

  • Add 100 µL of extraction solvent (50% acetonitrile in water containing 100 ng/mL lyso-Gb1-d7) to each well.[6]

  • Seal the plate and incubate at 45°C for 60 minutes with shaking.

  • Centrifuge the plate at 3,000 x g for 10 minutes.

  • Transfer 80 µL of the supernatant to a new 96-well plate or autosampler vials.

  • Proceed with LC-MS/MS analysis as described in Protocol 1, steps 4 and 5.

Experimental Workflow for Monitoring ERT with Lyso-Gb1

The following diagram illustrates the logical workflow for monitoring a patient with Gaucher disease undergoing ERT, incorporating lyso-Gb1 as a key biomarker.

ERT_Monitoring_Workflow Start Patient with Confirmed Gaucher Disease Baseline Baseline Assessment - Clinical Evaluation - Lyso-Gb1 Measurement (Plasma/DBS) Start->Baseline InitiateERT Initiate Enzyme Replacement Therapy (ERT) Baseline->InitiateERT Monitoring Routine Monitoring (e.g., every 3-6 months) InitiateERT->Monitoring SampleCollection Collect Blood Sample (Plasma or DBS) Monitoring->SampleCollection LCMS Quantify Lyso-Gb1 using LC-MS/MS with This compound SampleCollection->LCMS DataReview Review Lyso-Gb1 Levels and Clinical Status LCMS->DataReview TargetReached Therapeutic Goal Achieved? (Significant Lyso-Gb1 Reduction and Clinical Improvement) DataReview->TargetReached ContinueERT Continue Current ERT Regimen TargetReached->ContinueERT Yes AdjustERT Adjust ERT Dose/Frequency or Consider Alternative Therapy TargetReached->AdjustERT No ContinueERT->Monitoring End Ongoing Patient Management ContinueERT->End AdjustERT->Monitoring AdjustERT->End

Workflow for Monitoring ERT in Gaucher Disease.

Conclusion

The quantification of glucosylsphingosine (lyso-Gb1) using a robust and reliable LC-MS/MS method with an isotopic internal standard like this compound is an indispensable tool for the clinical management of Gaucher disease. It allows for the precise monitoring of the therapeutic response to ERT, enabling clinicians to make informed decisions regarding treatment regimens. The protocols and data presented herein provide a framework for researchers and drug development professionals to implement this essential biomarker in their studies and clinical practice, ultimately contributing to improved outcomes for patients with Gaucher disease.

References

Application of Glucosylsphingosine-d7 in Preclinical Gaucher Disease Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide, and a cytotoxic metabolite, glucosylsphingosine (B128621) (lyso-Gb1), within the lysosomes of macrophages.[1][2] The accumulation of these lipids, particularly lyso-Gb1, is a key driver of the pathophysiology observed in GD, including hepatosplenomegaly, hematological abnormalities, and, in neuronopathic forms, severe neurological damage.[1][2] Preclinical research using mouse models of Gaucher disease is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Glucosylsphingosine-d7 (d7-lyso-Gb1) is a stable, isotopically labeled form of lyso-Gb1. Its primary application in preclinical Gaucher disease research is as an internal standard for the accurate and precise quantification of endogenous lyso-Gb1 levels in various biological matrices, such as plasma, brain, and other tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative data.

Application Notes

1. Biomarker Quantification in Gaucher Disease Mouse Models:

The quantification of lyso-Gb1 is a critical endpoint in preclinical studies to assess disease severity and the efficacy of therapeutic interventions. Various genetically engineered mouse models of Gaucher disease, each recapitulating different aspects of the human disease, exhibit elevated levels of lyso-Gb1. The use of d7-lyso-Gb1 as an internal standard allows for the reliable measurement of these elevated levels and the detection of subtle changes in response to treatment.

2. Monitoring Therapeutic Efficacy:

In preclinical drug development for Gaucher disease, d7-lyso-Gb1 is instrumental in monitoring the pharmacodynamic effects of novel therapies. A reduction in lyso-Gb1 levels in treated mice compared to vehicle-treated controls serves as a key biomarker of therapeutic efficacy. This quantitative assessment helps in dose-finding studies and in comparing the potency of different drug candidates.

3. Understanding Disease Pathophysiology:

Accurate quantification of lyso-Gb1 in different tissues and at various stages of disease progression in mouse models provides valuable insights into the pathophysiology of Gaucher disease. For instance, correlating lyso-Gb1 levels with histopathological findings or other disease-related phenotypes helps to elucidate the role of this cytotoxic lipid in specific organ pathologies.

Quantitative Data from Preclinical Gaucher Disease Mouse Models

The following tables summarize representative quantitative data on lyso-Gb1 levels in various Gaucher disease mouse models, where quantification was performed using LC-MS/MS with a deuterated internal standard.

Table 1: Glucosylsphingosine (lyso-Gb1) Levels in Brain Tissue of Different Gaucher Disease Mouse Models

Mouse ModelGenotypeAgeBrain lyso-Gb1 (ng/g tissue)Fold Increase vs. Wild-TypeReference
Wild-TypeGba1 +/+8 weeks1.5 ± 0.3-Fictionalized Data
K14-lnl/lnlGba1 lnl/lnl8 weeks150.2 ± 25.8~100Fictionalized Data
4L;C*Gba1 V394L/V394L; C-/-45 days250.5 ± 45.1~167Fictionalized Data
CBE-treatedWild-Type + CBE10 weeks85.7 ± 12.3~57Fictionalized Data

Data are presented as mean ± standard deviation and are fictionalized representations based on trends reported in the literature.

Table 2: Glucosylsphingosine (lyso-Gb1) Levels in Plasma of a Gaucher Disease Mouse Model Following Treatment

Treatment GroupDoseDurationPlasma lyso-Gb1 (ng/mL)% Reduction vs. VehicleReference
Vehicle-4 weeks210.4 ± 35.7-Fictionalized Data
Therapy A10 mg/kg4 weeks105.2 ± 18.950%Fictionalized Data
Therapy B20 mg/kg4 weeks52.6 ± 9.575%Fictionalized Data

Data are presented as mean ± standard deviation and are fictionalized representations based on trends reported in the literature.

Experimental Protocols

Protocol 1: Quantification of Glucosylsphingosine (lyso-Gb1) in Mouse Plasma using LC-MS/MS with this compound Internal Standard

1. Materials:

  • Mouse plasma samples
  • Glucosylsphingosine (lyso-Gb1) analytical standard
  • This compound (d7-lyso-Gb1) internal standard (IS)
  • Methanol (B129727) (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Formic acid
  • Water (LC-MS grade)
  • 96-well protein precipitation plates
  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Sample Preparation:

  • Thaw plasma samples on ice.
  • Prepare a stock solution of d7-lyso-Gb1 in methanol at a concentration of 1 µg/mL.
  • Prepare a working internal standard solution by diluting the stock solution to 100 ng/mL in methanol.
  • To 20 µL of each plasma sample in a 96-well plate, add 100 µL of the working internal standard solution.
  • Vortex the plate for 2 minutes to precipitate proteins.
  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: Acetonitrile with 0.1% formic acid
  • Mobile Phase B: Water with 0.1% formic acid
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-50% B
  • 5-5.1 min: 50-95% B
  • 5.1-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Lyso-Gb1: Precursor ion (m/z) 462.3 -> Product ion (m/z) 282.3
  • d7-lyso-Gb1 (IS): Precursor ion (m/z) 469.3 -> Product ion (m/z) 289.3

4. Data Analysis:

  • Integrate the peak areas for both lyso-Gb1 and d7-lyso-Gb1.
  • Calculate the peak area ratio of lyso-Gb1 to d7-lyso-Gb1.
  • Generate a calibration curve using known concentrations of lyso-Gb1 standard spiked with the internal standard.
  • Determine the concentration of lyso-Gb1 in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

GBA1_Deficiency_Pathway GBA1 GBA1 Gene (Glucocerebrosidase) GCase Deficient Glucocerebrosidase (GCase) GBA1->GCase Mutation Accumulation Substrate Accumulation GCase->Accumulation Leads to GlcCer Glucosylceramide (GlcCer) LysoGb1 Glucosylsphingosine (lyso-Gb1) GlcCer->LysoGb1 Deacylation GlcCer->Accumulation LysoGb1->Accumulation Macrophage Lysosome in Macrophage Pathophysiology Gaucher Disease Pathophysiology (Hepatosplenomegaly, Cytopenia, Bone Disease) Macrophage->Pathophysiology Accumulation->Macrophage

Caption: Pathophysiological cascade in Gaucher disease.

mTORC1_Signaling_in_Gaucher LysoGb1 Elevated Glucosylsphingosine (lyso-Gb1) mTORC1 mTORC1 Activation LysoGb1->mTORC1 Activates TFEB TFEB Inhibition mTORC1->TFEB Inhibits Autophagy Impaired Autophagy mTORC1->Autophagy Inhibits LysosomalBiogenesis Decreased Lysosomal Biogenesis TFEB->LysosomalBiogenesis Regulates NeuronalDysfunction Neuronal Dysfunction & Neurodegeneration LysosomalBiogenesis->NeuronalDysfunction Autophagy->NeuronalDysfunction

Caption: Deregulation of mTORC1 signaling by lyso-Gb1.

Biomarker_Quantification_Workflow Sample Mouse Tissue Sample (Plasma, Brain, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction LCMS LC-MS/MS Analysis (HILIC-MRM) Extraction->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantification Quantification using Calibration Curve Data->Quantification Result Endogenous lyso-Gb1 Concentration Quantification->Result

Caption: Workflow for lyso-Gb1 quantification.

References

Application Note: High-Throughput Analysis of Glucosylsphingosine in Human Plasma and Dried Blood Spots using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details robust and reliable methods for the quantification of Glucosylsphingosine (B128621) (Lyso-Gb1) in human plasma and dried blood spots (DBS). Glucosylsphingosine is a critical biomarker for the diagnosis and monitoring of Gaucher disease.[1][2][3] The protocols outlined utilize a simple protein precipitation (PPT) extraction procedure with a deuterated internal standard (Glucosylsphingosine-d7) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is designed for high-throughput screening and provides accurate and precise quantification of Lyso-Gb1.[1]

Introduction

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme β-glucosidase, leading to the accumulation of glucosylceramide and its deacylated form, Glucosylsphingosine (Lyso-Gb1).[2][3][4] Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for diagnosing Gaucher disease and for monitoring the efficacy of enzyme replacement therapy.[2][3] Accurate and precise measurement of Lyso-Gb1 is therefore crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • Glucosylsphingosine (Lyso-Gb1) analytical standard

  • This compound (Lyso-Gb1-d7) internal standard

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Dried blood spot collection cards

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from methodologies employing a simple protein precipitation step.[5]

  • Preparation of Working Solutions:

    • Prepare a stock solution of Lyso-Gb1 in methanol.

    • Prepare a stock solution of Lyso-Gb1-d7 in methanol.

    • Prepare a working internal standard solution by diluting the Lyso-Gb1-d7 stock solution in methanol.

  • Sample Extraction:

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add the internal standard solution.

    • Add five volumes of methanol containing the internal standard to the plasma sample.[5]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Dried Blood Spots (DBS)

This protocol is based on established methods for the extraction of Lyso-Gb1 from DBS samples.[4][6]

  • DBS Punching:

    • Punch a 3 mm disc from the center of the dried blood spot into a 96-well plate.

  • Extraction:

    • To each well containing a DBS punch, add an extraction solution of 50% acetonitrile in water containing the isotope-labeled internal standard (Lyso-Gb1-d7).[4] Alternatively, a methanol-acetonitrile-water mixture can be used.[7]

    • Seal the plate and incubate with shaking for a specified time to ensure complete extraction.

    • Centrifuge the plate to pellet the DBS paper.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography: Separation is typically achieved on a C8 or HILIC column.[8]

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific transitions of Lyso-Gb1 and Lyso-Gb1-d7.

Data Presentation

The following tables summarize the performance characteristics of Lyso-Gb1 assays based on similar methodologies.

ParameterResultReference
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
Upper Limit of Quantification (ULOQ)>2500 ng/mL[4]
Intra-assay Precision (%CV)2.0% - 8.2%[4]
Inter-assay Precision (%CV)3.8% - 10.2%[4]
Accuracy93.5% - 112.6%[4]
Table 1: Performance characteristics of a Lyso-Gb1 assay in dried blood spots.
Sample TypeLyso-Gb1 Concentration (Healthy Controls)Lyso-Gb1 Concentration (Gaucher Patients)Reference
Dried Blood Spots (DBS)2.1 - 9.9 ng/mL190.5 - 2380.6 ng/mL[4]
PlasmaTrace amounts15.6 - 1035 nM[2]
Table 2: Typical concentrations of Lyso-Gb1 in different biological matrices.

Experimental Workflow Visualization

Sample_Preparation_Workflow cluster_plasma Plasma Sample Preparation cluster_dbs DBS Sample Preparation plasma_sample 1. Plasma Sample (100 µL) add_is_plasma 2. Add d7-Internal Standard plasma_sample->add_is_plasma protein_precipitation 3. Protein Precipitation (Methanol) add_is_plasma->protein_precipitation centrifuge_plasma 4. Centrifugation protein_precipitation->centrifuge_plasma supernatant_transfer_plasma 5. Supernatant Transfer centrifuge_plasma->supernatant_transfer_plasma dry_down_plasma 6. Evaporation supernatant_transfer_plasma->dry_down_plasma reconstitute_plasma 7. Reconstitution dry_down_plasma->reconstitute_plasma lc_ms_analysis LC-MS/MS Analysis reconstitute_plasma->lc_ms_analysis dbs_sample 1. DBS Punch (3 mm) add_extraction_solution 2. Add Extraction Solution (50% ACN with d7-IS) dbs_sample->add_extraction_solution incubate_dbs 3. Incubation with Shaking add_extraction_solution->incubate_dbs centrifuge_dbs 4. Centrifugation incubate_dbs->centrifuge_dbs supernatant_transfer_dbs 5. Supernatant Transfer centrifuge_dbs->supernatant_transfer_dbs supernatant_transfer_dbs->lc_ms_analysis

Caption: Workflow for Glucosylsphingosine analysis.

Conclusion

The described sample preparation protocols for human plasma and dried blood spots are simple, rapid, and amenable to high-throughput analysis. The use of a deuterated internal standard ensures high accuracy and precision, making these methods suitable for clinical research studies and for monitoring therapeutic response in patients with Gaucher disease.

References

Application Note: High-Throughput Screening of Gaucher Disease Using Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucosidase (GCase).[1][2] This enzymatic defect leads to the accumulation of its primary substrates, glucosylceramide (GlcC) and its deacylated form, glucosylsphingosine (B128621) (Lyso-Gb1), within the lysosomes of macrophages.[1][2][3] Glucosylsphingosine has emerged as a highly sensitive and specific biomarker for the diagnosis, monitoring, and therapeutic evaluation of Gaucher disease.[4][5][6][7] This application note describes a robust and high-throughput method for the quantification of Glucosylsphingosine in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glucosylsphingosine-d7 as an internal standard. The use of DBS samples offers a minimally invasive, cost-effective, and efficient approach for large-scale screening programs.[4][8][9][10]

Principle of the Method

This method relies on the extraction of Glucosylsphingosine and the internal standard, this compound, from dried blood spot punches. The extracted analytes are then separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve. The stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.

Materials and Reagents

  • Glucosylsphingosine (Lyso-Gb1) standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Dried blood spot collection cards

  • Puncher for DBS

  • 96-well plates

  • Plate shaker

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

Standard and Quality Control Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Glucosylsphingosine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Glucosylsphingosine stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the extraction solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 100 ng/mL.

  • Calibrators and Quality Controls (QCs): Spike known concentrations of the Glucosylsphingosine working standards into blank whole blood to prepare calibrators and QCs at low, medium, and high concentrations. Spot the spiked blood onto DBS cards and allow them to dry completely.

Sample Preparation from Dried Blood Spots
  • Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well plate.

  • To each well, add 100 µL of the internal standard working solution.

  • Seal the plate and shake for 30 minutes at room temperature.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a short run time.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Glucosylsphingosine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 462.3 -> 282.2).[11][12]

      • This compound: Monitor the appropriate transition for the deuterated internal standard.

Data Analysis

The concentration of Glucosylsphingosine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Glucosylsphingosine in the unknown samples is then interpolated from this curve.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the high-throughput screening method for Glucosylsphingosine in DBS.

Table 1: Assay Performance Characteristics

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2]
Intra-assay Precision (%CV)2.0% - 8.2%[1][2]
Inter-assay Precision (%CV)3.8% - 10.2%[1][2]
Accuracy (%)93.5% - 112.6%[1][2]

Table 2: Reference Intervals for Glucosylsphingosine in Dried Blood Spots

PopulationGlucosylsphingosine Concentration (ng/mL)
Healthy Controls2.1 - 9.9[1][2]
Gaucher Disease Patients190.5 - 2380.6 (median 614.8)[1]

Visualizations

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_accumulation GlcCer Glucosylceramide (GlcC) GCase β-Glucosidase (GCase) (Deficient in Gaucher Disease) GlcCer->GCase Deacylation Deacylation GlcCer->Deacylation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose GlcSph Glucosylsphingosine (Lyso-Gb1) (Accumulates) Accumulation Accumulation leads to Gaucher Cell Formation & Disease Pathology Deacylation->GlcSph

Caption: Simplified pathway of Glucosylsphingosine accumulation in Gaucher disease.

HTS_Workflow DBS_Sample Dried Blood Spot (DBS) Sample Collection Punching Punch 3.2 mm Disc into 96-well Plate DBS_Sample->Punching Extraction Addition of Internal Standard (this compound) & Extraction Punching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer to New Plate Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Result Report Glucosylsphingosine Concentration Data_Analysis->Result

Caption: High-throughput screening workflow for Glucosylsphingosine in DBS.

References

Application Note: Absolute Quantification of Glucosylsphingosine in Human Plasma using Glucosylsphingosine-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Glucosylsphingosine (B128621) (lyso-Gb1) is a critical biomarker for the diagnosis and therapeutic monitoring of Gaucher disease and is implicated in the pathophysiology of other related disorders.[1][2][3] Accurate and precise quantification of this lysosphingolipid in clinical samples is paramount for research, drug development, and clinical monitoring. This application note details a robust and sensitive method for the absolute quantification of glucosylsphingosine in human plasma using a stable isotope-labeled internal standard, Glucosylsphingosine-d7, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data analysis and includes typical method performance characteristics.

Introduction

Clinical lipidomics aims to identify and quantify the diverse array of lipid molecules in biological samples to understand their role in health and disease.[4][5] Glucosylsphingosine (also known as glucopsychosine or lyso-Gb1) is the deacylated metabolite of glucosylceramide.[6] In healthy individuals, it is present at very low levels.[7] However, in Gaucher disease, an inherited deficiency of the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of glucosylceramide and subsequently, a marked increase in glucosylsphingosine.[8][9] Elevated levels of this cytotoxic lipid are directly linked to the clinical manifestations of the disease, making it the most sensitive and specific biomarker for diagnosis and for monitoring the efficacy of enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[3][9]

Absolute quantification is essential for establishing clinically relevant concentration thresholds and for accurately tracking changes in biomarker levels over time. The "gold standard" for absolute quantification of small molecules in complex biological matrices is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This technique utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard (IS).[11][12] Because the IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to implement this quantitative method.

Glucosylsphingosine Metabolic Pathway

In lysosomal storage disorders like Gaucher disease, the primary catabolic pathway for glycosphingolipids is impaired. A deficiency in the GCase enzyme prevents the breakdown of glucosylceramide (GlcCer) into ceramide and glucose. This leads to the activation of an alternative pathway where acid ceramidase deacylates the accumulated GlcCer, forming the cytotoxic metabolite glucosylsphingosine (lyso-Gb1).[2][7][13]

Glucosylsphingosine_Pathway cluster_lysosome Lysosome GlcCer Glucosylceramide (GlcCer) Ceramide Ceramide GlcCer->Ceramide Glucocerebrosidase (GCase) [Deficient in Gaucher Disease] Glucose Glucose GlcSph Glucosylsphingosine (lyso-Gb1) GlcCer->GlcSph Acid Ceramidase (Alternative Pathway) Accumulation Accumulation & Cytotoxicity GlcSph->Accumulation

Caption: Metabolic pathway of Glucosylsphingosine in Gaucher Disease.

Experimental Protocols

This protocol describes the procedure for extracting glucosylsphingosine from human plasma and quantifying it using LC-MS/MS.

Materials and Reagents
  • Biological Matrix: Human plasma (K2-EDTA)

  • Standards: Glucosylsphingosine (lyso-Gb1) and this compound (lyso-Gb1-d7)

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator, 96-well plates or autosampler vials

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation & Lipid Extraction

This protocol is a simple and rapid method adapted from established procedures for sphingolipid extraction.[14][15][16][17]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in methanol.

  • Protein Precipitation:

    • To 10-25 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 5 volumes of the IS spiking solution in methanol (e.g., 125 µL for a 25 µL plasma sample).[14][15]

    • Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated proteins.[14][15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well in a 96-well plate, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14][15]

  • Final Centrifugation: Centrifuge the reconstituted samples one last time to pellet any insoluble debris before transferring to autosampler vials for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Plasma Sample (10-25 µL) Add_IS 2. Add IS (GlcSph-d7) in Methanol Sample->Add_IS Vortex 3. Vortex to Precipitate Protein & Extract Lipids Add_IS->Vortex Centrifuge1 4. Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS 8. LC-MS/MS Analysis Reconstitute->LC_MS Quant 9. Absolute Quantification (Stable Isotope Dilution) LC_MS->Quant

Caption: Workflow for Glucosylsphingosine quantification in plasma.

LC-MS/MS Instrumental Parameters

The following parameters are typical and may require optimization for specific instrumentation. The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[15][18]

Table 1: Typical Liquid Chromatography Parameters

Parameter Setting
Column C18 or BEH Amide Column (e.g., 2.1 x 50 mm, <2 µm)[14][15]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at low %B, ramp to high %B, then re-equilibrate
Column Temperature 40°C

| Injection Volume | 2 - 10 µL |

Table 2: Typical Mass Spectrometry Parameters

Parameter Analyte: Glucosylsphingosine IS: this compound
Ionization Mode Positive ESI Positive ESI
Precursor Ion (Q1) m/z 462.3 m/z 469.3
Product Ion (Q3) m/z 282.3 m/z 289.3
Dwell Time 50-100 ms 50-100 ms
Collision Energy Optimize instrument-specifically Optimize instrument-specifically
Cone/Declustering Optimize instrument-specifically Optimize instrument-specifically

Note: The exact m/z values for this compound may vary depending on the deuteration pattern.

Data Analysis and Method Performance

Absolute quantification is achieved by generating a calibration curve using known concentrations of the glucosylsphingosine standard spiked into a surrogate matrix (e.g., stripped plasma). The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibrators. A linear regression is applied to the curve. The concentration of glucosylsphingosine in unknown samples is then calculated from their peak area ratios using this regression equation.

Typical Method Performance Characteristics

The performance of the LC-MS/MS method should be validated to ensure reliable results. The following table summarizes typical validation data reported in the literature for similar assays.[17][19][20]

Table 3: Summary of Quantitative Method Validation Data

Parameter Typical Performance
Linearity (R²) > 0.99[17]
Lower Limit of Quantification (LLOQ) 1 ng/mL[19]
Intra-assay Precision (%CV) < 8.2%[19]
Inter-assay Precision (%CV) < 11.5%[20]
Accuracy / Recovery (%) 93.5% - 112.6%[19]

| Specificity & Sensitivity | 100% for differentiating Gaucher patients[20] |

Conclusion

The method described provides a sensitive, specific, and robust protocol for the absolute quantification of glucosylsphingosine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability, thereby ensuring high accuracy and precision. This quantitative workflow is an essential tool for researchers in clinical lipidomics, aiding in the investigation of Gaucher disease and other sphingolipidoses, and supporting the development of novel therapeutics.

References

Application Note: Quantitative Analysis of Glucosylsphingosine in Cerebrospinal Fluid by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosylsphingosine (B128621) (GlcSph), the deacylated form of glucosylceramide, is a critical biomarker for monitoring Gaucher disease (GD) and has emerged as a potential indicator for Parkinson's disease (PD) linked to mutations in the GBA gene.[1][2] Its quantification in cerebrospinal fluid (CSF) provides a direct window into the neuropathological state, making it a valuable tool in clinical research and therapeutic development.[1][2] However, the analysis of GlcSph in CSF is challenging due to its very low concentrations and the presence of its isobaric isomer, galactosylsphingosine (GalSph or psychosine), a biomarker for Krabbe disease.[1][2][3]

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of GlcSph in human CSF. The use of a deuterated internal standard (GlcSph-D5) ensures high precision and accuracy. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a reliable methodology for their studies.

Signaling and Pathophysiological Relevance

Glucosylsphingosine accumulates due to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA gene.[1][2] This accumulation is a key pathological event in Gaucher disease. In the central nervous system, elevated levels of GlcSph are neurotoxic and are implicated in the neurodegenerative processes observed in neuronopathic forms of Gaucher disease and are increasingly recognized as a risk factor for Parkinson's disease.[1] Therefore, monitoring GlcSph levels in CSF is crucial for assessing disease progression and the efficacy of therapeutic interventions targeting GCase activity in the brain.[1][2]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Glucosylsphingosine in CSF.

Glucosylsphingosine Analysis Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis CSF_Sample CSF Sample Collection Add_IS Addition of Deuterated Internal Standard (GlcSph-D5) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Chromatographic Separation (HILIC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

Application Notes and Protocols for Substrate Reduction Therapy Monitoring Using Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is the most prevalent lysosomal storage disorder, stemming from a deficiency in the enzyme glucocerebrosidase (GCase).[1][2][3] This enzymatic defect leads to the accumulation of its substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (B128621) (GlcSph or lyso-Gb1), primarily within macrophages.[4][5] GlcSph has been identified as a highly sensitive and specific biomarker for diagnosing and monitoring Gaucher disease.[4][6]

Substrate reduction therapy (SRT) is an oral therapeutic strategy for Gaucher disease that aims to decrease the production of GlcCer, thereby preventing its accumulation.[7] Unlike enzyme replacement therapy (ERT), which introduces a functional version of the deficient enzyme, SRT inhibits glucosylceramide synthase, the enzyme responsible for the initial step in the synthesis of most glycosphingolipids, including GlcCer.[7] This reduction in substrate synthesis helps to balance the residual activity of the deficient GCase.[8]

Accurate monitoring of SRT efficacy is crucial for patient management. This is achieved by quantifying the levels of the key biomarker, GlcSph, in patient plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity. To ensure the accuracy and reproducibility of this quantification, a stable isotope-labeled internal standard, such as Glucosylsphingosine-d7, is employed. This document provides detailed application notes and protocols for the use of this compound in monitoring SRT in Gaucher disease.

Principle of the Method

The quantification of GlcSph in plasma samples is performed using a sensitive and specific LC-MS/MS method. A known amount of the stable isotope-labeled internal standard, this compound, is added to the plasma sample at the beginning of the sample preparation process. This internal standard is chemically identical to the analyte (GlcSph) but has a different mass due to the deuterium (B1214612) atoms. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response.

Biochemical Pathway and Therapeutic Intervention

The following diagram illustrates the biochemical pathway of Gaucher disease and the mechanism of action for Substrate Reduction Therapy.

Gaucher Disease Pathway and SRT Intervention Biochemical Pathway in Gaucher Disease and SRT Mechanism Ceramide Ceramide UGCG Glucosylceramide Synthase (UGCG) Ceramide->UGCG Synthesis GlcCer Glucosylceramide (GlcCer) (Accumulates) GlcSph Glucosylsphingosine (GlcSph) (Biomarker, Accumulates) GlcCer->GlcSph Deacylation GCase Glucocerebrosidase (GCase) (Deficient in Gaucher) GlcCer->GCase Degradation in Lysosome Lysosome Lysosome SRT Substrate Reduction Therapy (SRT) SRT->UGCG Inhibits UGCG->GlcCer

Mechanism of Substrate Reduction Therapy in Gaucher Disease.

Experimental Protocols

Materials and Reagents
  • Glucosylsphingosine (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (for calibration curve and quality controls)

  • Solid Phase Extraction (SPE) cartridges

Equipment
  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., triple quadrupole)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Sample Preparation
  • Standard and QC Preparation : Prepare stock solutions of GlcSph and GlcSph-d7 in methanol. Serially dilute the GlcSph stock solution with a suitable surrogate matrix (e.g., delipidized plasma) to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Spiking : To 50 µL of plasma sample, calibration standard, or QC, add a fixed amount of this compound internal standard solution.

  • Protein Precipitation : Add a protein precipitation solvent (e.g., acetonitrile) to the plasma samples. Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a mobile phase-compatible solvent.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.

  • Mobile Phase : A gradient of two mobile phases is commonly employed. For example:

    • Mobile Phase A: Acetonitrile with formic acid.

    • Mobile Phase B: Water with formic acid and ammonium (B1175870) formate.

  • Flow Rate : A typical flow rate is between 0.4 and 0.6 mL/min.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Glucosylsphingosine (GlcSph): Monitor the transition from the precursor ion to a specific product ion.

      • This compound (Internal Standard): Monitor the corresponding transition for the deuterated standard.

The following diagram outlines the experimental workflow for GlcSph quantification.

Experimental Workflow for GlcSph Quantification LC-MS/MS Workflow for GlcSph Analysis Start Plasma Sample Collection Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Data Data Acquisition (MRM Mode) Inject->Data Process Data Processing (Analyte/IS Ratio) Data->Process Quantify Quantification (Calibration Curve) Process->Quantify Report Report GlcSph Concentration Quantify->Report

Workflow for Glucosylsphingosine quantification by LC-MS/MS.

Data Presentation

The efficacy of Substrate Reduction Therapy is evaluated by the reduction in plasma GlcSph levels over time. The following table summarizes representative data from clinical studies.

Patient GroupBaseline GlcSph (ng/mL)Post-SRT GlcSph (ng/mL)% ReductionStudy Reference
Treatment-naïve GD Type 1180.9 (95% CI, 145.4-216.5)89.0 (95% CI, 69.2-129.4)~50%[5]
Treatment-naïve GD Type 1Mean: 302.2Mean reduction of 82.7% at week 20982.7%[4][9]
Patients switched from ERTMean: 57.3Mean reduction of 52.0% at week 16152.0%[4][9]

Logical Relationships in SRT Monitoring

The diagram below illustrates the interconnectedness of the disease, treatment, and biomarker monitoring process.

Logical Relationships in SRT Monitoring Interplay of Disease, Treatment, and Biomarker Monitoring Disease Gaucher Disease (GCase Deficiency) Accumulation Increased GlcCer & GlcSph (Pathophysiology) Disease->Accumulation Leads to SRT Substrate Reduction Therapy (Inhibits GlcCer Synthesis) SRT->Disease Treats SRT->Accumulation Reduces Monitoring Biomarker Monitoring (LC-MS/MS) Monitoring->Accumulation Measures Outcome Therapeutic Efficacy (Reduced GlcSph Levels) Monitoring->Outcome Determines GlcSph_d7 This compound (Internal Standard) GlcSph_d7->Monitoring Ensures Accuracy of Outcome->SRT Validates

Logical flow of SRT monitoring in Gaucher disease.

Conclusion

The quantification of plasma Glucosylsphingosine using LC-MS/MS with this compound as an internal standard is a robust and reliable method for monitoring the efficacy of Substrate Reduction Therapy in patients with Gaucher disease. This approach provides clinicians and researchers with a sensitive tool to assess treatment response, optimize dosing, and improve patient outcomes. The detailed protocols and methodologies presented in these application notes serve as a comprehensive guide for the implementation of this essential monitoring assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isobaric Interference with Glucosylsphingosine-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Glucosylsphingosine-d7 as an internal standard in mass spectrometry-based assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions.

Issue 1: Co-elution of Glucosylsphingosine (B128621) (GlcSph) and its Isobar, Galactosylsphingosine (GalSph)

  • Q: My chromatogram shows a single peak for Glucosylsphingosine and its d7-labeled internal standard, but I suspect interference from Galactosylsphingosine. How can I confirm and resolve this?

    A: Co-elution of the isobaric isomers GlcSph and GalSph is a common challenge that can lead to inaccurate quantification.[1][2]

    Potential Cause & Solution:

Potential CauseTroubleshooting Steps
Inadequate Chromatographic Separation 1. Optimize Liquid Chromatography Method: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective at separating these isomers.[3] Alternatively, optimize your reversed-phase method by adjusting the gradient elution profile, mobile phase composition (e.g., formic acid concentration), and column temperature.[1]
2. Review Chromatographic Peak Shape: Examine the peak for tailing, fronting, or shoulders, which can indicate the presence of a co-eluting compound.
3. High-Resolution Mass Spectrometry (HRMS): While not able to distinguish isomers, HRMS can help rule out other isobaric interferences with different elemental compositions.

Issue 2: High Variability in this compound Signal

  • Q: The peak area of my this compound internal standard is highly variable across my sample batch. What could be causing this?

    A: High variability in the internal standard's response can compromise the precision and accuracy of your quantitative results.

    Potential Cause & Solution:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation 1. Review Extraction Recovery: Ensure your sample preparation workflow, including protein precipitation and liquid-liquid or solid-phase extraction, is consistent for all samples.[4]
2. Check for Pipetting Errors: Verify the accuracy and consistency of all pipetting steps, especially the addition of the internal standard.
Matrix Effects 1. Evaluate Ion Suppression/Enhancement: Matrix components from complex biological samples can interfere with the ionization of the analyte and internal standard.[5] Perform a post-extraction addition experiment to assess the extent of matrix effects.
2. Improve Sample Cleanup: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components.
Instability of Deuterated Standard 1. Check for Deuterium (B1214612) Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, leading to a decrease in the d7 signal and an increase in the signal of lower deuterated or unlabeled GlcSph.[6] Prepare fresh standards and minimize the time samples are in solution before analysis.

Issue 3: Poor Recovery of this compound

  • Q: I'm observing low recovery of my this compound internal standard. What are the likely causes and how can I improve it?

    A: Low recovery suggests that a significant amount of the internal standard is being lost during the sample preparation process.

    Potential Cause & Solution:

Potential CauseTroubleshooting Steps
Suboptimal Extraction Conditions 1. Optimize Extraction Solvent: Experiment with different extraction solvents or solvent mixtures to improve the extraction efficiency of GlcSph-d7 from the sample matrix. A common method involves protein precipitation with methanol.[4]
2. Adjust pH: The pH of the sample can influence the extraction recovery of sphingolipids. Optimize the pH to ensure efficient extraction.
Adsorption to Surfaces 1. Use Low-Binding Labware: Glycosphingolipids can adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips to minimize loss.
2. Check for Proper Reconstitution: After drying down the sample, ensure the reconstitution solvent fully dissolves the analyte and internal standard.

Frequently Asked Questions (FAQs)

  • Q1: Why is it critical to separate Glucosylsphingosine from Galactosylsphingosine?

    A1: Glucosylsphingosine (GlcSph) and Galactosylsphingosine (GalSph) are isobaric, meaning they have the same molecular weight and are often indistinguishable by mass spectrometry alone.[2] GlcSph is a key biomarker for Gaucher disease, while GalSph is a biomarker for Krabbe disease.[3] Failure to separate these two isomers can lead to misdiagnosis and inaccurate monitoring of disease progression and treatment response.

  • Q2: What are the advantages of using a stable isotope-labeled internal standard like this compound?

    A2: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. Because they are chemically and physically very similar to the analyte, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[7]

  • Q3: Are there any potential downsides to using a deuterated internal standard like this compound?

    A3: Yes, while generally reliable, deuterated standards can sometimes present challenges. These include potential chromatographic separation from the unlabeled analyte (isotopic effect), and the possibility of back-exchange of deuterium for hydrogen, which can affect accuracy.[6] Using a 13C-labeled internal standard can sometimes mitigate these issues.[8]

  • Q4: What is a typical lower limit of quantification (LLOQ) I can expect for Glucosylsphingosine analysis by LC-MS/MS?

    A4: With optimized methods, LLOQs for Glucosylsphingosine can be as low as 0.1 to 0.2 ng/mL in biological matrices like serum and cerebrospinal fluid.[1][3]

  • Q5: Can I use direct infusion mass spectrometry for Glucosylsphingosine analysis?

    A5: Direct infusion is generally not recommended for the accurate quantification of Glucosylsphingosine from biological samples due to the high likelihood of isobaric interference from Galactosylsphingosine and other matrix components. Chromatographic separation prior to mass spectrometric detection is crucial.[9]

Experimental Protocols

Protocol 1: Sample Preparation for Glucosylsphingosine Analysis in Plasma

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 250 µL of cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Method for Separation of Glucosylsphingosine and Galactosylsphingosine

  • Liquid Chromatography:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile with 0.1% formic acid

    • Mobile Phase B: Water with 0.1% formic acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-50% B

      • 5-5.1 min: 50-5% B

      • 5.1-7 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Glucosylsphingosine: m/z 462.3 -> 282.3

      • This compound: m/z 469.3 -> 289.3

      • Galactosylsphingosine: m/z 462.3 -> 282.3 (requires chromatographic separation for differentiation)

Quantitative Data Summary

Table 1: Performance Characteristics of LC-MS/MS Methods for Glucosylsphingosine Quantification

ParameterMethod 1[8]Method 2[3]
Internal Standard [5-9] 13C5-GlcSphDeuterated GlcSph
Intra-assay Variation 1.8%<15%
Inter-assay Variation 4.9%<15%
Lower Limit of Quantification (LLOQ) Not specified0.2 ng/mL
Matrix Plasma and UrineMouse Serum
Chromatography LC-ESI-MS/MSHILIC-MS/MS

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add GlcSph-d7 Internal Standard plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge dry Dry Down centrifuge->dry reconstitute Reconstitute dry->reconstitute lc HILIC Separation reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for Glucosylsphingosine quantification.

glucosylsphingosine_pathway cluster_cell Cellular Environment cluster_lysosome Lysosome GlcSph Glucosylsphingosine (GlcSph) LMP Lysosomal Membrane Permeabilization GlcSph->LMP induces cAMP_pathway cAMP Signaling Pathway GlcSph->cAMP_pathway activates cell_death Cell Death LMP->cell_death leads to cAMP_pathway->cell_death contributes to

Caption: Glucosylsphingosine-induced cell death pathway.[10][11]

References

Optimizing chromatographic separation of Glucosylsphingosine from its isomers using a d7 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Glucosylsphingosine (B128621) (GlcSph) and its isomers using a d7-Glucosylsphingosine (d7-GlcSph) internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of Glucosylsphingosine (GlcSph) from its isomers critical?

A1: The separation of Glucosylsphingosine (GlcSph) from its isobaric isomers, such as Galactosylsphingosine (GalSph or psychosine), is crucial for accurate diagnosis and monitoring of lysosomal storage disorders.[1][2][3] GlcSph is a key biomarker for Gaucher disease, while GalSph is a biomarker for Krabbe disease.[1][4] Since these molecules have the same mass-to-charge ratio (m/z), they cannot be distinguished by mass spectrometry alone.[3] Co-elution would lead to inaccurate quantification, potentially resulting in misdiagnosis or incorrect assessment of treatment efficacy.[3]

Q2: What is the purpose of using d7-Glucosylsphingosine (d7-GlcSph) as an internal standard?

A2: A deuterated internal standard like d7-Glucosylsphingosine is essential for accurate and precise quantification of the endogenous analyte in complex biological matrices.[5][6][7] It is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labels. This allows it to co-elute with the analyte and experience similar extraction efficiencies and matrix effects. By adding a known amount of the d7-GlcSph to each sample, variations during sample preparation and analysis can be normalized, leading to more reliable and reproducible results.[5]

Q3: Which liquid chromatography technique is most effective for separating GlcSph from its isomers?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for separating polar compounds like GlcSph and its isomers.[8][9][10][11] HILIC columns have polar stationary phases, which allows for the separation of these isomers based on small differences in the spatial arrangement of their hydrophilic sugar moieties.[11] While some methods have utilized reversed-phase chromatography with polar-embedded columns, HILIC generally provides better resolution for these specific isomers.[12]

Q4: What are the typical mass transitions for Glucosylsphingosine and its d7-internal standard in tandem mass spectrometry (MS/MS)?

A4: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The exact m/z values may vary slightly based on the instrument and adduct ion being measured (e.g., [M+H]+).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glucosylsphingosine (GlcSph)462.3282.3
d7-Glucosylsphingosine (d7-GlcSph)469.3289.3

Note: These are common transitions; optimization on the specific mass spectrometer being used is recommended.

Troubleshooting Guides

Issue 1: Poor or no chromatographic resolution between Glucosylsphingosine and Galactosylsphingosine peaks.

  • Question: My GlcSph and GalSph peaks are co-eluting. How can I improve their separation?

  • Answer:

    • Optimize the Mobile Phase:

      • Aqueous Component: Ensure the aqueous mobile phase contains an appropriate buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to control pH and improve peak shape.

      • Organic Component: Adjust the gradient slope. A shallower gradient of the aqueous mobile phase into the organic mobile phase (typically acetonitrile) can often improve the resolution of closely eluting isomers.

    • Column Choice:

      • Confirm you are using a HILIC column. If resolution is still poor, consider trying a HILIC column with a different stationary phase chemistry.

      • Using two HILIC columns in tandem has been shown to improve peak separation for these isomers.[4]

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and may enhance resolution.

    • Column Temperature: Adjusting the column temperature can alter the selectivity of the separation. Experiment with temperatures between 30-50°C.

Issue 2: Low signal intensity for GlcSph and the d7-GlcSph internal standard.

  • Question: The peak intensities for my analyte and internal standard are very low. What can I do to improve sensitivity?

  • Answer:

    • Sample Preparation:

      • Ensure efficient protein precipitation and lipid extraction. A common method is protein precipitation with methanol (B129727) or acetonitrile (B52724) containing the internal standard.

      • Consider a liquid-liquid extraction step to further clean up the sample and concentrate the analytes.

    • Mass Spectrometer Source Parameters:

      • Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize ion generation.

    • MS/MS Parameters:

      • Perform a compound optimization/tuning for both GlcSph and d7-GlcSph to determine the optimal collision energy (CE) and other lens voltages for the specific MRM transitions.[4]

    • Mobile Phase Additives: The presence of additives like ammonium formate can aid in the formation of protonated molecules ([M+H]+) in positive ion mode, enhancing signal intensity.

Issue 3: High variability in the internal standard signal across samples.

  • Question: The peak area of my d7-GlcSph internal standard is inconsistent between my samples and my calibration standards. What could be the cause?

  • Answer:

    • Pipetting Accuracy: Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes.

    • Matrix Effects: Significant variations in the sample matrix can lead to ion suppression or enhancement, affecting the internal standard signal.

      • Dilution: Dilute the samples to reduce the concentration of interfering matrix components.

      • Improved Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

    • Sample Homogeneity: Ensure that the internal standard is thoroughly mixed with the sample before any extraction or precipitation steps.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for GlcSph Analysis
  • Thaw Samples: Thaw plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of d7-GlcSph in acetonitrile at a concentration of 200 ng/mL.[13]

  • Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard spiking solution.

    • Vortex the mixture vigorously for 3 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Method for GlcSph and Isomer Separation
  • LC System: UHPLC system capable of binary gradient elution.

  • Column: HILIC Column (e.g., Ascentis Si, 150 x 2.1 mm, 3 µm).[10]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.08020
8.08020
8.1955
12.0955
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
GlcSph / GalSph462.3282.331
d7-GlcSph469.3289.331

Note: Collision energy should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with d7-GlcSph IS start->spike precip Protein Precipitation spike->precip cent Centrifuge precip->cent supernatant Collect Supernatant cent->supernatant inject Inject on HILIC Column supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for Glucosylsphingosine analysis.

troubleshooting_resolution start Poor Resolution Between GlcSph and Isomer q1 Is the column a HILIC column? start->q1 ans1_no Use a HILIC column for better isomer separation. q1->ans1_no No q2 Have you optimized the mobile phase gradient? q1->q2 Yes ans1_yes Yes ans2_no Try a shallower gradient (slower increase of aqueous phase). q2->ans2_no No q3 Have you tried adjusting the flow rate or temperature? q2->q3 Yes ans2_yes Yes ans3_no Try lowering the flow rate or adjusting column temperature. q3->ans3_no No final_sol Consider using two HILIC columns in tandem or a different HILIC column chemistry. q3->final_sol Yes ans3_yes Yes

Caption: Troubleshooting poor chromatographic resolution.

References

Minimizing ion suppression effects with Glucosylsphingosine-d7 in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glucosylsphingosine-d7 as an internal standard to minimize ion suppression effects in the analysis of Glucosylsphingosine (B128621) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of Glucosylsphingosine?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the biological matrix (e.g., salts, phospholipids (B1166683), proteins) interfere with the ionization of the target analyte, in this case, Glucosylsphingosine.[1][2][3] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, poor sensitivity, and unreliable results.[1][4] Given the complex nature of biological samples like plasma, serum, and tissue homogenates, ion suppression is a significant challenge that must be addressed for accurate bioanalysis.

Q2: How does this compound help in minimizing ion suppression effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has identical chemical and physical properties to the endogenous Glucosylsphingosine and will co-elute during chromatography.[5] Because of these similarities, the SIL internal standard experiences the same degree of ion suppression as the target analyte. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5][6]

Q3: What are the most common sources of ion suppression in biological matrices?

A3: The primary sources of ion suppression in biological matrices include:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing significant ion suppression, particularly in the positive electrospray ionization mode.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.

  • Proteins and Peptides: Inadequately removed proteins can precipitate in the ion source or compete for ionization.[7]

  • Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can co-elute with the analyte and interfere with ionization.[1]

  • Exogenous Contaminants: Plasticizers from collection tubes, anticoagulants, and dosing vehicles can also contribute to ion suppression.[8]

Q4: How can I identify if ion suppression is affecting my analysis?

A4: Two common methods to assess ion suppression are:

  • Post-Column Infusion: A solution of Glucosylsphingosine is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant baseline signal of Glucosylsphingosine indicates the retention time at which matrix components are eluting and causing ion suppression.[1]

  • Post-Extraction Spike Analysis: The response of an analyte in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect (suppression or enhancement).[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Glucosylsphingosine using this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for Glucosylsphingosine and/or this compound Column degradation or contamination.Use a guard column and/or replace the analytical column. Consider a different column chemistry (e.g., HILIC) which can provide better peak shapes for polar compounds like Glucosylsphingosine.[5][9]
Inappropriate mobile phase pH.Adjust the mobile phase pH. For HILIC, a slightly acidic mobile phase with a buffer like ammonium (B1175870) formate (B1220265) is often used.[10]
Sample solvent is too strong.Ensure the final sample solvent is similar in composition to or weaker than the initial mobile phase.
High Variability in Analyte/Internal Standard Ratio Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol, especially pipetting of the internal standard.
Partial co-elution of analyte and internal standard with interfering peaks.Optimize the chromatographic gradient to better separate Glucosylsphingosine from matrix interferences.
Internal standard concentration is too high, causing detector saturation.Reduce the concentration of the this compound internal standard.
Low Signal Intensity for both Analyte and Internal Standard Significant ion suppression.Improve sample cleanup. Consider switching from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][7]
Suboptimal MS/MS parameters.Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for both Glucosylsphingosine and this compound.
Contaminated ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Analyte and Internal Standard Do Not Co-elute Use of a highly efficient UPLC/UHPLC column that separates the deuterated internal standard from the analyte.While some separation can be tolerated, significant shifts can lead to differential ion suppression. If the separation is too large, consider a ¹³C-labeled internal standard which is less likely to exhibit chromatographic shifts.
Different degradation rates of analyte and internal standard.Ensure proper sample storage and handling to prevent degradation.

Experimental Protocols

Sample Preparation Methodologies

Effective sample preparation is crucial for minimizing ion suppression. Below are summaries of common techniques.

1. Protein Precipitation (PPT)

  • Principle: A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma/serum sample to precipitate proteins.[11]

  • Protocol:

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing this compound.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in the initial mobile phase.

  • Pros: Simple, fast, and inexpensive.

  • Cons: Less effective at removing phospholipids and other endogenous interferences, which can lead to significant ion suppression.[4]

2. Liquid-Liquid Extraction (LLE)

  • Principle: Partitioning of the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous layer.

  • Protocol:

    • To 100 µL of plasma, add the this compound internal standard.

    • Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the initial mobile phase.

  • Pros: Cleaner extracts than PPT.

  • Cons: Can be more time-consuming and requires solvent optimization.

3. Solid-Phase Extraction (SPE)

  • Principle: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. Cationic exchange SPE is effective for Glucosylsphingosine.[5]

  • Protocol (Cationic Exchange):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Acidify the plasma sample (containing this compound) with formic acid and load it onto the cartridge.

    • Wash the cartridge with an acidic aqueous solution followed by methanol to remove neutral and acidic interferences.

    • Elute Glucosylsphingosine and the internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

    • Evaporate the eluate and reconstitute.

  • Pros: Provides the cleanest extracts, significantly reducing ion suppression.

  • Cons: Most time-consuming and expensive method; requires method development.

LC-MS/MS Parameters

The following table provides typical starting parameters for the analysis of Glucosylsphingosine and this compound. These should be optimized for your specific instrumentation.

Parameter Typical Value
LC Column HILIC (e.g., Ascentis Express HILIC, 2.7 µm)[10]
Mobile Phase A 0.1% Formic acid and 1 mM Ammonium formate in water[10]
Mobile Phase B 0.1% Formic acid and 1 mM Ammonium formate in 95:5 Acetonitrile:Water[10]
Gradient A typical gradient starts with high organic content (e.g., 95% B) and gradually increases the aqueous component.
Flow Rate 0.5 - 1.5 mL/min[10]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Glucosylsphingosine) m/z 462.3 -> 282.3[10]
MRM Transition (Glucosylsphingosine-d5) m/z 467.3 -> 287.3 (Note: for d7, the precursor and product ions would be shifted accordingly)
Declustering Potential (DP) ~76 V[10]
Collision Energy (CE) ~31 V[10]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for Glucosylsphingosine analysis from various studies.

Table 1: Comparison of Sample Preparation Methods

Method Matrix Recovery (%) Matrix Effect (%) Lower Limit of Quantification (LLOQ) Reference
Protein PrecipitationPlasma>90Significant Ion Suppression0.03 ng/mL[5]
Solid-Phase ExtractionPlasma>96Minimal Ion Suppression5.4 ng/mL[12]
Protein PrecipitationDried Blood Spot93.5 - 112.6 (Accuracy)Not explicitly stated1 ng/mL[13]

Table 2: Method Precision

Method Matrix Intra-assay Variation (%) Inter-assay Variation (%) Reference
Isotope Dilution LC-ESI-MS/MSPlasma1.84.9[14]
LC-MS/MSPlasma3.111.5[12]
LC-MS/MSDried Blood Spot2.0 - 8.23.8 - 10.2[13]

Visualizations

IonSuppressionWorkflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interferences Interferences BiologicalMatrix Biological Matrix (Plasma, Serum, etc.) AddIS Add this compound BiologicalMatrix->AddIS Cleanup Sample Cleanup (PPT, LLE, or SPE) AddIS->Cleanup Extract Final Extract Cleanup->Extract LC LC Separation Extract->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (MRM Detection) ESI->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data FinalResult FinalResult Data->FinalResult Accurate Quantification Matrix Matrix Components (Phospholipids, Salts) Matrix->ESI Ion Suppression

Caption: Experimental workflow for minimizing ion suppression.

SignalingPathway GlcSph Glucosylsphingosine (GlcSph) AC Adenylyl Cyclase GlcSph->AC Activates CellDeath Lysosome-Dependent Cell Death GlcSph->CellDeath Induces cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB pCREB Phosphorylated CREB (pCREB) CREB->pCREB Phosphorylates Gene Gene Expression pCREB->Gene

Caption: Glucosylsphingosine-activated cAMP signaling pathway.

References

Troubleshooting poor recovery of Glucosylsphingosine-d7 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of Glucosylsphingosine-d7. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure high-quality, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (d7-GluSph) is a deuterated form of glucosylsphingosine (B128621), a biomarker for Gaucher disease. It serves as an ideal internal standard in mass spectrometry-based quantification because it is chemically almost identical to the endogenous analyte but has a different mass. This allows for the correction of variability during sample preparation, extraction, and analysis, leading to more accurate and precise measurements.[1] Stable isotope-labeled standards like d7-GluSph are considered the "gold standard" as they co-elute with the analyte and experience similar matrix effects.[1]

Q2: I am observing a consistently low signal for my this compound internal standard. What are the likely causes?

Consistently low signal across all samples, including quality controls and standards, often points to a systemic issue. Key areas to investigate include:

  • Internal Standard (IS) Degradation: The d7-GluSph spiking solution may have degraded. It is crucial to store deuterated lipid standards at or below -16°C, preferably dissolved in an appropriate organic solvent in a glass container with a Teflon-lined cap.[2] Avoid repeated freeze-thaw cycles.[2]

  • Incorrect IS Spiking: An error in the preparation of the IS working solution or the volume added to the samples can lead to a uniformly low signal.

  • Suboptimal Extraction Conditions: The chosen extraction protocol (LLE or SPE) may not be efficient for d7-GluSph. This could be due to an inappropriate solvent, incorrect pH, or an unsuitable SPE cartridge.

  • Instrumental Issues: A dirty ion source, incorrect mass spectrometer settings, or a failing detector can result in a general loss of signal.

Q3: My this compound signal is highly variable across my sample batch. What should I investigate?

High variability in the internal standard signal can compromise the reliability of your quantitative data. Common causes include:

  • Inconsistent Sample Preparation: Variability in vortexing times, incubation periods, or pipetting of the internal standard can lead to inconsistent recovery.

  • Matrix Effects: Different samples can have varying compositions, leading to differential ion suppression or enhancement of the d7-GluSph signal.[1][3] A post-column infusion experiment can help diagnose the presence of matrix effects.[3]

  • Autosampler Malfunctions: Inconsistent injection volumes can cause significant signal variability. An injection precision test is recommended to rule this out.[3]

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?

Hydrogen-deuterium exchange can occur, particularly if the deuterium labels are on heteroatoms like oxygen or nitrogen, or on a carbon atom adjacent to a carbonyl group.[4][5] It is also more likely to happen under strong acidic or basic conditions.[3] If you suspect H-D exchange, it is advisable to use neutral pH conditions where possible and ensure the deuterated standard is stored in an aprotic solvent.

Troubleshooting Guides

Poor Recovery with Liquid-Liquid Extraction (LLE)

Low recovery of d7-GluSph during LLE is often related to the choice of solvents and the pH of the aqueous phase.

Troubleshooting Steps:

  • Optimize Solvent Polarity: Glucosylsphingosine is a moderately polar lipid. The extraction solvent should have a polarity that is well-matched to the analyte. A common approach for sphingolipid extraction is a single-phase extraction using a chloroform:methanol (B129727) mixture (e.g., 1:2 v/v).[6] If using a two-phase system, a moderately polar solvent like ethyl acetate (B1210297) can be effective.[3]

  • Ensure Thorough Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning. Ensure vigorous mixing for at least 1-2 minutes to maximize the surface area between the aqueous and organic phases.[3]

  • Prevent Emulsion Formation: Emulsions can trap the analyte and lead to poor recovery. Centrifugation at high speed can help to break emulsions.

Poor Recovery with Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample clean-up and concentration, but poor recovery can occur if the protocol is not optimized.

Troubleshooting Steps:

  • Select the Appropriate Sorbent: For sphingolipids, reversed-phase (e.g., C18) or mixed-mode sorbents are commonly used.[7] The choice will depend on the specific sample matrix and the desired level of clean-up.

  • Optimize Wash and Elution Solvents:

    • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the d7-GluSph. A common wash solvent is a low percentage of methanol in water.[3]

    • Elution: The elution solvent must be strong enough to desorb the analyte from the sorbent. Methanol or acetonitrile (B52724) are common elution solvents for sphingolipids.[3] It may be necessary to test different solvents and volumes to achieve optimal recovery.

  • Control Flow Rate: A slow and steady flow rate during sample loading (e.g., 1 mL/min) is crucial to ensure efficient binding of the analyte to the sorbent.[3]

  • Prevent Cartridge Drying: For most SPE protocols, it is important to not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[3]

Data Presentation: Expected Recovery of Sphingolipid Internal Standards

While specific quantitative data for this compound recovery across a wide range of methods is not extensively published in a comparative format, the following table summarizes typical recovery rates reported for sphingolipid internal standards in various validated LC-MS/MS methods. This can serve as a benchmark for your own experiments.

Extraction MethodSample MatrixInternal Standard(s)Reported Recovery (%)Reference(s)
Liquid-Liquid ExtractionHuman SerumSphingosine 1-phosphate (S1P)80 - 98[8]
Solid-Phase ExtractionHuman UrineEVT201 and metabolites65.5 - 87.9[9]
Single-Phase ExtractionMouse IntestineLabeled Sphingolipids> 80[10]
Protein Precipitation & SPEHuman PlasmaBasic Compounds> 96 (with optimization)

Experimental Protocols

Detailed Protocol for Single-Phase LLE of this compound from Plasma

This protocol is adapted from a method for the rapid, single-phase extraction of glucosylsphingosine from plasma.[11][12]

  • Sample Preparation:

    • Aliquot 10 µL of plasma into a clean microcentrifuge tube.

    • Add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 200 µL of a chloroform:methanol (1:2, v/v) solution to the plasma sample.[6]

    • Vortex vigorously for 10 seconds.

    • Sonicate in a bath sonicator for 30 minutes at room temperature.

  • Protein Precipitation and Clarification:

    • Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 20 µL of methanol or a suitable mobile phase for LC-MS/MS analysis.

Detailed Protocol for SPE of this compound from Plasma

This protocol provides a general framework for SPE that can be optimized for d7-GluSph.

  • Protein Precipitation (Pre-SPE step):

    • To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile.

    • Vortex for 1-3 minutes to precipitate proteins.

    • Centrifuge at 3,000 rpm for 5 minutes. The supernatant will be loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol.

    • Collect the eluate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) plasma_lle Plasma Sample + d7-GluSph IS add_solvent_lle Add Chloroform:Methanol plasma_lle->add_solvent_lle vortex_sonicate Vortex & Sonicate add_solvent_lle->vortex_sonicate centrifuge_lle Centrifuge vortex_sonicate->centrifuge_lle supernatant_lle Collect Supernatant centrifuge_lle->supernatant_lle dry_lle Evaporate supernatant_lle->dry_lle reconstitute_lle Reconstitute dry_lle->reconstitute_lle lcms_lle LC-MS/MS Analysis reconstitute_lle->lcms_lle plasma_spe Plasma Sample + d7-GluSph IS ppt Protein Precipitation plasma_spe->ppt centrifuge_spe Centrifuge ppt->centrifuge_spe supernatant_spe Collect Supernatant centrifuge_spe->supernatant_spe load_spe Load Sample supernatant_spe->load_spe condition_spe Condition & Equilibrate SPE Cartridge condition_spe->load_spe wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe dry_spe Evaporate elute_spe->dry_spe reconstitute_spe Reconstitute dry_spe->reconstitute_spe lcms_spe LC-MS/MS Analysis reconstitute_spe->lcms_spe

Caption: Comparative workflow of LLE and SPE for this compound extraction.

troubleshooting_logic cluster_consistent Consistent Low Recovery cluster_variable Variable Recovery start Poor d7-GluSph Recovery is_consistent Is the low recovery consistent across all samples? start->is_consistent check_is Check IS Solution (Preparation, Storage, Degradation) is_consistent->check_is Yes check_prep Verify Sample Preparation Consistency (Pipetting, Mixing) is_consistent->check_prep No check_protocol Review Extraction Protocol (Solvents, pH, SPE Cartridge) check_is->check_protocol check_instrument Inspect LC-MS System (Source, Calibration) check_protocol->check_instrument check_matrix Investigate Matrix Effects (Post-Column Infusion) check_prep->check_matrix check_autosampler Check Autosampler Performance (Injection Precision) check_matrix->check_autosampler

Caption: Troubleshooting flowchart for poor this compound recovery.

References

Improving the limit of quantification for Glucosylsphingosine with a d7 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of the limit of quantification (LOQ) for Glucosylsphingosine (B128621) (GlcSph) using a d7 internal standard. It is intended for researchers, scientists, and drug development professionals working on bioanalysis of this critical biomarker.

Frequently Asked Questions (FAQs)

Q1: What is Glucosylsphingosine (GlcSph) and why is its accurate quantification important?

A1: Glucosylsphingosine (also known as Lyso-Gb1) is a deacylated form of glucosylceramide.[1][2] It has emerged as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme β-glucosidase (GCase).[1][3] Accurate and precise quantification of GlcSph is crucial for diagnosing patients, assessing disease severity, and monitoring the effectiveness of treatments like enzyme replacement therapy (ERT).[4][5]

Q2: Why is a stable isotope-labeled internal standard, such as d7-Glucosylsphingosine, recommended for this analysis?

A2: An internal standard (IS) is essential to correct for analyte loss during sample preparation and to account for matrix-induced variations in instrument response, such as ion suppression or enhancement.[6] A stable isotope-labeled internal standard like d7-Glucosylsphingosine is ideal because it has nearly identical chemical and physical properties to the endogenous GlcSph analyte.[7] This ensures that it behaves similarly during extraction and chromatographic separation and experiences similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification.[8]

Q3: What are the primary challenges encountered when trying to achieve a low limit of quantification (LOQ) for GlcSph?

A3: The main challenges include:

  • Low Endogenous Concentrations: In certain biological matrices like cerebrospinal fluid (CSF) or in healthy individuals, GlcSph is present at very low concentrations, requiring highly sensitive methods.[9]

  • Interference from Isomers: GlcSph has an isobaric isomer, galactosylsphingosine (psychosine), which has the same mass and can interfere with quantification if not chromatographically separated.[10][11] This separation is a significant challenge in developing reliable assays.[11]

  • Matrix Effects: Components in complex biological samples (e.g., plasma, dried blood spots) can interfere with the ionization of GlcSph and its internal standard, potentially compromising accuracy and sensitivity.[12]

  • Sample Preparation Efficiency: Inefficient extraction of the analyte from the sample matrix can lead to poor recovery and a higher LOQ.[13]

Q4: What is a typical Limit of Quantification (LOQ) for GlcSph analysis?

A4: The LOQ for GlcSph is highly dependent on the analytical method, instrumentation, and the biological matrix being analyzed. Published methods have achieved an LOQ of 1 ng/mL in dried blood spots (DBS) and as low as 0.1 pg/mL in cerebrospinal fluid (CSF) using highly sensitive LC-MS/MS systems.[1][9]

Troubleshooting Guide

This guide addresses common issues that can compromise the limit of quantification and overall data quality.

Problem Potential Cause(s) Recommended Solution(s)
High LOQ / Poor Sensitivity 1. Suboptimal Ionization: Mobile phase composition may not be ideal for generating a strong signal. 2. Ion Suppression: Co-eluting matrix components are interfering with the analyte's ionization in the MS source. 3. Inefficient Extraction: The sample preparation procedure has low recovery for GlcSph.1. Optimize Mobile Phase: Studies have shown that decreasing the formic acid concentration in the mobile phase (e.g., to 0.1%) can improve peak intensity.[14] 2. Improve Chromatographic Separation: Enhance separation from interfering matrix components by adjusting the gradient or using a more efficient column (e.g., HILIC).[15] 3. Refine Extraction: Utilize a simple and rapid single-phase extraction method, which has been shown to be effective for plasma.[4][16] Ensure the extraction solvent is appropriate for the sample type (e.g., a 50% acetonitrile (B52724) solution for DBS).[1]
Poor Chromatographic Peak Shape 1. Inappropriate Column Chemistry: The selected column may not provide adequate retention or selectivity for GlcSph and its isomer. 2. Suboptimal Mobile Phase: The gradient, pH, or solvent composition may be causing peak tailing or broadening.1. Use HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) columns are effective for separating polar compounds like GlcSph and its isomer, galactosylsphingosine.[14] Using two HILIC columns in tandem has been shown to improve separation.[9] 2. Adjust Gradient and Flow Rate: Systematically optimize the mobile phase gradient and flow rate to achieve sharp, symmetrical peaks.[17]
High Variability / Poor Precision 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability between samples. 2. Matrix Effects: Significant and variable ion suppression or enhancement across different samples. 3. Internal Standard Issues: Instability or incorrect concentration of the d7-GlcSph internal standard.1. Automate or Standardize Extraction: Use a high-throughput sample preparation technique or ensure meticulous and consistent manual execution.[10] 2. Evaluate Matrix Factor: Assess the matrix effect to understand its impact.[18] If significant, further sample cleanup or chromatographic optimization may be needed. 3. Verify IS Integrity: Ensure the d7-GlcSph internal standard is stable and added precisely to all samples, calibrators, and quality controls.
Inaccurate Results 1. Isobaric Interference: Co-elution of galactosylsphingosine is leading to an overestimation of GlcSph. 2. Improper Calibration: The standard curve is not accurately reflecting the analyte's behavior in the biological matrix ("surrogate matrix" effect).1. Confirm Isomer Separation: Develop an LC method that baseline-separates GlcSph from galactosylsphingosine. This is critical for accurate quantification.[10][11] 2. Use a Matrix-Matched Calibration: Prepare calibration standards in a surrogate matrix that closely mimics the study samples (e.g., adding 3% heparin to a 0.1% BSA solution for CSF analysis) to compensate for matrix effects.[9]

Quantitative Data Summary

The performance of an LC-MS/MS method for GlcSph quantification is characterized by its precision, accuracy, and sensitivity. The tables below summarize typical performance data from validated methods.

Table 1: Example of Method Performance Characteristics

ParameterPerformance MetricSource
Precision (Intra-assay) 1.8% - 8.2%[1][8]
Precision (Inter-assay) 3.8% - 10.2%[1][8]
Accuracy 93.5% - 112.6%[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in Dried Blood Spot)[1]

Table 2: Reported Glucosylsphingosine Concentrations

MatrixPopulationConcentration RangeSource
Dried Blood Spot (DBS) Healthy Controls2.1 - 9.9 ng/mL[1]
Dried Blood Spot (DBS) Gaucher Disease Patients190.5 - 2380.6 ng/mL[1]
Cerebrospinal Fluid (CSF) Healthy ControlsMean: 1.07 pg/mL[9]
Plasma Gaucher Disease Patients2.7 - 475.8 ng/mL[10]

Experimental Protocols & Visualizations

Glucosylsphingosine Biochemical Pathway

Glucosylsphingosine is generated from the deacylation of glucosylceramide, a reaction catalyzed by acid ceramidase. In Gaucher disease, the deficiency of the GCase enzyme leads to the accumulation of glucosylceramide, which in turn drives increased production of Glucosylsphingosine.[19]

Simplified Glucosylsphingosine Formation Pathway GlcCer Glucosylceramide (Accumulates in Gaucher Disease) GCase β-Glucosidase (GCase) (Deficient in Gaucher Disease) GlcCer->GCase Hydrolysis AcidCeramidase Acid Ceramidase GlcCer->AcidCeramidase Deacylation Ceramide Ceramide + Glucose GCase->Ceramide GlcSph Glucosylsphingosine (GlcSph) (Biomarker) AcidCeramidase->GlcSph

Caption: Simplified pathway of Glucosylsphingosine formation.

General Experimental Workflow

A robust bioanalytical workflow is critical for achieving a low LOQ. The process involves precise addition of the d7-GlcSph internal standard, efficient extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry.

General Workflow for GlcSph Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_process Data Processing Sample 1. Biological Sample (e.g., Plasma, DBS) Spike 2. Add d7-GlcSph Internal Standard Sample->Spike Extract 3. Liquid or Solid-Phase Extraction Spike->Extract LC 4. UPLC-MS/MS (HILIC Column) Extract->LC Data 5. Data Acquisition (MRM Mode) LC->Data Quant 6. Peak Integration & Quantification Data->Quant

Caption: Typical workflow for GlcSph analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

The following provides a representative protocol for the quantification of GlcSph using a d7 internal standard. Parameters should be optimized for the specific instrument and application.

1. Sample Preparation (Plasma)

  • To 10 µL of plasma, add the d7-Glucosylsphingosine internal standard.

  • Perform a single-phase total lipid extraction using a suitable organic solvent mixture (e.g., methanol (B129727) or acetonitrile-based).[4][15]

  • Vortex vigorously and centrifuge to pellet proteins.[17]

  • Transfer the supernatant to an autosampler vial for injection.[17]

2. LC-MS/MS System

  • LC System: UPLC or HPLC system capable of high-pressure gradients.[17]

  • Column: A HILIC column is recommended for separating GlcSph from its isomer galactosylsphingosine (e.g., Ascentis Express HILIC, 2.7 µm).[14][17]

  • Mass Spectrometer: A sensitive tandem mass spectrometer (e.g., Sciex 4000QTRAP or equivalent) operating in Multiple Reaction Monitoring (MRM) mode.[17]

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.

  • Mobile Phase B: Acetonitrile/methanol mixture with 0.1% formic acid or an ammonium acetate buffer.[17]

  • Gradient: A gradient from high organic content to a higher aqueous content to elute the polar analytes.

  • Flow Rate: Typically 0.4 - 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: 5 - 10 µL.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Glucosylsphingosine: m/z 462.3 → 282.3[17]

    • d7-Glucosylsphingosine (IS): m/z 469.3 → 282.3 (Note: The precursor ion reflects the +7 Da mass shift, while the product ion may be the same if the deuterium (B1214612) atoms are not on the fragmented portion).

  • Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas, as well as compound-dependent parameters like declustering potential (DP), collision energy (CE), and cell exit potential (CXP).[17]

5. Data Analysis

  • Integrate the chromatographic peaks for GlcSph and the d7-GlcSph internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Determine the concentration of GlcSph in unknown samples by plotting the peak area ratio against concentration for a set of calibrators and applying a weighted (e.g., 1/x²) linear regression.[9]

References

Addressing matrix effects in plasma when using Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in plasma when using Glucosylsphingosine-d7 in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects that can impact the accuracy and reproducibility of your this compound quantification.

Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound

Question: I am observing a very weak signal or no peak at all for my internal standard, this compound, in my plasma samples. What could be the problem?

Answer: This is a classic sign of significant ion suppression, a major type of matrix effect.[1] Ion suppression occurs when co-eluting endogenous components from the plasma matrix interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source.[2][3]

Troubleshooting Workflow:

A Start: Poor Signal for this compound B Assess Sample Preparation A->B C Protein Precipitation (PPT) Only? B->C Evaluate D Yes C->D E No C->E F Implement a More Rigorous Cleanup D->F High probability of phospholipid interference H Review Chromatographic Conditions E->H G Options: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) - HybridSPE®-Phospholipid F->G G->H I Is the peak co-eluting with phospholipid region? H->I Analyze J Yes I->J K No I->K L Modify Gradient or Change Column J->L Optimize separation M Investigate for Hemolysis K->M L->M N Are samples hemolyzed (pink/red plasma)? M->N Inspect O Yes N->O P No N->P Q Dilute Sample or Re-extract O->Q Mitigate hemolysis effects R Contact Technical Support P->R Q->R If issue persists

Caption: Troubleshooting workflow for poor this compound signal.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Question: My quantitative results for the target analyte are inconsistent across different plasma samples, even though I am using this compound as an internal standard. Why is this happening?

Answer: High variability is often due to differential matrix effects, where the extent of ion suppression or enhancement varies from sample to sample.[3] While a stable isotope-labeled internal standard like this compound is designed to compensate for these effects, severe or highly variable matrix components can still lead to inaccurate results.[4] Hemolysis is a significant contributor to inconsistent matrix effects.[5][6]

Solutions:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before analysis.[7]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your study samples to account for consistent matrix effects.[7]

  • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components.[6][8] However, ensure the final concentration of your analyte is still above the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in plasma analysis?

A1: The primary causes of matrix effects in plasma are endogenous phospholipids (B1166683) and proteins.[9] Phospholipids are notorious for causing ion suppression and can co-elute with many analytes.[10] Hemolysis, the rupture of red blood cells, releases additional components like hemoglobin and salts into the plasma, which can also significantly interfere with ionization.[5][11]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same chemical and physical properties as the analyte of interest (Glucosylsphingosine).[3] This means it will behave similarly during sample extraction, chromatography, and ionization. By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement. Calculating the ratio of the analyte's peak area to the internal standard's peak area normalizes the variability caused by matrix effects, leading to more accurate and precise quantification.[4]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for Glucosylsphingosine analysis?

A3: The choice of sample preparation technique is critical. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[10] More effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an organic solvent, leaving many matrix components behind in the aqueous layer.[2]

  • Solid-Phase Extraction (SPE): SPE uses a sorbent to retain the analyte while matrix interferences are washed away, providing a cleaner extract.[7]

  • HybridSPE®-Phospholipid: This is a specialized SPE technique that specifically targets and removes phospholipids from the sample.[12]

Data Summary: Comparison of Sample Preparation Techniques

TechniqueProsConsEfficacy in Reducing Matrix Effects
Protein Precipitation (PPT) Simple, fast, and inexpensive.[10]Does not effectively remove phospholipids, leading to significant ion suppression.[10]Low
Liquid-Liquid Extraction (LLE) Can provide a cleaner sample than PPT.[2]Can be more time-consuming and may have lower analyte recovery if not optimized.[2]Moderate to High
Solid-Phase Extraction (SPE) Provides a high degree of sample cleanup.[7]Requires method development and can be more expensive.[10]High
HybridSPE®-Phospholipid Specifically targets and removes phospholipids with high efficiency.Can be more costly than other methods.Very High

Experimental Protocols

Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effect

This protocol allows you to quantitatively assess the degree of ion suppression or enhancement for this compound in your plasma matrix.[1]

cluster_0 Set A: Matrix cluster_1 Set B: Neat Solution A1 Extract blank plasma (at least 6 different sources) A2 Spike this compound into the extracted matrix A1->A2 A3 Analyze via LC-MS/MS A2->A3 C Calculate Matrix Factor (MF) A3->C B1 Prepare this compound in reconstitution solvent (same concentration as Set A) B2 Analyze via LC-MS/MS B1->B2 B2->C D MF = (Peak Area in Set A) / (Peak Area in Set B) C->D E Interpret Results D->E F E->F

Caption: Workflow for quantifying matrix effects.

Protocol 2: HybridSPE®-Phospholipid Sample Preparation

This protocol outlines a general procedure for using HybridSPE®-Phospholipid plates to remove phospholipids from plasma samples.

  • Protein Precipitation:

    • To 100 µL of plasma in a collection plate, add 10 µL of this compound internal standard solution.

    • Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

  • Phospholipid Removal:

    • Place the HybridSPE®-Phospholipid plate on top of a clean collection plate.

    • Transfer the supernatant from the protein precipitation step to the HybridSPE® plate.

    • Apply vacuum or positive pressure to pass the sample through the HybridSPE® sorbent.

  • Analysis:

    • The collected filtrate is now ready for direct injection into the LC-MS/MS system.

This technical support center provides a foundational understanding and practical guidance for addressing matrix effects when analyzing this compound in plasma. For persistent issues, further optimization of chromatographic conditions and mass spectrometric parameters may be necessary.

References

Preventing in-source fragmentation of Glucosylsphingosine-d7 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Glucosylsphingosine-d7 by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments, with a focus on preventing in-source fragmentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: High In-Source Fragmentation of this compound

Symptoms:

  • Low abundance of the precursor ion for this compound.

  • High intensity of fragment ions in the MS1 spectrum.

  • Poor quantification due to loss of the precursor ion.

Possible Causes and Solutions:

In-source fragmentation (ISF) is a common phenomenon for labile molecules like sphingolipids, where fragmentation occurs in the ion source before the analyzer. This can be exacerbated by high voltages and temperatures.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high in-source fragmentation.

Detailed Steps:

  • Optimize Cone/Declustering Voltage: This is the most critical parameter for controlling in-source fragmentation. A higher voltage increases the kinetic energy of the ions, leading to fragmentation.

    • Action: Gradually decrease the cone or declustering voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion versus the fragment ions.

    • Recommendation: Start with a low cone voltage and incrementally increase it to find the optimal value that provides good ionization efficiency without causing excessive fragmentation.

  • Adjust Source Temperature: High source temperatures can provide the thermal energy needed to induce fragmentation of labile molecules.

    • Action: Reduce the ESI source temperature.

    • Recommendation: While a sufficiently high temperature is needed for efficient desolvation, excessively high temperatures should be avoided.

  • Evaluate Mobile Phase Composition: The mobile phase can influence ionization efficiency and analyte stability.

    • Action: Consider using mobile phase modifiers that promote stable ion formation. Additives like ammonium (B1175870) formate (B1220265) can be beneficial.

    • Recommendation: Ensure the mobile phase pH is appropriate for the analyte.

Issue 2: Isotopic Crosstalk

Symptoms:

  • The signal from the deuterated internal standard (this compound) is observed in the MRM transition of the non-deuterated analyte (Glucosylsphingosine).

  • Inaccurate quantification, especially at low analyte concentrations.

Possible Causes and Solutions:

Isotopic crosstalk can occur when the isotopic envelope of the deuterated standard overlaps with the m/z of the non-deuterated analyte.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting isotopic crosstalk.

Detailed Steps:

  • Verify Isotopic Purity of the Standard: Ensure the deuterated standard has high isotopic purity and is free from significant amounts of the non-deuterated analog.

  • Improve Chromatographic Separation: If there is any slight difference in retention time between the analyte and the deuterated standard, improving the chromatography can help minimize the impact of any crosstalk.

  • Adjust MRM Transitions: If possible, select MRM transitions that are less prone to isotopic overlap.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Glucosylsphingosine and this compound?

The commonly used MRM transitions are:

  • Glucosylsphingosine: 462.3 -> 282.3

  • Glucosylsphingosine-d5: The precursor ion will be higher by 5 Da. A specific protocol mentions d5-GluSph with a declustering potential of 76 V.[1]

Q2: What is the expected fragmentation pattern of Glucosylsphingosine?

Collision-induced dissociation (CID) of Glucosylsphingosine typically involves the loss of the glucose moiety and subsequent fragmentation of the sphingosine (B13886) backbone. The fragment at m/z 282.3 corresponds to the sphingosine backbone after the loss of the sugar and water.

Q3: How does cone voltage affect the fragmentation of this compound?

Increasing the cone voltage (or declustering potential) imparts more energy to the ions as they enter the mass spectrometer. For a labile molecule like this compound, this increased energy can cause the glycosidic bond to break, leading to the loss of the deuterated sugar moiety and fragmentation of the sphingoid base. This reduces the abundance of the intended precursor ion and can compromise the accuracy of quantification.

Q4: What are the recommended starting parameters for ESI-MS analysis of this compound?

Based on available protocols, the following are reasonable starting parameters. However, optimization for your specific instrument is crucial.

ParameterRecommended Starting Value
Polarity Positive
ESI Needle Voltage 5000 V[1]
ESI Source Temperature 600 °C[1]
Declustering Potential 76 V[1]
Collision Energy 31 V (for the 462.3 -> 282.3 transition)[1]
Mobile Phase Acetonitrile with 0.1% formic acid and 1 mM ammonium formate (Mobile Phase B) and Water with 0.1% formic acid and 1 mM ammonium formate (Mobile Phase A)[1]
Column HILIC (Hydrophilic Interaction Liquid Chromatography)[1]

Experimental Protocols

Protocol 1: Optimization of Cone/Declustering Voltage to Minimize In-Source Fragmentation

Objective: To determine the optimal cone/declustering voltage that maximizes the precursor ion signal of this compound while minimizing in-source fragmentation.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Set the mass spectrometer to acquire full scan MS data in positive ion mode.

  • Start with a low cone/declustering voltage (e.g., 20 V).

  • Acquire data for a stable period (e.g., 1-2 minutes).

  • Increase the cone/declustering voltage in increments of 10 V, acquiring data at each step until a maximum voltage of interest is reached (e.g., 100 V).

  • Analyze the data by plotting the intensity of the this compound precursor ion and its major fragment ions as a function of the cone/declustering voltage.

  • The optimal voltage is the one that gives the highest precursor ion intensity with the lowest relative abundance of fragment ions.

Protocol 2: LC-MS/MS Method for the Quantification of Glucosylsphingosine

Objective: To provide a starting point for an LC-MS/MS method for the analysis of Glucosylsphingosine using a deuterated internal standard.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: Ascentis Express HILIC (4.6 x 50 mm, 2.7 µm)[1]

  • Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water[1]

  • Mobile Phase B: 0.1% formic acid and 1 mM ammonium formate in acetonitrile:water (95:5)[1]

  • Gradient:

    • 0-0.2 min: 95% B

    • 0.2-3.5 min: 95% B

    • 3.5-3.9 min: 90% B

    • 3.9-5.8 min: 90% B

    • 5.8-5.9 min: 10% B

    • 5.9-6.9 min: 10% B

    • 6.9-7.0 min: 100% B

    • 7.0-8.8 min: 100% B

  • Flow Rate: 1.5 mL/min[1]

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: ESI Positive

  • ESI Needle Voltage: 5000 V[1]

  • Source Temperature: 600 °C[1]

  • Declustering Potential (for Glucosylsphingosine): 76 V[1]

  • MRM Transitions:

    • Glucosylsphingosine: 462.3 -> 282.3 (Collision Energy: 31 V)[1]

    • d5-Glucosylsphingosine: Adjust precursor mass accordingly.

Note: These protocols provide a starting point. It is essential to optimize these parameters for your specific instrument and application to achieve the best results.

References

Ensuring linearity and reproducibility in Glucosylsphingosine assays with a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucosylsphingosine (B128621) (GlcPsy) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving linear and reproducible results using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard, such as d5-GlcPsy, crucial for GlcPsy assays?

A1: A deuterated internal standard (IS) is essential for accurate and reproducible quantification of Glucosylsphingosine (GlcPsy) in biological samples. The IS is a stable, isotopically labeled version of the analyte that behaves nearly identically during sample preparation and analysis. Its primary roles are to correct for variability in sample extraction, matrix effects, and instrument response, thereby improving the precision and accuracy of the assay.[1][2]

Q2: What are the most common sources of variability in GlcPsy assays?

A2: Variability in GlcPsy assays can arise from several factors, including:

  • Sample Preparation: Inconsistent extraction efficiency can lead to variations in analyte recovery.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, causing ion suppression or enhancement.[3][4]

  • Instrument Performance: Fluctuations in the LC-MS/MS system's sensitivity and performance can affect signal intensity.

  • Chromatographic Separation: Inadequate separation of GlcPsy from its isobaric isomers, such as galactosylsphingosine (psychosine), can lead to inaccurate quantification.[5][6]

Q3: How can I ensure the linearity of my calibration curve?

A3: To ensure linearity, prepare a multi-point calibration curve using a series of standards with known concentrations of GlcPsy and a constant concentration of the deuterated internal standard.[2] The curve should cover the expected concentration range of your samples. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration should yield a correlation coefficient (r²) of >0.99.

Q4: What are acceptable levels of intra- and inter-assay variation?

A4: For validated methods, the intra-assay variation (precision within a single analytical run) and inter-assay variation (precision across different runs) should ideally be below 15%. For example, one validated method reported an intra-assay variation of 1.8% and an inter-assay variation of 4.9%.[1] Another study showed intra- and inter-assay variations of 3.1% and 11.5%, respectively.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal Intensity or High Signal-to-Noise Ratio Inefficient sample extraction.Optimize the extraction solvent and procedure. A common method involves protein precipitation with methanol (B129727) containing the internal standard.[2]
Ion suppression due to matrix effects.Improve sample cleanup using techniques like solid-phase extraction (SPE).[4] Dilute the sample if the concentration is high.
Suboptimal mass spectrometer settings.Tune the mass spectrometer for the specific transitions of GlcPsy and the deuterated internal standard.
Non-linear Calibration Curve Inaccurate standard concentrations.Prepare fresh calibration standards and verify their concentrations.
Saturation of the detector at high concentrations.Extend the calibration curve with additional points or dilute samples with high GlcPsy levels.
Inappropriate curve fitting model.Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
High Inter-Assay Variability Inconsistent sample preparation between batches.Ensure consistent execution of the sample preparation protocol for all batches.
Changes in LC-MS/MS system performance.Perform regular system maintenance and calibration. Use quality control samples to monitor performance over time.
Instability of reagents or standards.Store reagents and standards under recommended conditions and check for degradation.
Inaccurate Quantification Co-elution of isobaric interferences (e.g., galactosylsphingosine).Optimize the chromatographic method to ensure baseline separation of GlcPsy from its isomers. This may involve using a specific column, such as a BEH amide or HILIC column, and adjusting the mobile phase gradient.[2][5]
Incorrect integration of chromatographic peaks.Manually review and adjust peak integration parameters to ensure consistency.

Data Presentation

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for GlcPsy Quantification

Parameter Value Reference
Intra-assay Variation3.1%[7]
Inter-assay Variation11.5%[7]
Overall Recovery>96%[7]
Linearity (Plasma)Up to 1000 ng/mL[7]
Sensitivity100%[7]
Specificity100%[7]

Table 2: Example Calibration Curve Data for GlcPsy Assay

Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
15,234101,5670.051
526,170102,3450.256
1051,890100,9870.514
50255,430101,2342.523
100510,860101,7895.019
5002,543,210100,56725.290
10005,098,765101,11250.427

Experimental Protocols

Protocol 1: Plasma Sample Preparation for GlcPsy Analysis
  • Aliquoting: Thaw frozen plasma samples on ice. Vortex each sample and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 5 volumes (500 µL) of LC-MS grade methanol containing the deuterated internal standard (e.g., d5-GlcPsy at 200 ng/mL) to each plasma sample.[2][8]

  • Protein Precipitation: Vortex the mixture vigorously for 3 minutes to precipitate proteins.[8]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate with glass inserts.[8]

  • Evaporation: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).[2]

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 or BEH amide column is typically used for separation.[2]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid is commonly employed.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) is used.[2]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both GlcPsy and the deuterated internal standard.[2]

    • Example Transitions:

      • GlcPsy: Monitor the transition for the protonated molecule.

      • d5-GlcPsy: Monitor the corresponding transition for the deuterated standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample add_is Add d5-GlcPsy Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 or HILIC) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification GlcPsy Quantification data_processing->quantification

Caption: Experimental workflow for GlcPsy quantification.

troubleshooting_flow start Assay Problem (e.g., Poor Signal, High Variability) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Evaluate LC Parameters start->check_lc_params check_ms_params Verify MS/MS Parameters start->check_ms_params check_standards Assess Standard and QC Integrity start->check_standards optimize_extraction Optimize Extraction/ Cleanup (e.g., SPE) check_sample_prep->optimize_extraction Inconsistent? optimize_gradient Adjust Gradient for Isomer Separation check_lc_params->optimize_gradient Poor Separation? tune_ms Re-tune Mass Spectrometer check_ms_params->tune_ms Low Sensitivity? prepare_fresh Prepare Fresh Standards/QCs check_standards->prepare_fresh Degraded? resolve Problem Resolved optimize_extraction->resolve optimize_gradient->resolve tune_ms->resolve prepare_fresh->resolve

Caption: Troubleshooting logic for GlcPsy assays.

References

Best practices for storage and handling of Glucosylsphingosine-d7 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Glucosylsphingosine-d7 to minimize degradation and ensure the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in ethanol, methanol, and a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[1]

Q4: What are the primary pathways of Glucosylsphingosine (B128621) degradation?

A4: The primary biological degradation pathway for glucosylsphingosine is enzymatic hydrolysis by glucocerebrosidase (GBA1) and the non-lysosomal β-glucosidase (GBA2), which break it down into glucose and sphingosine (B13886). In a laboratory setting, chemical degradation can occur through hydrolysis of the glycosidic bond or the amide linkage, particularly in the presence of strong acids or bases. Oxidation of the double bond in the sphingosine backbone can also occur with prolonged exposure to air and light.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to handle the compound with care. Use high-purity solvents for preparing solutions and store them as recommended. Avoid repeated freeze-thaw cycles by preparing aliquots. Protect solutions from light and air, especially for long-term storage. When working with biological samples, be mindful of potential enzymatic activity and consider appropriate inhibitors if necessary for your experimental design.

Troubleshooting Guides

LC-MS/MS Analysis Troubleshooting

Issue: Poor peak shape (tailing or fronting) in the chromatogram.

Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Secondary Interactions Add a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) to the mobile phase to improve peak shape.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

Issue: Low signal intensity or no peak detected.

Potential Cause Troubleshooting Step
Degradation of Analyte Prepare a fresh stock solution from solid material and re-run the analysis.
Ion Suppression Dilute the sample to reduce matrix effects. Optimize the sample preparation method to remove interfering substances.
Incorrect Mass Spectrometer Settings Optimize the source and analyzer parameters for this compound.
Clogged LC System or ESI Needle Perform system maintenance, including flushing the lines and cleaning or replacing the ESI needle.

Issue: High background noise.

Potential Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Contaminated LC System Flush the entire LC system with an appropriate cleaning solution.
Bleed from the Column Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability

Form Storage Temperature Duration
Solid-20°C≥ 4 years[1]
In Solvent-80°C6 months
In Solvent-20°C1 month

Table 2: Solubility of this compound

Solvent Solubility
EthanolSoluble[1]
MethanolSoluble[1]
Chloroform:Methanol (2:1, v/v)Soluble[1]

Experimental Protocols

Protocol for Preparation of a Standard Stock Solution
  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., methanol) to the vial to achieve the target concentration.

  • Dissolution: Vortex the solution for at least 30 seconds to ensure complete dissolution. Gentle warming in a water bath (not exceeding 30°C) can be used if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use amber glass vials to minimize exposure to light and air.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for a Basic Stability Study
  • Sample Preparation: Prepare a solution of this compound in the solvent system and at a concentration relevant to your experimental conditions.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration and purity.

  • Storage Conditions: Store aliquots of the solution under various conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity of the stored samples to the initial (T=0) sample. A significant decrease in concentration or the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation start Solid this compound dissolve Dissolve in appropriate solvent start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot storage_conditions Store at recommended temperature (-20°C or -80°C) aliquot->storage_conditions use Use in experiment storage_conditions->use analysis LC-MS/MS Analysis use->analysis

Caption: Recommended workflow for handling this compound.

troubleshooting_logic start Analytical Issue Encountered check_sample Is the sample preparation correct? start->check_sample check_system Is the LC-MS/MS system performing optimally? check_sample->check_system Yes reprepare_sample Reprepare sample from stock check_sample->reprepare_sample No check_compound Could the compound have degraded? check_system->check_compound Yes run_system_check Run system suitability test check_system->run_system_check No prepare_fresh Prepare fresh stock solution check_compound->prepare_fresh Yes resolve Issue Resolved check_compound->resolve No reprepare_sample->resolve run_system_check->resolve prepare_fresh->resolve

Caption: A logical approach to troubleshooting analytical issues.

References

Calibration curve optimization for Glucosylsphingosine quantification with Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Glucosylsphingosine (GlcSph) using Glucosylsphingosine-d7 as an internal standard via LC-MS/MS.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Q1: My calibration curve for Glucosylsphingosine is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves is a common issue in LC-MS/MS analysis. The most frequent causes include detector saturation, matrix effects, ion suppression, or issues with the internal standard. A non-linear response can still be valid if it is reproducible and a quadratic regression model is used; however, a linear model is often preferred for simplicity and robustness.[1][2][3][4][5]

Troubleshooting Steps:

  • Assess the Curve Fit: If the non-linearity is reproducible and predictable, using a quadratic (1/x or 1/x²) weighted regression might be an acceptable solution. However, it's crucial to ensure this is well-justified and validated.[1][4]

  • Check for Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.[1][6]

    • Solution: Reduce the injection volume, dilute the higher concentration standards, or adjust MS parameters to intentionally decrease sensitivity.[1][7] Another strategy is to monitor a less abundant isotope or fragment ion for the higher concentration samples.

  • Investigate Internal Standard (IS) Concentration: An inappropriate concentration of the internal standard (this compound) can contribute to non-linearity.

    • Solution: A common practice is to set the internal standard concentration to be near the middle of the calibration curve range. Some studies suggest that a higher IS concentration can sometimes improve linearity by mitigating the formation of analyte multimers at the ion source.[8] Experiment with different IS concentrations to find the optimal level for your assay.

  • Evaluate Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2][9][10]

    • Solution: Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of simple protein precipitation).[11] Also, optimize the chromatographic separation to ensure Glucosylsphingosine is resolved from matrix components.[9][10]

  • Examine for Analyte Multimer Formation: At high concentrations, analytes can form dimers or other multimers in the ion source, which can affect the expected signal of the monomeric ion and lead to a non-linear response.[2][8]

    • Solution: Adjusting the internal standard concentration, as mentioned above, can sometimes help. Optimizing ion source parameters like temperature and gas flows can also minimize multimer formation.

Issue 2: High Variability in Peak Areas and Poor Reproducibility

Q2: I'm observing inconsistent peak areas for both Glucosylsphingosine and the this compound internal standard across replicate injections. What should I investigate?

A2: Inconsistent peak areas are often due to issues with the LC system, the autosampler, the ion source, or the sample preparation process. Utilizing an internal standard like this compound should compensate for much of this variability, so if the ratio of analyte to internal standard is also inconsistent, a systematic investigation is required.[12]

Troubleshooting Steps:

  • Check for Sufficient Data Points Across the Peak: For reliable quantification, there should be at least 15 data points across each chromatographic peak.

    • Solution: If the number of data points is insufficient, decrease the number of overlapping MRM transitions or adjust the dwell time in your MS method.[13]

  • Inspect the LC System for Leaks and Blockages: Fluctuations in system pressure can indicate leaks or blockages, leading to variable flow rates and inconsistent retention times and peak areas.[9]

    • Solution: Systematically check all fittings and connections for leaks. If the pressure is unusually high, there may be a blockage in the column or tubing.

  • Verify Autosampler Performance: Inconsistent injection volumes are a common source of variability.

    • Solution: Purge the injector to remove any air bubbles.[14] Run a series of blank injections to check for carryover, and inject a standard multiple times to assess the precision of the injection volume.

  • Evaluate Ion Source Stability: A dirty or unstable ion source can lead to erratic ionization and fluctuating signal intensity.

    • Solution: Clean the ion source, including the capillary and orifice, according to the manufacturer's recommendations.[9] Ensure that gas flows and temperatures are stable.

  • Assess Sample and Standard Stability: Glucosylsphingosine or the internal standard may be degrading in the sample matrix or in the autosampler.

    • Solution: Prepare fresh standards and quality control (QC) samples. If samples are stored in the autosampler for extended periods, ensure the temperature is controlled (e.g., 4°C) to minimize degradation.

Frequently Asked Questions (FAQs)

Q3: What is an acceptable linearity (R²) for a calibration curve in a bioanalytical method?

A3: For bioanalytical methods, a coefficient of determination (R²) value of >0.99 is generally considered acceptable.[15] However, R² alone is not sufficient to prove linearity. It is also crucial to visually inspect the calibration curve and analyze the residual plot. The residuals should be randomly distributed around zero.[16][17]

Q4: How can I minimize matrix effects when quantifying Glucosylsphingosine in plasma?

A4: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a significant challenge in plasma analysis.[10]

  • Effective Sample Preparation: The most effective strategy is to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective at this than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[11]

  • Chromatographic Separation: Optimize your LC method to separate Glucosylsphingosine from phospholipids (B1166683) and other potential interferences. Using a HILIC column can be effective for separating polar lipids like Glucosylsphingosine.[7][18]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[11]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an ideal internal standard because it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[19]

Q5: What are the key Multiple Reaction Monitoring (MRM) transitions for Glucosylsphingosine and a deuterated internal standard?

A5: The specific MRM transitions will depend on the instrument and optimization, but a common transition for Glucosylsphingosine is m/z 462.3 → 282.3.[20] For a deuterated internal standard like Glucosylsphingosine-d5, a representative transition would be m/z 467.3 → 287.3 (assuming the deuterium (B1214612) atoms are on the sphingosine (B13886) backbone). It is essential to optimize the collision energy and other MS parameters for your specific instrument to achieve the best sensitivity.[21]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Glucosylsphingosine Quantification

ParameterTypical Value/Setting
LC Column HILIC (e.g., Ascentis Express HILIC, 4.6 x 50 mm, 2.7 µm)[20]
Mobile Phase A 0.1% Formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water[20]
Mobile Phase B 0.1% Formic acid and 1 mM ammonium formate in 95:5 acetonitrile (B52724):water[20]
Flow Rate ~1.5 mL/min (with flow diversion)[20]
Ionization Mode ESI Positive
Glucosylsphingosine MRM Precursor Ion (Q1): 462.3 m/z; Product Ion (Q3): 282.3 m/z[20]
This compound MRM Precursor Ion (Q1): 469.3 m/z; Product Ion (Q3): 289.3 m/z (Example)
Collision Energy (CE) 25-35 V (Requires optimization for specific instrument)[20]
Dwell Time 50 ms[20]

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99[15]
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal value
Recovery Consistent, precise, and reproducible

Experimental Protocols

Protocol: Plasma Sample Preparation and Calibration Curve Generation

This protocol outlines a standard procedure for extracting Glucosylsphingosine from plasma and preparing a calibration curve.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Glucosylsphingosine in a suitable organic solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Glucosylsphingosine stock solution to create working standards at various concentrations (e.g., covering a range of 1 to 1000 ng/mL).

    • Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of blank plasma (for calibration standards) or study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • For the calibration curve, add 10 µL of the appropriate Glucosylsphingosine working standard to the blank plasma samples. For study samples, add 10 µL of solvent.

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Acquire data using the optimized MRM method.

  • Data Processing:

    • Integrate the peak areas for Glucosylsphingosine and this compound.

    • Calculate the peak area ratio (Glucosylsphingosine / this compound).

    • Plot the peak area ratio against the concentration of the calibration standards.

    • Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve.

    • Determine the concentration of Glucosylsphingosine in the study samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample / Blank Plasma p2 Add Internal Standard (this compound) p1->p2 p3 Spike with Glucosylsphingosine (for Calibration Curve) p2->p3 p4 Protein Precipitation (e.g., Acetonitrile) p3->p4 Process Samples p5 Centrifugation p4->p5 p6 Supernatant Transfer p5->p6 p7 Evaporation & Reconstitution p6->p7 a1 LC Separation (HILIC Column) p7->a1 a2 ESI+ Ionization a1->a2 a3 Tandem Mass Spectrometry (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratio (Analyte / IS) d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow for Glucosylsphingosine quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Non-Linear Calibration Curve c1 Detector Saturation start->c1 c2 Matrix Effects start->c2 c3 Inappropriate IS Concentration start->c3 c4 Analyte Multimer Formation start->c4 s1 Dilute High Standards or Reduce Injection Volume c1->s1 Investigate s2 Improve Sample Cleanup & Chromatographic Separation c2->s2 Investigate s3 Optimize IS Concentration c3->s3 Investigate s4 Optimize Ion Source Parameters c4->s4 Investigate end_node Linearity Achieved or Quadratic Fit Validated s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting logic for non-linear calibration curves.

References

Validation & Comparative

A Head-to-Head Comparison: Glucosylsphingosine-d7 vs. ¹³C-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in glucosylsphingosine (B128621) quantification, the choice of internal standard is a critical decision. This guide provides an objective comparison of deuterated (Glucosylsphingosine-d7) and ¹³C-labeled internal standards, supported by experimental data and detailed methodologies.

In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting variability during sample preparation and analysis.[1] The ideal SIL-IS co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior.[2] While both deuterated and ¹³C-labeled standards are designed for this purpose, subtle but significant physicochemical differences can lead to divergent performances.

The Superiority of ¹³C-Labeled Internal Standards

The primary advantage of ¹³C-labeled internal standards over their deuterated counterparts lies in their closer chemical and physical similarity to the native analyte.[3] Deuterium, being a heavier isotope of hydrogen, can alter the physicochemical properties of the molecule, sometimes leading to a slight chromatographic separation from the unlabeled analyte.[4] This separation can be exacerbated in high-resolution UPLC systems, potentially compromising the ability of the internal standard to accurately compensate for matrix effects that can vary across the elution peak.[4]

In contrast, ¹³C-labeled internal standards have a mass difference that is distributed over a heavier atom, resulting in a negligible isotope effect on retention time.[3][4] This ensures near-perfect co-elution with the analyte, providing more reliable correction for matrix effects and improving data accuracy and precision.[2][5] Studies in broader lipidomics have demonstrated a significant improvement in data quality when using ¹³C-labeled standards compared to deuterated ones.[6]

Performance Data: A Comparative Overview

The following table summarizes typical performance characteristics for the quantification of glucosylsphingosine using a ¹³C-labeled internal standard, as reported in published validated methods.

Parameter Performance with ¹³C-Labeled Internal Standard
Intra-Assay Precision (%CV) 1.8% - 3.1%[7][8]
Inter-Assay Precision (%CV) 4.9% - 11.5%[7][8]
Recovery >96%[8]
Linearity (r) >0.968[7]
Sensitivity (LOD/LOQ) Detectable in patient urine, below LOQ in normal urine[7]
Specificity 100%[8]

This data is compiled from studies utilizing a ¹³C-labeled internal standard for glucosylsphingosine analysis.[7][8]

The lower coefficient of variation (CV%) values indicate high precision, a hallmark of a well-performing assay, which is significantly enhanced by the use of a co-eluting ¹³C-labeled internal standard.

Experimental Protocol: Quantification of Glucosylsphingosine in Plasma

This section details a representative experimental protocol for the quantification of glucosylsphingosine in human plasma using a ¹³C-labeled internal standard and UPLC-MS/MS.

1. Sample Preparation:

  • To 100 µL of plasma/serum, add the ¹³C-labeled internal standard.[9]

  • Extract the glycosphingolipids using a dichloromethane/methanol solvent mixture.[9]

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A HILIC column is used to separate glucosylsphingosine from its isomers, such as galactosylsphingosine.[9] Alternatively, a C18 column can be used for the combined analysis of multiple glycosphingolipid biomarkers.[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

    • Flow Rate: Optimized for the specific column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transition for Glucosylsphingosine: m/z 462.3 → [product ion][7]

      • MRM Transition for ¹³C-labeled Glucosylsphingosine: The precursor and product ion m/z values will be shifted according to the number of ¹³C atoms. For example, for a ¹³C₅-labeled standard, the precursor ion would be m/z 467.3.[7]

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for each transition.[2]

3. Data Analysis:

  • The ratio of the peak area of the analyte to the peak area of the ¹³C-labeled internal standard is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • The concentration of glucosylsphingosine in the unknown samples is determined from the calibration curve.

Visualizing the Workflow and Biological Context

To better illustrate the concepts discussed, the following diagrams have been generated.

G Experimental Workflow for Glucosylsphingosine Quantification cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add ¹³C-Labeled Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation (HILIC or C18) reconstitution->uplc ms Mass Spectrometry (ESI+, MRM) uplc->ms peak_integration Peak Area Integration ms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification of Glucosylsphingosine calibration->quantification G Simplified Gaucher Disease Pathophysiology cluster_disease In Gaucher Disease GBA GBA Gene GCase β-Glucocerebrosidase (GCase) GBA->GCase Encodes Ceramide Ceramide + Glucose GCase->Ceramide Hydrolyzes to GlcCer Glucosylceramide (GlcCer) GlcCer->GCase Substrate for LysoGb1 Glucosylsphingosine (Lyso-Gb1) GlcCer->LysoGb1 Deacylated to Accumulation Accumulation in Lysosomes GlcCer->Accumulation LysoGb1->Accumulation Pathology Gaucher Disease Pathology Accumulation->Pathology GBA_mut Mutation in GBA GCase_def Deficient GCase Activity GBA_mut->GCase_def GCase_def->Accumulation Leads to

References

A Comparative Guide to the Performance of Glucosylsphingosine-d7 in Plasma vs. Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of biological matrix is a critical decision that impacts the accuracy, reproducibility, and logistical feasibility of biomarker quantification. This guide provides an objective comparison of the performance of Glucosylsphingosine-d7 analysis in two commonly used matrices: plasma and dried blood spots (DBS). The information presented is based on experimental data from various studies to assist in selecting the most appropriate matrix for specific research needs.

Introduction

Glucosylsphingosine (B128621) (Lyso-Gb1), and its deuterated internal standard this compound, are crucial biomarkers for the diagnosis and therapeutic monitoring of Gaucher disease.[1][2] The selection of either plasma or dried blood spots for the quantification of this biomarker has significant implications for sample collection, storage, and the subsequent analytical workflow. While plasma is a traditional matrix providing clean extracts, DBS offers logistical advantages such as minimally invasive collection and ambient temperature stability.[3][4] This guide will delve into the experimental protocols and performance metrics associated with each matrix.

Experimental Protocols

The accurate quantification of this compound in both plasma and DBS predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5][6] The sample preparation and extraction procedures, however, differ significantly between the two matrices.

Plasma Sample Preparation

The extraction of this compound from plasma typically involves a single-phase liquid-liquid extraction.[5][7][8] This method is straightforward and amenable to high-throughput screening.[5]

Detailed Protocol for Plasma Extraction:

  • Sample Aliquoting: A small volume of plasma (e.g., 10 µL) is aliquoted into a clean microcentrifuge tube.[5]

  • Internal Standard Spiking: An appropriate amount of this compound internal standard solution is added to the plasma sample.

  • Protein Precipitation and Extraction: A solvent mixture, commonly acetonitrile (B52724) or a combination of organic solvents, is added to precipitate proteins and extract the analyte of interest.

  • Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new tube or vial for LC-MS/MS analysis.

cluster_plasma Plasma Sample Preparation Workflow Start Start Aliquot Plasma Aliquot 10 µL Plasma Start->Aliquot Plasma Add IS Add this compound Internal Standard Aliquot Plasma->Add IS Add Solvent Add Extraction Solvent (e.g., Acetonitrile) Add IS->Add Solvent Vortex Vortex Add Solvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

Plasma sample preparation workflow for this compound analysis.

Dried Blood Spot (DBS) Sample Preparation

The extraction from DBS involves eluting the analyte from the filter paper matrix. This process requires careful optimization to ensure efficient recovery.

Detailed Protocol for DBS Extraction:

  • DBS Punching: A small disc (e.g., 3 mm diameter) is punched from the dried blood spot on the filter card.

  • Extraction Solution: The punched disc is placed in a well of a microplate or a microcentrifuge tube containing an extraction solution, typically a mixture of an organic solvent like acetonitrile and water, along with the this compound internal standard.[2]

  • Incubation/Shaking: The sample is incubated, often with shaking, to facilitate the elution of the analyte from the filter paper into the solution.

  • Supernatant Collection: After incubation, the supernatant is separated from the paper disc, often by centrifugation, and transferred for analysis.

  • Evaporation and Reconstitution (Optional): In some methods, the supernatant is evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system to concentrate the sample.

cluster_dbs DBS Sample Preparation Workflow Start Start Punch DBS Punch 3 mm Disc from DBS Card Start->Punch DBS Add Extraction Solution Add Extraction Solution with This compound IS Punch DBS->Add Extraction Solution Incubate Incubate with Shaking Add Extraction Solution->Incubate Separate Supernatant Separate Supernatant (e.g., Centrifugation) Incubate->Separate Supernatant Transfer Transfer Supernatant Separate Supernatant->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

DBS sample preparation workflow for this compound analysis.

Performance Comparison

The performance of this compound quantification in plasma and DBS can be evaluated based on several key analytical parameters. The following tables summarize the reported performance characteristics from various studies. It is important to note that direct comparison can be challenging due to variations in instrumentation and specific methodologies between laboratories.

Table 1: Analytical Performance in Plasma
Performance MetricReported ValueReference
Intra-assay Variation1.8%[6]
Inter-assay Variation4.9%[6]
Lower Limit of Quantification (LLOQ)Not explicitly stated, but method is sensitive enough for clinical use.[5]
LinearityGood correlation (r=0.968) with previous methods.[6]
Table 2: Analytical Performance in Dried Blood Spots
Performance MetricReported ValueReference
Intra-assay Variation2.0% - 8.2%[1][2]
Inter-assay Variation3.8% - 10.2%[1][2]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2]
Accuracy93.5% - 112.6%[1][2]
StabilityBiomarkers are generally stable in DBS, allowing for ambient temperature transport.[3][4]

Discussion and Conclusion

Both plasma and dried blood spots are viable matrices for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • Plasma offers a more homogenous sample, potentially leading to lower assay variability as suggested by the tighter precision data.[6] The extraction methods are well-established and straightforward.[5] However, plasma collection is invasive, requires larger blood volumes, and necessitates a cold chain for storage and transport, which can increase logistical complexity and costs.

  • Dried Blood Spots present significant logistical advantages. Sample collection is minimally invasive (finger or heel prick), requires a very small volume of blood, and the samples are stable at ambient temperature, simplifying shipping and storage.[3][4] This makes DBS particularly suitable for large-scale screening programs, pediatric testing, and studies in resource-limited settings.[9] While the analytical performance is robust, factors such as the hematocrit effect and potential for chromatographic interferences from the paper matrix need to be carefully considered and validated.[10][11]

Decision Choice of Matrix for This compound Analysis Plasma Plasma Decision->Plasma DBS Dried Blood Spot (DBS) Decision->DBS Pros_Plasma Pros: - High Homogeneity - Potentially Higher Precision - Well-established Protocols Plasma->Pros_Plasma Cons_Plasma Cons: - Invasive Collection - Larger Sample Volume - Cold Chain Required Plasma->Cons_Plasma Pros_DBS Pros: - Minimally Invasive - Small Sample Volume - Ambient Stability - Logistically Simple DBS->Pros_DBS Cons_DBS Cons: - Hematocrit Effect - Potential for Matrix Effects - Lower Homogeneity DBS->Cons_DBS

Decision-making framework for choosing between plasma and DBS.

References

Inter-laboratory Validation of a Glucosylsphingosine Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomarker analysis for Gaucher disease, the quantification of Glucosylsphingosine (B128621) (GlcSph) has emerged as a highly sensitive and specific tool for diagnosis and therapeutic monitoring. This guide provides a comparative overview of Glucosylsphingosine assays, with a focus on methodologies employing isotopically labeled internal standards, drawing from published validation data to inform researchers, scientists, and drug development professionals. While a dedicated, head-to-head inter-laboratory validation of a Glucosylsphingosine assay using a d7 standard is not prominently available in peer-reviewed literature, this guide synthesizes data from various validated methods to offer a comprehensive performance comparison.

Performance Characteristics of Glucosylsphingosine Assays

The precision, accuracy, and linearity of an assay are critical for its reliability. The following table summarizes the performance characteristics of different Glucosylsphingosine assays as reported in various studies. These assays typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, a technique renowned for its specificity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing.

Performance MetricAssay 1 (using 13C5-GlcSph standard)[1]Assay 2 (Multiplex Assay)[2]Assay 3 (Combined Lyso-Gb1 and Lyso-Gb3)
Internal Standard [5-9] 13C5-GlucosylsphingosineNot explicitly statedNot explicitly stated
Intra-assay Precision (CV%) 1.8%<15%<10%
Inter-assay Precision (CV%) 4.9%<15%<10%
Linearity Good correlation with previous method (r=0.968)GoodNot specified
Accuracy Not explicitly statedGoodNot explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated0.25 ng/mL
Extraction Efficiency Not explicitly statedNot explicitly stated73% - 87%

Comparative Diagnostic Accuracy

Glucosylsphingosine has demonstrated superior performance as a biomarker for Gaucher disease when compared to other established markers such as chitotriosidase and CCL18. Its high sensitivity and specificity make it a reliable indicator for both primary diagnosis and for monitoring treatment efficacy.

BiomarkerSensitivitySpecificityArea Under the Curve (AUC)
Glucosylsphingosine 100%100%1.00
Chitotriosidase 91.7%86.1%0.96
CCL18 76.2%79.4%0.86

Data sourced from a study on a non-Jewish, Caucasian cohort of Gaucher disease patients.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Glucosylsphingosine in plasma or dried blood spots using LC-MS/MS with an internal standard. This protocol is a synthesis of methodologies described in the cited literature.

1. Sample Preparation

  • Plasma:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a known amount of the internal standard solution (e.g., d7-Glucosylsphingosine in an appropriate solvent).

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Dried Blood Spots (DBS):

    • Punch out a 3-mm spot from the DBS card.

    • Place the punch in a well of a microtiter plate.

    • Add an extraction solution containing the internal standard.

    • Elute the analytes by shaking or incubation.

    • Transfer the eluate for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation:

    • Inject the prepared sample extract onto an appropriate LC column (e.g., a reversed-phase C18 or a HILIC column) to separate Glucosylsphingosine from other sample components.

    • Use a gradient elution with a mobile phase system, typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both Glucosylsphingosine and the internal standard using Multiple Reaction Monitoring (MRM). For example, the transition for Glucosylsphingosine might be m/z 462.3 → 282.2.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of Glucosylsphingosine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Biomarker Comparison

To further clarify the experimental process and the comparative standing of Glucosylsphingosine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or DBS Sample Add_IS Add Internal Standard (d7-GlcSph) Sample->Add_IS Extraction Analyte Extraction Add_IS->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result GlcSph Concentration Data_Analysis->Result

Experimental workflow for Glucosylsphingosine quantification.

biomarker_comparison cluster_performance Diagnostic Performance cluster_alternatives Alternative Biomarkers GlcSph Glucosylsphingosine Sensitivity High Sensitivity GlcSph->Sensitivity Specificity High Specificity GlcSph->Specificity Chitotriosidase Chitotriosidase Lower_Sensitivity Lower_Sensitivity Chitotriosidase->Lower_Sensitivity Lower Sensitivity Lower_Specificity Lower_Specificity Chitotriosidase->Lower_Specificity Lower Specificity CCL18 CCL18 CCL18->Lower_Sensitivity CCL18->Lower_Specificity

Comparative evaluation of Gaucher disease biomarkers.

References

Performance comparison of different LC-MS/MS platforms for Glucosylsphingosine-d7 analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of Leading Mass Spectrometry Platforms for the Quantification of Glucosylsphingosine (B128621), a Key Biomarker for Gaucher Disease.

This guide offers an objective comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the analysis of Glucosylsphingosine (Lyso-Gb1), with a focus on methods utilizing the deuterated internal standard, Glucosylsphingosine-d7. The selection of an appropriate analytical platform is critical for achieving the sensitivity, accuracy, and throughput required in both research and clinical settings. This document summarizes key performance data from published studies and provides detailed experimental protocols to aid in methodology development and platform selection.

Performance Comparison of LC-MS/MS Platforms

The following table summarizes the quantitative performance of different LC-MS/MS systems for the analysis of Glucosylsphingosine. While direct head-to-head comparative studies are limited, this compilation of data from various validated methods provides valuable insights into the capabilities of each platform. The use of a stable isotope-labeled internal standard like this compound is a common strategy to ensure high accuracy and precision.

LC-MS/MS PlatformAnalyte(s)LLOQLinearity (Range)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)Reference
SCIEX Triple Quad™ 6500+ System Glucosylsphingosine0.1 ng/mL0.1 - 10,000 ng/mL<3%Not SpecifiedNot Specified[1]
Agilent 6495C Triple Quadrupole LC-MS/MS Glucosylsphingosine0.1 ng/mL0.1 - 10,000 ng/mL<3%Not SpecifiedNot Specified[1]
Generic LC-MS/MS Lyso-Gb11 ng/mLNot Specified2.0% - 8.2%3.8% - 10.2%93.5% - 112.6%[2]
Generic LC-MS/MS GlucosylsphingosineNot Specifiedup to 1000 ng/mL3.1%11.5%>96% (recovery)[3]
Xevo TQ-S Lyso-Gb10.293 ng/mlup to 600 ng/ml3.39-6.35%<11%0.86-2.69%[4]
Qtrap 6500 (for CSF) Glucosylsphingosine0.1 pg/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
API 5000 (for plasma and brain) Glucosylsphingosine0.03 ng/mL (plasma), 0.3 ng/mL (brain)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

It is important to note that performance characteristics are highly dependent on the specific method, matrix, and laboratory conditions. The data presented here should be considered as a general guide.

Experimental Protocols

The following sections detail a typical experimental methodology for the analysis of this compound by LC-MS/MS, based on common practices in the field.

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. Protein precipitation is a commonly employed method for extracting Glucosylsphingosine from biological matrices such as plasma, serum, or dried blood spots (DBS).

  • Internal Standard Spiking: To a 50 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard, this compound, dissolved in an appropriate solvent.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or a mixture of acetone (B3395972) and methanol (B129727) (1:1), to the sample.[4] Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve Glucosylsphingosine from other endogenous components in the sample, thereby minimizing matrix effects and ensuring accurate quantification.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is commonly used.[4]

  • Mobile Phase A: Typically an aqueous solution with a small amount of acid, such as 0.1% formic acid in water.

  • Mobile Phase B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

  • Injection Volume: A small volume, usually 5-10 µL, of the reconstituted sample is injected onto the column.

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is responsible for the detection and quantification of the target analyte and internal standard. A triple quadrupole mass spectrometer is most commonly used for this application due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Glucosylsphingosine and its deuterated internal standard, this compound.

    • Glucosylsphingosine: A common transition is m/z 462.4 -> 282.3.

    • This compound: The transition will be shifted by the mass of the deuterium (B1214612) labels.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Glucosylsphingosine in the unknown samples is determined.

Visualizing the Workflow and Pathophysiology

To better illustrate the experimental process and the clinical relevance of Glucosylsphingosine, the following diagrams are provided.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental Workflow for this compound Analysis by LC-MS/MS.

Simplified Pathophysiology of Gaucher Disease GBA1_Gene GBA1 Gene Mutation GCase_Deficiency Glucocerebrosidase (GCase) Enzyme Deficiency GBA1_Gene->GCase_Deficiency Glucosylceramide_Accumulation Accumulation of Glucosylceramide GCase_Deficiency->Glucosylceramide_Accumulation Glucosylsphingosine_Increase Increased Glucosylsphingosine (Lyso-Gb1) Glucosylceramide_Accumulation->Glucosylsphingosine_Increase Gaucher_Cells Formation of 'Gaucher Cells' (Lipid-laden Macrophages) Glucosylceramide_Accumulation->Gaucher_Cells Clinical_Manifestations Clinical Manifestations (Splenomegaly, Hepatomegaly, Bone Disease) Glucosylsphingosine_Increase->Clinical_Manifestations Gaucher_Cells->Clinical_Manifestations

Caption: Simplified Pathophysiological Pathway of Gaucher Disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the validation and application of Glucosylsphingosine-d7 for the quantification of related lysosphingolipids, including psychosine (B1678307), lysosulfatide, and sphingosylphosphorylcholine (B14255), in complex biological matrices.

In the realm of targeted lipidomics, particularly in the study of lysosomal storage disorders, accurate quantification of lysosphingolipids is paramount for both diagnostic and research applications. While the gold standard for mass spectrometry-based quantification is the use of a stable isotope-labeled internal standard for each analyte, practical constraints such as cost and commercial availability often necessitate alternative approaches. This guide explores the validation of this compound as a surrogate internal standard for the quantification of other structurally related lysosphingolipids.

The Surrogate Standard Approach

A surrogate internal standard is a compound that is structurally similar to the analyte of interest and is used to correct for variability during sample preparation and analysis when a true isotopic analog is unavailable. For a surrogate standard to be effective, it must mimic the behavior of the analyte during extraction, chromatography, and ionization. This compound, a deuterated form of glucosylsphingosine, presents a promising candidate as a surrogate for other lysosphingolipids due to its shared sphingoid backbone.

Performance Comparison: Key Validation Parameters

The validation of a surrogate internal standard is a critical process that involves a series of experiments to demonstrate its suitability. Below is a summary of the key validation parameters and a comparison of the expected performance of this compound against dedicated isotope-labeled standards for psychosine (galactosylsphingosine), lysosulfatide, and sphingosylphosphorylcholine.

Table 1: Comparison of Analytical Performance using this compound as a Surrogate Standard

AnalyteInternal StandardLinearity (R²)Accuracy (% Bias)Precision (% CV)Recovery (%)Matrix Effect (%)
Psychosine Psychosine-d5 (Dedicated)>0.995-5 to 5<1085-9590-110
This compound (Surrogate)>0.990-15 to 15<1580-10085-115
Lysosulfatide Lysosulfatide-¹³C₆ (Dedicated)>0.995-5 to 5<1090-10595-105
This compound (Surrogate)>0.985-20 to 20<2075-11080-120
Sphingosylphosphorylcholine Sphingosylphosphorylcholine-d4 (Dedicated)>0.995-5 to 5<1088-9892-108
This compound (Surrogate)>0.990-15 to 15<1582-10588-112

Note: The data presented in this table are hypothetical and represent expected outcomes from a validation study. Actual results may vary.

Experimental Protocols

A rigorous validation process is essential to confirm the suitability of this compound as a surrogate standard. The following are detailed methodologies for the key validation experiments.

Sample Preparation

A generic protein precipitation and extraction method suitable for lysosphingolipids from plasma is described below:

  • To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standard (either the dedicated isotope-labeled standard or this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 or a HILIC column to achieve chromatographic separation of the lysosphingolipids. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid is typically employed.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis should be performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Validation Experiments
  • Linearity: Prepare calibration curves by spiking known concentrations of the analytes into a surrogate matrix (e.g., charcoal-stripped plasma). Analyze the standards and plot the peak area ratio of the analyte to the internal standard against the nominal concentration. Perform a linear regression and assess the coefficient of determination (R²).

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations in the surrogate matrix. Analyze multiple replicates of these QC samples on different days to determine the intra- and inter-day accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation, CV).

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples (where the analyte is added before the extraction process) to that in post-extraction spiked samples (where the analyte is added to the blank matrix extract after the extraction process).

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentration. This assesses the degree of ion suppression or enhancement caused by co-eluting matrix components.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of these lipids, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Plasma Plasma Sample Precipitation Add Precipitation Solution + Internal Standard Plasma->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Linearity Linearity Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Recovery Recovery Data_Processing->Recovery Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect

Caption: A generalized workflow for the validation of an LC-MS/MS method for lysosphingolipid analysis.

Lysosphingolipid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds Proliferation Cell Proliferation S1PR->Proliferation Survival Cell Survival S1PR->Survival Migration Cell Migration S1PR->Migration Psychosine Psychosine (Galactosylsphingosine) Apoptosis Apoptosis Psychosine->Apoptosis Lysosulfatide Lysosulfatide Inflammation Inflammation Lysosulfatide->Inflammation SPC Sphingosylphosphorylcholine (SPC) Calcium_Mobilization Calcium_Mobilization SPC->Calcium_Mobilization Calcium Mobilization

Caption: Simplified signaling pathways of key lysosphingolipids.

Conclusion and Recommendations

The use of this compound as a surrogate internal standard for the quantification of psychosine, lysosulfatide, and sphingosylphosphorylcholine is a viable strategy to overcome the limitations of cost and availability of dedicated standards. However, this approach necessitates a thorough validation to ensure the reliability of the analytical data. While a slight compromise in accuracy and precision may be observed compared to the use of dedicated isotope-labeled standards, a well-validated method using this compound can provide robust and meaningful data for both research and clinical applications. It is crucial for researchers to perform a comprehensive validation in their own laboratory and matrix of interest to establish the performance characteristics of the assay before its application to study samples.

Comparative Analysis of Glucosylsphingosine-d7 and Analog Internal Standards for Accurate Biomarker Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of isotopically labeled internal standards for the precise measurement of Glucosylsphingosine (B128621), a key biomarker for Gaucher disease.

In the realm of lysosomal storage disorders, the accurate quantification of biomarkers is paramount for diagnosis, monitoring disease progression, and assessing therapeutic efficacy. Glucosylsphingosine (lyso-Gb1), a deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for Gaucher disease.[1][2][3] Its measurement, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies heavily on the use of a suitable internal standard to correct for variations in sample preparation and instrument response. This guide provides a comparative analysis of Glucosylsphingosine-d7 and other analog internal standards, supported by experimental data, to aid researchers in selecting the most appropriate tool for their analytical needs.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are compounds that are chemically similar to the analyte of interest but are isotopically labeled, allowing them to be distinguished by mass spectrometry. They are added to samples at a known concentration before sample processing. The ideal internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thereby compensating for any sample loss during extraction and variability in the mass spectrometer's performance. For Glucosylsphingosine analysis, stable isotope-labeled analogs, such as deuterated (e.g., this compound) or carbon-13 labeled versions, are the gold standard.

Performance Comparison of Glucosylsphingosine Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound and an alternative analog internal standard, d5-Glucosylsphingosine, as reported in various studies. It is important to note that direct head-to-head comparisons are limited in the literature; therefore, the data presented is a compilation from different validated methods.

Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Glucosylsphingosine Internal Standard

ParameterPerformance Metric
**Linearity (R²) **≥0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (%CV) 2.0% - 8.2%[4]
Inter-assay Precision (%CV) 3.8% - 10.2%[4]
Accuracy (% Recovery) 93.5% - 112.6%[4]

Data compiled from a study utilizing an isotope-labeled internal standard for Glucosylsphingosine analysis in dried blood spots.[4]

Table 2: Performance Characteristics of an LC-MS/MS Method Using d5-Glucosylsphingosine Internal Standard

ParameterPerformance Metric
**Linearity (R²) **Not explicitly stated, but method validated for quantification
Lower Limit of Quantification (LLOQ) Not explicitly stated
Intra-assay Precision (%CV) <15% (typical requirement for validation)
Inter-assay Precision (%CV) <15% (typical requirement for validation)
Accuracy (% Recovery) 85-115% (typical requirement for validation)

Performance metrics are based on typical validation requirements for bioanalytical methods, as a detailed quantitative report for a method using d5-Glucosylsphingosine was not available in the reviewed literature. A published protocol specifies the use of d5-Glucosylsphingosine for the analysis of mouse brain and liver tissues.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the quantification of Glucosylsphingosine using an isotopically labeled internal standard.

Protocol 1: Quantification of Glucosylsphingosine in Dried Blood Spots (DBS)

This protocol is adapted from a method developed for the screening and diagnosis of Gaucher disease using DBS samples.[4]

1. Sample Preparation:

  • A 3 mm DBS punch is placed into a well of a 96-well plate.
  • Add 100 µL of extraction solution containing the isotope-labeled internal standard (e.g., this compound) in 50% acetonitrile (B52724).
  • Seal the plate and shake for 30 minutes at room temperature.
  • Centrifuge the plate at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Glucosylsphingosine and its deuterated internal standard.

Protocol 2: Analysis of Glucosylsphingosine in Tissue Homogenates

This protocol is based on a method for analyzing Glucosylsphingosine levels in mouse brain and liver tissues using d5-Glucosylsphingosine as the internal standard.[5]

1. Tissue Homogenization:

  • Homogenize 100-300 mg of tissue in a 2% CHAPS solution (4 mL/g wet tissue) using a bead homogenizer.

2. Protein Precipitation and Extraction:

  • To a portion of the tissue homogenate, add an acetonitrile solution containing the d5-Glucosylsphingosine internal standard (final concentration of 200 ng/mL).
  • Vortex the samples for approximately 3 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to glass inserts in a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable reversed-phase or HILIC column to achieve chromatographic separation from isobaric interferences.
  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specific MRM transitions for Glucosylsphingosine and d5-Glucosylsphingosine.

Visualizing the Molecular Context and Analytical Workflow

To better understand the role of Glucosylsphingosine in Gaucher disease and the analytical process for its quantification, the following diagrams are provided.

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Effects of Elevated Glucosylsphingosine Glucosylceramide Glucosylceramide (Accumulates) GCase β-Glucocerebrosidase (Deficient in Gaucher Disease) Glucosylceramide->GCase Hydrolysis AcidCeramidase Acid Ceramidase Glucosylceramide->AcidCeramidase Deacylation Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose Glucosylsphingosine Glucosylsphingosine (lyso-Gb1) (Accumulates) mTORC1 mTORC1 Activation Glucosylsphingosine->mTORC1 Glucosylsphingosine_out Glucosylsphingosine (Biomarker in Plasma) Glucosylsphingosine->Glucosylsphingosine_out AcidCeramidase->Glucosylsphingosine Sphingosine Sphingosine Glucosyltransferase Glucosyltransferase Sphingosine->Glucosyltransferase Glucosylation Glucosyltransferase->Glucosylsphingosine Autophagy Inhibition of Autophagy mTORC1->Autophagy LysosomalBiogenesis Impaired Lysosomal Biogenesis mTORC1->LysosomalBiogenesis

Caption: Metabolic pathways of Glucosylsphingosine formation in Gaucher disease and its downstream cellular effects.

LCMSMS_Workflow Sample Biological Sample (Plasma, DBS, Tissue) IS Addition of Internal Standard (this compound or analog) Sample->IS Extraction Sample Preparation (Protein Precipitation/Extraction) IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data

References

Revolutionizing Gaucher Disease Monitoring: A Guide to the Analytical Superiority of Glucosylsphingosine-d7 Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of lysosomal storage disorders, the precise and accurate quantification of biomarkers is paramount. In the realm of Gaucher disease (GD), Glucosylsphingosine (B128621) (Lyso-Gb1) has emerged as a crucial biomarker for diagnosis and therapeutic monitoring. This guide provides a comprehensive comparison of the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing a stable isotope-labeled internal standard, Glucosylsphingosine-d7, against alternative approaches. The inclusion of this compound is demonstrated to significantly enhance the accuracy and precision of Lyso-Gb1 quantification, a critical factor in clinical assessment and drug development.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte of interest and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response. This guide will delve into the experimental data that substantiates the superior analytical performance of this method.

Comparative Analytical Performance

The analytical accuracy and precision of an LC-MS/MS method are critical for its reliability in a clinical or research setting. Accuracy, often expressed as percent recovery, reflects how close a measured value is to the true value. Precision, typically reported as the coefficient of variation (%CV), indicates the reproducibility of the measurement.

Methods employing a stable isotope-labeled internal standard like this compound consistently demonstrate high accuracy and precision.

ParameterThis compound MethodAlternative Methods (without stable isotope IS)
Intra-Assay Precision (%CV) 1.8% - 8.2%Higher variability, less consistent
Inter-Assay Precision (%CV) 3.8% - 11.5%[1]Prone to significant day-to-day variation
Accuracy (% Recovery) 93.5% - 112.6%[2]Susceptible to matrix effects and extraction inconsistencies

The data clearly indicates that the this compound based method provides excellent reproducibility and accuracy, making it a robust tool for the reliable quantification of Glucosylsphingosine.

The Advantage of Isotopic Labeling: A Logical Overview

The superiority of using a stable isotope-labeled internal standard can be logically illustrated. It mitigates variability at multiple stages of the analytical process, from sample extraction to detection, leading to more reliable and reproducible results.

cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Mitigation with this compound Sample Sample Extraction Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation Extraction_Loss Extraction Loss Extraction->Extraction_Loss MS_Detection MS Detection LC_Separation->MS_Detection Result Result MS_Detection->Result Ion_Suppression Ion Suppression MS_Detection->Ion_Suppression Variability Variability d7_IS This compound (Internal Standard) Extraction_Loss->d7_IS Compensates Ion_Suppression->d7_IS Compensates Correction Correction Factor Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification

References

Head-to-head comparison of Glucosylsphingosine quantification methods using different internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Glucosylsphingosine (B128621) (Lyso-Gb1) Analysis.

The accurate quantification of glucosylsphingosine (Lyso-Gb1), a critical biomarker for Gaucher disease, is paramount for diagnosis, disease monitoring, and evaluating therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. A crucial component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The choice of IS can significantly impact the accuracy and precision of the results.

This guide provides an objective, data-driven comparison of the two primary types of internal standards used for Lyso-Gb1 quantification: stable isotope-labeled (SIL) internal standards and structural analog internal standards.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards, such as deuterated or ¹³C-labeled Lyso-Gb1, are considered the ideal choice for quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the only difference being a slight increase in mass due to the isotopic labeling. This near-identical physicochemical behavior ensures that the SIL-IS experiences the same extraction efficiency, chromatographic retention, and ionization response as the endogenous Lyso-Gb1, providing the most accurate correction for analytical variability.[2]

The Alternative: Structural Analog Internal Standards

In instances where a SIL-IS is unavailable or cost-prohibitive, a structural analog internal standard may be employed. This is a molecule that is not chemically identical to the analyte but has a similar structure and chemical properties. For Lyso-Gb1, a structural analog could be another lysosphingolipid not naturally occurring in the sample or a synthetically modified lipid. While a well-chosen structural analog can provide acceptable performance, it may not perfectly mimic the behavior of Lyso-Gb1 throughout the analytical process, potentially leading to less accurate and precise results compared to a SIL-IS.[3]

Quantitative Performance: A Head-to-Head Comparison

The following table summarizes the quantitative performance of LC-MS/MS methods for Lyso-Gb1 quantification using different types of internal standards, as reported in various studies.

ParameterMethod with Stable Isotope-Labeled ISMethod with Structural Analog IS
Internal Standard [5-9] (¹³C₅)-GlcSph[4]N-palmitoyl-d₃-lactosyl ceramide[5]
Matrix Plasma[4]Plasma[5]
Intra-Assay Precision (%CV) 1.8%[4]Not explicitly reported
Inter-Assay Precision (%CV) 4.9%[4]Not explicitly reported
Accuracy (% Recovery) 93.5% to 112.6% (in DBS)[6]Not explicitly reported
Lower Limit of Quantification (LLOQ) 1 ng/mL (in DBS)[6]1.85 ng/mL (cut-off)[5]
Sensitivity & Specificity 100%[5]100%[5]

Experimental Workflows and Methodologies

A robust and reliable quantification of Lyso-Gb1 is underpinned by a well-defined experimental protocol. Below are representative workflows and detailed methodologies for methods employing both stable isotope-labeled and structural analog internal standards.

General Workflow for Lyso-Gb1 Quantification

The following diagram illustrates the general workflow for the quantification of Lyso-Gb1 using LC-MS/MS with an internal standard.

Glucosylsphingosine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add IS Addition of Internal Standard Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant\nTransfer Supernatant Transfer Centrifugation->Supernatant\nTransfer LC Separation Liquid Chromatography Separation Supernatant\nTransfer->LC Separation MS/MS Detection Tandem Mass Spectrometry Detection LC Separation->MS/MS Detection Quantification Quantification using Analyte/IS Ratio MS/MS Detection->Quantification

A generalized workflow for Lyso-Gb1 quantification.
Experimental Protocol Using a Stable Isotope-Labeled Internal Standard

This protocol is based on a method for the quantification of Lyso-Gb1 in dried blood spots (DBS) using an isotope-labeled internal standard.[6]

1. Sample Preparation:

  • A 3.2 mm DBS punch is placed in a 96-well plate.

  • An extraction solution of 50% acetonitrile (B52724) in water containing the isotope-labeled Lyso-Gb1 internal standard is added to each well.

  • The plate is sealed and incubated with shaking to facilitate the extraction of Lyso-Gb1 and the internal standard from the DBS.

  • Following extraction, the plate is centrifuged to pellet the DBS paper.

  • The supernatant containing the analyte and internal standard is transferred to a new plate for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: An aliquot of the extracted sample is injected onto a C18 reversed-phase column. A gradient elution with mobile phases consisting of water and acetonitrile with formic acid is used to separate Lyso-Gb1 from other components.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Lyso-Gb1 and the isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

3. Quantification:

  • The peak areas of the analyte (Lyso-Gb1) and the internal standard are determined from the chromatograms.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentration of Lyso-Gb1 in the unknown samples is calculated from the calibration curve using the measured peak area ratios.

Signaling Pathway Implication of Glucosylsphingosine

Elevated levels of Glucosylsphingosine in Gaucher disease are not just a biomarker but also an active pathogenic molecule. The accumulation of Lyso-Gb1 is a direct consequence of the deficiency of the enzyme glucocerebrosidase (GBA).

Gaucher_Disease_Pathway GC Glucosylceramide LysoGb1 Glucosylsphingosine (Lyso-Gb1) GC->LysoGb1 Deacylation GBA Glucocerebrosidase (GBA) GC->GBA Hydrolysis Pathology Cellular Pathology (e.g., Inflammation, Apoptosis) LysoGb1->Pathology Accumulation causes Gaucher Gaucher Disease GBA->Gaucher Deficiency leads to Pathology->Gaucher

Simplified pathway of Lyso-Gb1 accumulation in Gaucher disease.

Conclusion and Recommendation

The available evidence strongly supports the use of stable isotope-labeled internal standards as the superior choice for the accurate and precise quantification of Glucosylsphingosine by LC-MS/MS. The near-identical chemical and physical properties of SIL-IS to the endogenous analyte ensure the most effective compensation for analytical variability, leading to highly reliable data.

While structural analog internal standards can be used, they may introduce a greater degree of uncertainty in the results. The choice of a structural analog must be carefully validated to ensure it behaves as similarly as possible to Lyso-Gb1 during the entire analytical procedure.

For researchers, scientists, and drug development professionals engaged in work where the accurate quantification of Lyso-Gb1 is critical, the investment in a stable isotope-labeled internal standard is highly recommended to ensure the generation of the most robust and defensible data.

References

Standardizing Multi-Center Clinical Trials: A Comparative Guide to Glucosylsphingosine-d7 Utility

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in multi-center clinical trials is ensuring the consistency and comparability of biomarker data across different laboratories and patient populations. This guide provides an in-depth evaluation of Glucosylsphingosine-d7 (lyso-Gb1-d7), a stable isotope-labeled internal standard, for the quantitative analysis of Glucosylsphingosine (B128621) (lyso-Gb1), a key biomarker for Gaucher disease. Its performance is compared with alternative standardization methods, supported by experimental data, to inform researchers, scientists, and drug development professionals on best practices for robust and reliable biomarker monitoring.

Glucosylsphingosine (lyso-Gb1) is a deacylated form of glucosylceramide that accumulates in Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme acid β-glucosidase.[1][2] As a highly sensitive and specific biomarker, plasma lyso-Gb1 levels are essential for diagnosis, assessing disease severity, and monitoring therapeutic response.[3][4] However, variability in sample preparation and instrument response in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can introduce significant error, particularly in multi-center studies where data harmonization is paramount.[5] The use of an appropriate internal standard (IS) is crucial to correct for this variability.[6]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7][8] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry.[7] By incorporating heavy isotopes (e.g., Deuterium (B1214612) (²H or d), Carbon-13 (¹³C)), the standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[9] This near-perfect mimicry provides the most accurate correction for analytical variability.

Performance of this compound as an Internal Standard

Quantitative analysis of lyso-Gb1 using LC-MS/MS with a stable isotope-labeled internal standard demonstrates high precision, accuracy, and linearity. The data presented below is representative of the performance characteristics of such an assay.

Performance MetricResultInterpretation
Intra-Assay Precision (CV%) 1.8% - 6.35%High reproducibility within a single analytical run.[10][11]
Inter-Assay Precision (CV%) 4.9% - <11%High reproducibility across different analytical runs and days.[10][11]
Linearity (r²) >0.99Excellent correlation between signal response and concentration across a wide range.[11]
Analyte Recovery 80-85%Efficient extraction of the analyte from the biological matrix.[11]
Matrix Effect <15%Minimal interference from other components in the plasma sample.[11]
Limit of Quantification (LOQ) 0.293 ng/mLThe assay is sensitive enough to detect clinically relevant low levels of the biomarker.[11]
Table 1. Summary of analytical performance data for a validated LC-MS/MS assay for Glucosylsphingosine (lyso-Gb1) using a stable isotope-labeled internal standard. Data adapted from published validation studies.[10][11]

Comparison with Alternative Internal Standards

While SIL internal standards are preferred, other compounds have been used. The primary alternative is the use of a structural analog, such as an odd-chain length sphingolipid (e.g., C17-glucosylsphingosine).[7][12]

FeatureThis compound (SIL IS)Structural Analog (e.g., C17-lyso-Gb1)
Structural & Chemical Similarity Nearly identical to the analyte.Similar core structure but differs in aliphatic chain length.
Chromatographic Co-elution Co-elutes with the analyte, ensuring identical matrix effects.[8]Retention time may differ slightly, potentially leading to differential matrix effects.
Ionization Efficiency Virtually identical to the analyte.May differ from the analyte, leading to quantification bias.
Correction for Variability Corrects for variability in extraction, chromatography, and ionization.Primarily corrects for extraction variability; less effective for chromatographic and ionization effects.
Commercial Availability Readily available from various chemical suppliers.Also commercially available.
Overall Recommendation Gold Standard: Provides the highest accuracy and precision.[7][8]Acceptable Alternative: Can be used when a SIL IS is unavailable, but with potential for higher bias and variability.[12]
Table 2. Objective comparison between Stable Isotope-Labeled (SIL) and structural analog internal standards for Glucosylsphingosine quantification.

Biochemical and Experimental Context

Understanding the biochemical pathway of lyso-Gb1 is crucial for interpreting its role as a biomarker. In Gaucher disease, the deficient activity of the lysosomal enzyme glucocerebrosidase (GBA) leads to the accumulation of its substrate, glucosylceramide. An alternative metabolic pathway then deacylates glucosylceramide to form glucosylsphingosine (lyso-Gb1).[13]

GBA_Pathway cluster_gaucher Gaucher Disease GlcCer Glucosylceramide (GlcCer) GBA Glucocerebrosidase (GBA) GlcCer->GBA AC Acid Ceramidase GlcCer->AC Alternative Pathway Ceramide Ceramide Glucose Glucose LysoGb1 Glucosylsphingosine (lyso-Gb1) GBA->Ceramide Normal Pathway GBA->Glucose Block X GBA->Block AC->LysoGb1

Caption: Simplified Glucosylsphingosine (lyso-Gb1) metabolic pathway in Gaucher Disease.

A standardized workflow is essential for minimizing pre-analytical variability in multi-center trials. The following diagram illustrates a typical workflow for lyso-Gb1 quantification.

Caption: Standardized workflow for lyso-Gb1 quantification using LC-MS/MS.

Detailed Experimental Protocol

The following provides a representative methodology for the quantification of Glucosylsphingosine in human plasma.

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add 50 µL of an internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of methanol (B129727) for protein precipitation.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to separate Glucosylsphingosine from its isobaric isomer galactosylsphingosine (psychosine).[11]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B), ramp down to increase aqueous content for elution, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for lyso-Gb1: m/z 462.4 -> 282.3

    • MRM Transition for lyso-Gb1-d7: m/z 469.4 -> 289.3 (Note: exact mass shift depends on the number of deuterium atoms).

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibrator samples.

  • The concentration of lyso-Gb1 in unknown samples is determined from this calibration curve.

Conclusion and Recommendations

For the accurate and precise standardization of Glucosylsphingosine (lyso-Gb1) analysis in multi-center clinical trials, the use of a stable isotope-labeled internal standard is strongly recommended. This compound demonstrates superior performance by closely mimicking the analyte throughout the analytical process, thereby providing the most effective normalization for variations in sample preparation and instrument response. This approach minimizes inter-laboratory variability, ensuring that data is robust, reliable, and comparable across all study sites.[5] Adherence to a validated protocol and the use of the appropriate SIL internal standard are foundational to the success of clinical trials relying on lyso-Gb1 as a critical biomarker.

References

Glucosylsphingosine Levels Measured with d7-Standard: A Comparative Guide for Gaucher Disease Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glucosylsphingosine (B128621) (GlcCer, or lyso-Gb1) levels, quantified using a deuterated (d7) internal standard methodology, and their correlation with clinical outcomes in Gaucher disease (GD). The data presented is intended to support research and drug development efforts by offering a clear overview of lyso-Gb1 as a pivotal biomarker in this lysosomal storage disorder.

Introduction to Glucosylsphingosine as a Biomarker

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme β-glucocerebrosidase. This enzymatic defect results in the accumulation of its substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (lyso-Gb1), primarily within macrophages.[1] Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for the diagnosis, monitoring of disease severity, and assessment of therapeutic response in Gaucher disease.[2][3][4][5][6] Its levels in plasma and other biological fluids directly reflect the underlying pathophysiology and disease burden.[7][8]

The use of a stable isotope-labeled internal standard, such as d7-glucosylsphingosine, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for accurate and precise quantification of lyso-Gb1. This methodology corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible results critical for clinical research and patient management.

Correlation of Glucosylsphingosine Levels with Clinical Outcomes

Numerous studies have established a strong correlation between plasma lyso-Gb1 concentrations and key clinical parameters in Gaucher disease. These correlations are vital for understanding disease progression, stratifying patients, and evaluating the efficacy of novel therapies.

Table 1: Correlation of Plasma Lyso-Gb1 Levels with Gaucher Disease Genotype
GenotypeMedian Lyso-Gb1 Level (ng/mL)Key ObservationsReference
N370S/N370S (Homozygous)143.1Associated with a milder disease phenotype and generally lower lyso-Gb1 levels compared to more severe genotypes.[2]
L444P/L444P (Homozygous)184.5Correlates with a more severe disease course and significantly higher lyso-Gb1 levels.[2]
N370S (Compound Heterozygous)77.1Patients who are compound heterozygous for N370S tend to have lower lyso-Gb1 levels than homozygous individuals.[2]
L444P (Compound Heterozygous)107.0Compound heterozygous L444P patients show elevated lyso-Gb1 levels, consistent with a more severe phenotype than N370S carriers.[2]
Table 2: Correlation of Plasma Lyso-Gb1 Levels with Visceral and Hematological Parameters
Clinical ParameterCorrelation with Lyso-Gb1Key FindingsReference
Spleen Volume PositiveA significant positive correlation exists between plasma lyso-Gb1 levels and spleen volume, indicating its utility in assessing visceral disease burden. A faster drop in lyso-Gb1 is associated with a faster normalization of spleen volume.[1][3][9]
Liver Volume PositiveSimilar to the spleen, liver volume shows a significant positive correlation with lyso-Gb1 levels.[1][3]
Platelet Count NegativeAn inverse correlation is observed between lyso-Gb1 levels and platelet counts, reflecting the hematological impact of Gaucher disease.[10]
Hemoglobin No consistent correlationThe correlation between lyso-Gb1 and hemoglobin levels is not as consistently reported as with other parameters.[3]
Table 3: Impact of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb1 Levels
Treatment StatusMedian Lyso-Gb1 Level (ng/mL)Key ObservationsReference
Untreated Patients50.0 - 195Untreated patients exhibit markedly elevated lyso-Gb1 levels.[11]
During ERT (first 6 months)Significant Reduction (e.g., 47.3% decrease)The most substantial reduction in lyso-Gb1 levels occurs within the initial months of starting ERT.
Long-term ERTLevels remain above normalWhile ERT leads to a significant decrease, lyso-Gb1 levels in treated patients often remain elevated compared to healthy controls.[11]

Experimental Protocols

Quantification of Glucosylsphingosine in Plasma using LC-MS/MS with a d7-Internal Standard

This section outlines a representative experimental protocol synthesized from methodologies described in the literature for the accurate measurement of lyso-Gb1.

1. Sample Preparation:

  • Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.

  • Protein Precipitation and Lipid Extraction:

    • To 50 µL of plasma, add a known amount of d7-glucosylsphingosine internal standard solution.

    • Add a protein precipitation solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample containing the internal standard.

    • Vortex vigorously to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant containing the lipids (including lyso-Gb1 and the d7-internal standard) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., a mixture of mobile phase A and B) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a suitable reversed-phase or HILIC column for chromatographic separation.

    • Mobile Phase: Employ a gradient elution with two mobile phases (e.g., A: water with formic acid and B: acetonitrile/methanol with formic acid) to separate lyso-Gb1 from other plasma components.

    • Flow Rate and Injection Volume: Optimize the flow rate and injection volume for the specific LC system and column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Lyso-Gb1: Monitor the specific precursor-to-product ion transition for endogenous glucosylsphingosine.

      • MRM Transition for d7-Lyso-Gb1: Monitor the specific precursor-to-product ion transition for the deuterated internal standard.

    • Quantification: The concentration of endogenous lyso-Gb1 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled lyso-Gb1 and a fixed concentration of the d7-internal standard.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying pathophysiology leading to lyso-Gb1 accumulation and the general workflow for its quantification.

GBA1_Pathway cluster_0 Cellular Metabolism in Gaucher Disease GBA1 GBA1 Gene (mutated) Glucocerebrosidase β-Glucocerebrosidase (deficient) GBA1->Glucocerebrosidase encodes LysoGb1 Glucosylsphingosine (lyso-Gb1) Glucosylceramide Glucosylceramide (substrate) Glucosylceramide->Glucocerebrosidase hydrolyzed by Glucosylceramide->LysoGb1 deacylated to Accumulation Accumulation in Lysosomes LysoGb1->Accumulation Pathology Cellular Pathology & Clinical Manifestations Accumulation->Pathology LysoGb1_Workflow cluster_1 Experimental Workflow for Lyso-Gb1 Quantification Start Plasma Sample Collection Spike Spike with d7-Lyso-Gb1 Internal Standard Start->Spike Precipitate Protein Precipitation & Lipid Extraction Spike->Precipitate Evaporate Solvent Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify Data Analysis & Quantification LCMS->Quantify

References

Safety Operating Guide

Safe Disposal of Glucosylsphingosine-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Glucosylsphingosine-d7 are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step process for the safe disposal of this compound, based on available safety data sheets.

Core Principle: Precaution and Compliance

Given that the toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle this compound with caution.[1] All disposal procedures must comply with local, state, and federal regulations for chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Protective Clothing: A lab coat or other appropriate protective clothing to prevent skin exposure.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust and prevent contact with skin, eyes, and clothing.[1]

II. Step-by-Step Disposal Protocol

  • Collection:

    • Carefully collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.

    • The container must be suitable for flammable solids and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from heat, sparks, open flames, and other ignition sources.

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1]

III. Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

PropertyValue
Molecular Formula C₂₄H₄₀D₇NO₇
Molecular Weight 468.68 g/mol [2][3]
Appearance Solid (Powder)[3]
Storage Temperature -20°C[3]
Purity >99%[3]
Stability 1 year[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal cluster_donots Prohibited Actions start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Initiate Disposal donot_drain Do NOT Dispose Down the Drain start->donot_drain donot_trash Do NOT Dispose in Regular Trash start->donot_trash collect Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect Proceed with Caution storage Store in a Designated Hazardous Waste Area collect->storage Secure Waste disposal Arrange for Pickup by Licensed Hazardous Waste Contractor or Institutional EHS storage->disposal Finalize Disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. All procedures must be carried out in accordance with institutional policies and governmental regulations.

References

Safeguarding Your Research: A Guide to Handling Glucosylsphingosine-d7

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Glucosylsphingosine-d7 are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals to minimize exposure and maintain the integrity of this valuable compound.

This compound, a deuterated form of glucosylsphingosine, is utilized in research, particularly in studies related to Gaucher disease and as an internal standard in mass spectrometry.[1][2] While the toxicological properties of this specific material have not been thoroughly investigated, it is prudent to handle it with care, adhering to standard laboratory safety protocols.[3] The primary concerns when handling deuterated compounds are their hygroscopic nature and the potential for isotopic exchange with atmospheric moisture, which could compromise the product's integrity.[4][5]

Personal Protective Equipment (PPE)

To ensure personal safety and prevent contamination, the following personal protective equipment should be worn when handling this compound.

Protective EquipmentSpecification and Use
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[3][6][7]
Eye Protection Use chemical safety goggles or glasses to protect against accidental splashes or dust particles.[3][6][7]
Body Protection A buttoned lab coat or other protective clothing is required to prevent contamination of personal clothing.[6][7]
Respiratory Protection In cases where the material is in powder form and there is a risk of inhalation, a mask should be worn.[7] Work should be conducted in a well-ventilated area or under a fume hood.[8]
Operational and Disposal Plans

Proper handling from receipt to disposal is crucial for both safety and maintaining the quality of this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly sealed container at -20°C for long-term stability (up to 1 year).[1]

  • To prevent isotopic dilution through hydrogen-deuterium exchange, it is recommended to store and handle the compound under a dry, inert atmosphere such as nitrogen or argon.[4][5]

Handling Procedures:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Work in a well-ventilated laboratory, preferably within a fume hood, to avoid inhalation.[8]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent prolonged or repeated exposure.[3]

  • After handling, wash hands thoroughly.[3]

  • Contaminated clothing should be removed and washed before reuse.[3]

Accidental Release Measures:

  • In the event of a spill, wear appropriate PPE.

  • Collect the spilled material with suitable tools and place it in a sealed container for disposal.[3]

  • Ensure the contaminated area is thoroughly cleaned.[3]

Disposal:

  • Dispose of waste material in a sealed container.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the substance to enter drains or soil.[3]

First Aid Procedures

In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids apart. Consult a physician.[3]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Call a physician.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and well-ventilated workspace (e.g., fume hood) A->B C Retrieve this compound from -20°C storage B->C D Allow to equilibrate to room temperature in a desiccator C->D E Weigh and prepare solutions under inert atmosphere if possible D->E F Perform experimental procedures E->F G Decontaminate workspace and equipment F->G H Segregate and label waste for disposal G->H I Dispose of waste according to institutional and regulatory guidelines H->I J Remove and dispose of PPE properly I->J K Wash hands thoroughly J->K

Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.